molecular formula C11H13NO2 B3427990 2-Aminotetralin-2-carboxylic acid CAS No. 6331-63-1

2-Aminotetralin-2-carboxylic acid

Cat. No.: B3427990
CAS No.: 6331-63-1
M. Wt: 191.23 g/mol
InChI Key: CDULPPOISZOUTK-UHFFFAOYSA-N
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Description

2-Aminotetralin-2-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 191.094628657 g/mol and the complexity rating of the compound is 241. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['182016', '37016']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDULPPOISZOUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347113
Record name 2-Aminotetralin-2-carboxylic acid
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74444-77-2, 6331-63-1
Record name 74444-77-2
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Record name 6331-63-1
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Record name 2-Aminotetralin-2-carboxylic acid
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Record name 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Aminotetralin-2-carboxylic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Aminotetralin-2-carboxylic acid (2-ATCA), a conformationally restricted phenylalanine analogue. The narrative traces its historical context, driven by the pursuit of receptor-selective peptides, and details its synthesis and physicochemical properties. A significant focus is placed on its pivotal role in medicinal chemistry, particularly in the design of potent and selective opioid receptor ligands. The guide elucidates the underlying principles of employing conformational restriction to enhance biological activity and selectivity, supported by quantitative pharmacological data. Detailed experimental protocols for its synthesis are provided to enable practical application by researchers in drug discovery and peptide chemistry.

Introduction: The Rationale for Conformational Constraint in Drug Design

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. However, small linear peptides are often conformationally flexible, adopting a multitude of shapes. This flexibility can be a double-edged sword: while it may allow for adaptation to different receptor subtypes, it often leads to a lack of selectivity and increased susceptibility to enzymatic degradation. The concept of conformational restriction, therefore, emerged as a powerful strategy in medicinal chemistry to lock a peptide into a specific, biologically active conformation.[1][2] By reducing the number of accessible rotational states, researchers can enhance receptor affinity, improve selectivity, and increase metabolic stability.[1] It is within this context that this compound (Atc), a rigid analogue of phenylalanine, came to the forefront of peptide research.

Discovery and Historical Context: A Tool for Opioid Receptor Selectivity

While the broader exploration of 2-aminotetralin derivatives for their effects on the central nervous system began earlier in the 20th century, the specific synthesis and application of this compound as a tool for peptide chemists gained prominence in the late 1990s.[3][4] A seminal 1997 study by Tóth et al. published in the Journal of Medicinal Chemistry detailed the incorporation of 2-ATCA into deltorphin analogues.[5] Deltorphins are naturally occurring opioid peptides with high affinity for the delta (δ)-opioid receptor.[6][7] The researchers hypothesized that by replacing the flexible phenylalanine residue with the rigid 2-ATCA, they could enforce a specific side-chain conformation, thereby enhancing selectivity for the δ-opioid receptor.[5] This work demonstrated that the incorporation of 2-ATCA indeed resulted in analogues with extraordinary δ-receptor affinity and selectivity, validating its use as a valuable tool in peptidomimetic design.[5]

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-ATCA is essential for its application in synthesis and biological assays.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂Smolecule
Molecular Weight 191.23 g/mol Smolecule
Appearance White powderBOC Sciences
Melting Point 303-313 °CBOC Sciences
Boiling Point 373.6 °C at 760 mmHgBOC Sciences
Density 1.237 g/cm³BOC Sciences
CAS Number 74444-77-2Smolecule

Synthesis of this compound

The synthesis of 2-ATCA can be achieved through various methods, with the modified Strecker synthesis being a notable route employed in early studies.[5] This method, along with other common synthetic strategies for the 2-aminotetralin scaffold, is detailed below.

Modified Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones.[8][9][10] The modified protocol for 2-ATCA starts from the corresponding tetralone.

This protocol is adapted from the procedure described by Tóth et al. (1997).[5]

  • Hydantoin Formation: 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione (the hydantoin of 2-tetralone) is used as the starting material.

  • Hydrolysis: A hot mixture of aqueous sodium hydroxide (40%) and propylene glycol is added to the hydantoin.

  • The mixture is stirred and refluxed for 20 hours.

  • The solution is then diluted with water.

  • Purification: The product, (R,S)-2-Aminotetralin-2-carboxylic acid, is isolated from the reaction mixture. The crude product can be further purified by recrystallization.

Strecker_Synthesis start 2-Tetralone Hydantoin reagents NaOH (aq), Propylene Glycol Reflux, 20h start->reagents product (R,S)-2-Aminotetralin- 2-carboxylic Acid reagents->product caption Modified Strecker Synthesis Workflow

Caption: Workflow for the modified Strecker synthesis of 2-ATCA.

Other Synthetic Approaches

While the Strecker synthesis is a viable route, other methods commonly used for the synthesis of the 2-aminotetralin scaffold can be adapted for 2-ATCA. These often start from 2-tetralone.[4]

  • Reductive Amination: This is a versatile one-pot reaction involving the formation of an imine or enamine from 2-tetralone and an amine source, which is then reduced in situ.[4]

  • Catalytic Hydrogenation of 2-Tetralone Oxime: This two-step method involves the initial conversion of 2-tetralone to its oxime, followed by catalytic hydrogenation.[4]

Pharmacological Profile

The primary and most well-documented pharmacological application of 2-ATCA is as a conformationally restricted amino acid in peptide-based drug design, particularly targeting opioid receptors.

Opioid Receptor Activity

The seminal work by Tóth et al. demonstrated the profound effect of incorporating 2-ATCA into deltorphin I and II analogues.[5] These peptides showed high affinity for δ-opioid receptors with subnanomolar Ki values and exceptional selectivity over μ-opioid receptors.[5][11]

Deltorphin Analogueδ-Opioid Receptor Ki (nM)μ-Opioid Receptor Ki (nM)Selectivity (μ/δ)
[Ile⁵,⁶]-Deltorphin I0.18660>3600
[(S)-Atc³, Ile⁵,⁶]-Deltorphin I0.084526>56000
[(R)-Atc³, Ile⁵,⁶]-Deltorphin I0.252345>9300
[Ile⁵,⁶]-Deltorphin II0.121130>9400
[(S)-Atc³, Ile⁵,⁶]-Deltorphin II0.153210>21000
[(R)-Atc³, Ile⁵,⁶]-Deltorphin II0.092010>22000
Data adapted from Tóth et al., J Med Chem. 1997;40(6):990-5.[5]

These results underscore the power of using 2-ATCA to constrain the peptide backbone, leading to a significant enhancement in receptor selectivity. The rigid tetralin scaffold forces the side chain into a trans configuration, which appears to be optimal for interaction with the δ-opioid receptor.[5][11]

Opioid_Receptor_Selectivity cluster_0 Flexible Peptide (e.g., native Deltorphin) cluster_1 Conformationally Restricted Peptide (with 2-ATCA) flex_peptide Flexible Phenylalanine Side Chain mu_receptor μ-Opioid Receptor flex_peptide->mu_receptor Binds delta_receptor δ-Opioid Receptor flex_peptide->delta_receptor Binds rigid_peptide Rigid 2-ATCA Side Chain delta_receptor2 δ-Opioid Receptor rigid_peptide->delta_receptor2 High Affinity Binding mu_receptor2 μ-Opioid Receptor rigid_peptide->mu_receptor2 Low Affinity Binding caption Enhancing Receptor Selectivity with 2-ATCA

Caption: Conformational restriction with 2-ATCA enhances δ-opioid receptor selectivity.

Activity at Monoamine Transporters

The broader 2-aminotetralin scaffold is known to interact with monoamine neurotransmitter systems, including the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[3][12] Derivatives of 2-aminotetralin have been extensively studied as monoamine releasing agents and reuptake inhibitors.[3][12] However, specific quantitative data (Ki or IC50 values) for this compound itself at these transporters is not extensively reported in the literature. The primary research focus for this particular molecule has been its utility as a constrained amino acid in peptide synthesis. It is plausible that 2-ATCA exhibits some activity at these transporters, given the known pharmacology of its parent scaffold. Further research would be required to fully characterize its profile at these central nervous system targets.

Applications in Research and Drug Development

The unique structural properties of 2-ATCA make it a valuable building block in several areas of research.

  • Peptidomimetic Design: As demonstrated with opioid peptides, 2-ATCA is a powerful tool for creating conformationally constrained peptides with enhanced receptor selectivity and stability. This approach can be applied to other peptide systems targeting G-protein coupled receptors.[5][11]

  • Medicinal Chemistry: The 2-aminotetralin core is a privileged scaffold in medicinal chemistry. 2-ATCA serves as a versatile starting material for the synthesis of more complex molecules targeting a range of biological systems, including those involved in neurological disorders.[3][13]

  • Probing Receptor-Ligand Interactions: The rigid structure of 2-ATCA allows researchers to probe the specific conformational requirements for a ligand to bind to its receptor, providing valuable insights into structure-activity relationships.

Conclusion

This compound stands as a testament to the power of rational drug design, specifically the principle of conformational restriction. Its historical development was driven by the need to overcome the limitations of flexible peptides, and its successful application in creating highly selective δ-opioid receptor agonists has solidified its place in the medicinal chemist's toolbox. While its direct activity at other central nervous system targets like monoamine transporters remains to be fully elucidated, its primary value lies in its role as a unique and powerful building block for creating novel, potent, and selective peptide-based therapeutics. This guide provides the foundational knowledge for researchers to understand and utilize this important molecule in their own drug discovery and development endeavors.

References

The Foundational Synthesis of 2-Aminotetralin-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Conformationally Constrained Amino Acid

2-Aminotetralin-2-carboxylic acid (2-ATCA) is a non-proteinogenic, conformationally restricted α-amino acid. Its rigid tetralin framework, which fuses a benzene ring with a cyclohexane ring, imparts significant steric hindrance around the α-carbon. This structural constraint is of profound interest to researchers in medicinal chemistry and drug development. By incorporating 2-ATCA into peptides or as a standalone scaffold, chemists can lock the molecule into a specific three-dimensional orientation. This can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability compared to more flexible, linear amino acids. The unique properties of 2-ATCA make it a valuable building block in the design of novel therapeutics, particularly in the fields of neuroscience and oncology.[][2]

This technical guide provides an in-depth exploration of a foundational and highly effective method for the synthesis of this compound: the Bucherer-Bergs reaction, followed by hydrolysis. While the definitive "first" synthesis of this compound is not prominently documented, the Bucherer-Bergs reaction represents a classic, robust, and logical approach for its preparation from the readily available starting material, 2-tetralone.

Synthetic Strategy: The Bucherer-Bergs Reaction and Subsequent Hydrolysis

The synthesis of this compound from 2-tetralone is a two-stage process. The first stage is a multi-component Bucherer-Bergs reaction to form a spiro-hydantoin intermediate. The second stage involves the hydrolysis of this intermediate to yield the final amino acid product.

Stage 1: Bucherer-Bergs Synthesis of 5,5-(Tetralin-2-spiro)-hydantoin

The Bucherer-Bergs reaction is a cornerstone of amino acid synthesis, particularly for α,α-disubstituted amino acids derived from ketones.[3][4] It involves the one-pot reaction of a ketone with an ammonium salt and a cyanide source to produce a hydantoin.

Reaction:

Mechanism:

The reaction proceeds through a series of equilibria. Initially, ammonium carbonate provides ammonia and carbon dioxide. The ammonia reacts with 2-tetralone to form an imine. Concurrently, cyanide adds to the ketone to form a cyanohydrin. The key intermediate is the α-aminonitrile, formed by the reaction of the imine with cyanide or the cyanohydrin with ammonia. This aminonitrile then undergoes cyclization with carbon dioxide to form an N-carbamoyl-α-aminonitrile, which subsequently cyclizes and rearranges to the thermodynamically stable hydantoin ring.[3][5]

Experimental Protocol: Synthesis of 5,5-(Tetralin-2-spiro)-hydantoin

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: To the flask, add 2-tetralone, ammonium carbonate, and sodium cyanide in a suitable solvent such as a mixture of ethanol and water. A typical molar ratio would be 1:2:1.5 of ketone:ammonium carbonate:sodium cyanide.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The hydantoin product often precipitates from the solution. The precipitate can be collected by filtration, washed with cold water, and then a non-polar solvent like hexane to remove any unreacted starting material.

  • Purification: The crude hydantoin can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield a crystalline solid.

Stage 2: Hydrolysis of 5,5-(Tetralin-2-spiro)-hydantoin to this compound

The hydantoin ring is a stable five-membered heterocycle, but it can be opened under forcing hydrolytic conditions (either acidic or basic) to liberate the corresponding amino acid.

Reaction:

Mechanism:

Under basic conditions, hydroxide ions attack the carbonyl groups of the hydantoin ring, leading to ring opening to form a ureido acid intermediate. Further hydrolysis cleaves the urea moiety, which then decomposes to carbon dioxide and ammonia, yielding the sodium salt of the amino acid. Acidification of the reaction mixture then protonates the amino and carboxylate groups, precipitating the free amino acid.

Experimental Protocol: Hydrolysis to this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 5,5-(tetralin-2-spiro)-hydantoin in an aqueous solution of a strong base, such as sodium hydroxide or barium hydroxide.

  • Reaction Conditions: Heat the mixture to reflux for an extended period (typically several hours to overnight) to ensure complete hydrolysis.

  • Work-up and Isolation: After cooling the reaction mixture, carefully acidify it with a mineral acid, such as hydrochloric acid, to a pH around the isoelectric point of the amino acid (typically pH 5-6). The free amino acid will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and then with a solvent like ethanol or acetone to remove any remaining impurities. The product can be further purified by recrystallization from hot water or a water/ethanol mixture.

Visualizing the Synthesis

Synthesis_Workflow cluster_stage1 Stage 1: Bucherer-Bergs Reaction cluster_stage2 Stage 2: Hydrolysis start 2-Tetralone reagents1 (NH4)2CO3, NaCN EtOH/H2O, Reflux start->reagents1 intermediate 5,5-(Tetralin-2-spiro)-hydantoin reagents1->intermediate reagents2 aq. NaOH, Reflux then H+ intermediate->reagents2 product This compound reagents2->product

Caption: Synthetic workflow for this compound.

Data Summary

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Role
2-TetraloneC₁₀H₁₀O146.19Starting Material
Ammonium Carbonate(NH₄)₂CO₃96.09Ammonia and Carbon Dioxide Source
Sodium CyanideNaCN49.01Cyanide Source
5,5-(Tetralin-2-spiro)-hydantoinC₁₂H₁₂N₂O₂216.24Intermediate
Sodium HydroxideNaOH40.00Hydrolysis Reagent
This compoundC₁₁H₁₃NO₂191.23Final Product

Characterization of this compound

The final product should be a white to off-white crystalline solid.[] Its identity and purity can be confirmed using a variety of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be expected to show multiplets for the aromatic protons in the region of 7.0-7.5 ppm. The aliphatic protons of the tetralin ring would appear as complex multiplets in the upfield region (typically 1.5-3.5 ppm). The amine and carboxylic acid protons would likely appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

    • ¹³C NMR: The spectrum would show signals for the aromatic carbons (120-140 ppm), the aliphatic carbons of the tetralin ring (20-50 ppm), the quaternary α-carbon, and the carbonyl carbon of the carboxylic acid (typically >170 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, often overlapping with the N-H stretching vibrations of the amino group. A strong absorption around 1700-1730 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid.[6]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (191.23 g/mol ).[7] Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the tetralin ring.

  • Melting Point: The melting point of the purified compound should be sharp and consistent with reported values.

Conclusion

The Bucherer-Bergs synthesis followed by hydrolysis provides a reliable and scalable route to this compound. This method, rooted in classic organic chemistry principles, offers an excellent example of how multi-component reactions can be leveraged to construct complex molecular architectures. The resulting conformationally constrained amino acid is a valuable tool for researchers in the pharmaceutical and chemical sciences, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminotetralin-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Aminotetralin-2-carboxylic acid (Atc), a conformationally constrained amino acid analog of significant interest in medicinal chemistry and drug development. As a rigid scaffold, Atc serves as an invaluable tool for probing peptide-receptor interactions and as a foundational building block for novel therapeutics, particularly in neuropharmacology.[1][2] This document synthesizes available data on its molecular structure, identification, and physical characteristics. Critically, where specific experimental values are not publicly documented, this guide presents detailed, field-proven experimental protocols for their determination, empowering researchers to generate these data with high fidelity. The methodologies for pKa, aqueous solubility, and lipophilicity determination are detailed, emphasizing the causal relationships behind procedural steps to ensure scientific rigor. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, practical understanding of this important synthetic amino acid.

Introduction and Strategic Importance

This compound (Atc) is a non-proteinogenic amino acid characterized by the fusion of the side chain to the aromatic ring, creating the rigid tetralin bicycle. This structural constraint locks the molecule into a specific conformation, a feature highly sought after in drug design. By incorporating Atc into peptides, chemists can reduce conformational flexibility, which can lead to enhanced receptor selectivity, increased potency, and improved metabolic stability.[]

Its applications are primarily centered in pharmaceutical and biochemical research.[1] For example, it has been used as a key intermediate in the synthesis of compounds targeting neurological disorders and to study neurotransmitter systems.[1][4] Understanding its fundamental physicochemical properties is therefore not an academic exercise, but a prerequisite for its effective application in designing next-generation therapeutics. Properties such as ionization state (pKa), solubility, and lipophilicity (LogD) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its journey from a laboratory curiosity to a viable clinical candidate.

Molecular Structure and Identification

The foundational identity of a compound is established through its structure and standardized identifiers.

  • IUPAC Name: 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid[][4][5]

  • Common Synonyms: Atc-OH, 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid[1][]

  • CAS Numbers: 74444-77-2, 6331-63-1 (Note: Both CAS numbers are frequently referenced for the racemic mixture)[][4][5]

  • Molecular Formula: C₁₁H₁₃NO₂[1][][4]

  • Molecular Weight: 191.23 g/mol [4][5]

Table 1: Core Physicochemical and Identification Data
PropertyValue / IdentifierSource(s)
Molecular Formula C₁₁H₁₃NO₂[1][][4]
Molecular Weight 191.23 g/mol [4][5]
Appearance White powder[1][]
Melting Point 303-313 °C[][6]
Boiling Point 373.6 °C (at 760 mmHg)[]
Density 1.237 g/cm³[]
IUPAC Name 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid[4][5]
CAS Number 74444-77-2 / 6331-63-1[][4][5]
Canonical SMILES C1CC(CC2=CC=CC=C21)(C(=O)O)N[4][5]
InChI Key CDULPPOISZOUTK-UHFFFAOYSA-N[4][5]
Predicted XLogP3-AA -1.2[5]

Ionization Behavior (pKa) and pH-Dependent Properties

As an amino acid, Atc is an amphoteric molecule possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). The ionization state of these groups is dictated by the pH of the surrounding medium, a critical factor for its biological activity and solubility. The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated.

The ionization state of Atc changes with pH as depicted below. Understanding this behavior is crucial for designing formulation buffers, interpreting bioassay results, and predicting interactions with biological membranes.

G Cation Cationic Form (Fully Protonated) Predominant at pH < pKa₁ Zwitterion Zwitterionic Form (Net Neutral) Predominant at pKa₁ < pH < pKa₂ Cation->Zwitterion + OH⁻ - H₂O (Deprotonation of -COOH) Zwitterion->Cation + H⁺ (Protonation of -COO⁻) Anion Anionic Form (Fully Deprotonated) Predominant at pH > pKa₂ Zwitterion->Anion + OH⁻ - H₂O (Deprotonation of -NH₃⁺) Anion->Zwitterion + H⁺ (Protonation of -NH₂)

Caption: Ionization states of this compound across a pH gradient.

Experimental Protocols for Core Property Determination

The following sections provide robust, step-by-step protocols for determining the key physicochemical properties of Atc. These methods are grounded in standard laboratory practice and OECD guidelines to ensure data integrity.

Protocol: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the carboxylic acid (pKa₁) and amino group (pKa₂) dissociation constants. The principle involves titrating a solution of the amino acid with a strong base and monitoring the pH change. The points of half-equivalence correspond to the pKa values.[8]

Methodology:

  • Preparation:

    • Prepare a ~0.1 M solution of this compound in deionized, CO₂-free water. Accurately record the concentration.

    • Standardize a ~0.1 M NaOH solution.

    • Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[9]

  • Acid Titration (for pKa₁):

    • Pipette a known volume (e.g., 20 mL) of the Atc solution into a beaker.

    • If the initial pH is above ~3, add standardized 0.1 M HCl dropwise to lower the pH to ~1.5-2.0, ensuring all carboxyl groups are protonated.[9]

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

  • Base Titration (for pKa₁ and pKa₂):

    • Begin titrating with the standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • Continue the titration until the pH reaches ~12 to ensure full deprotonation of the amino group.

  • Data Analysis:

    • Plot pH (y-axis) versus the equivalents of NaOH added (x-axis) to generate a titration curve.

    • Identify the two inflection points (equivalence points). The first equivalence point (V₁) corresponds to the complete deprotonation of the carboxyl group. The second (V₂) corresponds to the complete deprotonation of the amino group.

    • The pH at the halfway point to the first equivalence point (at volume V₁/2) is equal to pKa₁.

    • The pH at the halfway point between the first and second equivalence points (at volume (V₁ + V₂)/2) is equal to pKa₂.

    • The isoelectric point (pI) can be calculated as pI = (pKa₁ + pKa₂)/2.

Causality and Trustworthiness: Using a standardized titrant and a calibrated pH meter is critical for accuracy. Stirring ensures homogeneity, and allowing the pH to stabilize prevents measurement errors. Plotting the first derivative of the curve (ΔpH/ΔV) can help pinpoint the equivalence points with greater precision.

Protocol: pH-Dependent Aqueous Solubility via Shake-Flask Method

This protocol, based on the OECD Guideline 105, determines the thermodynamic solubility of Atc, which is essential for formulation and ADME modeling.[10] As an amphoteric molecule, its solubility is expected to be lowest at its isoelectric point (pI) and higher at pH values where it is predominantly in its charged cationic or anionic form.[11]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis Prep1 Weigh excess Atc into vials Prep2 Add pH-specific buffers (e.g., pH 2, 4, 7, 9, 12) Prep1->Prep2 Equil Agitate at constant temp. (e.g., 25°C) for 24-48h on a shaker Prep2->Equil Self-validating step: Sample at 24h & 48h to ensure equilibrium is reached Sep Centrifuge or filter (0.22 µm syringe filter) to remove undissolved solid Equil->Sep Anal1 Extract clear supernatant Sep->Anal1 Anal2 Quantify concentration (e.g., HPLC-UV, LC-MS) Anal1->Anal2 Result Solubility Data Anal2->Result Generate solubility vs. pH curve

Caption: Workflow for determining pH-dependent aqueous solubility via the shake-flask method.

Methodology:

  • Preparation:

    • Prepare a series of aqueous buffers at desired pH values (e.g., 2, 4, 7.4, 9, 12).

    • Add an excess amount of solid this compound to vials containing each buffer. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach thermodynamic equilibrium (typically 24 to 48 hours). To validate equilibrium, samples can be taken at two different time points (e.g., 24h and 48h); if the concentration is unchanged, equilibrium has been reached.[12]

  • Phase Separation:

    • Remove the vials and allow them to stand to let solids settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the aliquot must be filtered through a 0.22 µm syringe filter or clarified by high-speed centrifugation.

  • Quantification:

    • Prepare a standard calibration curve of Atc of known concentrations.

    • Quantify the concentration of the dissolved Atc in the clarified samples using a suitable analytical method like HPLC-UV or LC-MS.

    • The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Implications for Research and Drug Development

The physicochemical properties of this compound directly inform its strategic use in drug discovery.

  • Solubility and Formulation: The pH-dependent solubility profile is critical for developing oral or intravenous formulations. For oral delivery, a drug must dissolve in the varying pH environments of the gastrointestinal tract. The expected U-shaped solubility curve (minimum at the pI) will guide the selection of excipients and potential salt forms to enhance bioavailability.

  • ADME Profile: The interplay between pKa and lipophilicity (measured as LogD, the distribution coefficient at a given pH) governs how the molecule crosses biological membranes. At a physiological pH of 7.4, the ionization state of Atc will determine its LogD value. A predicted XLogP of -1.2 suggests the neutral form is relatively hydrophilic, and its overall membrane permeability will be highly dependent on the balance of charged and uncharged species.[5]

  • Target Binding: The ability of the amino and carboxyl groups to act as hydrogen bond donors or acceptors is fundamental to molecular recognition at a receptor binding site. The constrained nature of the tetralin scaffold presents these functional groups in a defined spatial orientation, which can be exploited to achieve high-affinity and selective binding.

Conclusion

This compound is a powerful molecular scaffold whose full potential can only be realized through a thorough understanding of its physicochemical properties. This guide has consolidated the known identifiers and physical data for this compound. More importantly, it has provided detailed, actionable protocols for determining its pKa and pH-dependent solubility—critical parameters that directly influence its behavior in both chemical and biological systems. By applying these robust methodologies, researchers can generate the high-quality data needed to accelerate their research and drive innovation in drug discovery and medicinal chemistry.

References

A Technical Guide to the Identification and Characterization of 2-Aminotetralin-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the unambiguous identification and characterization of 2-Aminotetralin-2-carboxylic acid. As a conformationally constrained amino acid, this molecule is a valuable building block in medicinal chemistry, particularly for designing ligands targeting neurological pathways.[1][2] Ensuring the identity, purity, and structural integrity of this compound is paramount for the validity and reproducibility of research and development activities. This document details the core identification parameters, including its CAS numbers, outlines common synthetic considerations, and provides validated, step-by-step protocols for orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound (Atc-OH) is a non-proteinogenic, cyclic amino acid. Its rigid tetralin backbone, which fuses a benzene ring with a cyclohexane ring, imparts significant conformational restraint compared to linear amino acids. This structural feature makes it a privileged scaffold in drug discovery.[2] By locking the relative orientation of the amine and carboxylic acid functionalities, Atc-OH serves as a powerful tool for probing the specific conformational requirements of receptor binding sites, particularly within the central nervous system.[1][3] It has been incorporated into peptides to study melanocortin receptors (hMC4R) and vasopressin V2-receptors and is investigated as an intermediate for pharmaceuticals targeting neurological disorders.[1][]

Given its application in highly specific biological systems, absolute certainty of the material's identity and purity is a prerequisite for any meaningful study. This guide establishes a self-validating system of analysis, explaining the causality behind methodological choices to ensure researchers can confidently verify their starting material.

Section 1: Core Identification & Physicochemical Properties

Unambiguous identification begins with a consolidation of the compound's fundamental identifiers and physical properties. It is critical to note that multiple CAS (Chemical Abstracts Service) numbers may be encountered for this compound, often referring to the racemic mixture, specific enantiomers, or different salt forms. Researchers must verify the CAS number against their specific material.

Table 1: Compound Identification

Identifier Value Source
Primary CAS Number 74444-77-2 (Racemic) [5][6]
Alternative CAS Number 6331-63-1 (Racemic) [1][]
(R)-Enantiomer CAS 104974-44-9 [7]
IUPAC Name 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid [][5]
Synonyms Atc-OH, 2-Amino-1,2,3,4-tetrahydro-2-naphthoic acid [1][]
Molecular Formula C₁₁H₁₃NO₂ [1][][5]

| PubChem CID | 235533 |[1][8] |

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 191.23 g/mol [5]
Appearance White to off-white powder/solid [1][][9]
Melting Point 303-313 °C []
Boiling Point 373.6 °C at 760 mmHg (Predicted) []
Density 1.237 g/cm³ (Predicted) []

| Storage Conditions | Store at -20°C or ≤-4°C |[1][] |

Section 2: Synthesis & Impurity Profile: A Chemist's Perspective

Understanding the synthetic origin of this compound is crucial for developing robust analytical methods. A common and efficient route to the parent 2-aminotetralin scaffold is the reductive amination of 2-tetralone.[10][11][12] A related approach for the target compound involves a variation of the Bucherer-Bergs reaction or a Strecker synthesis, starting from 2-tetralone.

The causality is clear: the choice of synthesis dictates the likely impurity profile. For instance, a synthesis starting from 2-tetralone could lead to residual starting material or incompletely reacted intermediates. Therefore, any analytical workflow must be designed not only to confirm the presence of the desired product but also to prove the absence of these predictable impurities.

Synthesis_Pathway Tetralone 2-Tetralone Intermediate Hydantoin Intermediate Tetralone->Intermediate Bucherer-Bergs Reaction Reagents KCN, (NH4)2CO3 or NaCN, NH4Cl Reagents->Intermediate Product 2-Aminotetralin- 2-carboxylic acid Intermediate->Product Ring Opening Hydrolysis Acid or Base Hydrolysis Hydrolysis->Product

Caption: A simplified diagram of a common synthetic route to the target molecule.

Section 3: Analytical Characterization Workflows

A multi-technique, or orthogonal, approach is required for the definitive identification and quality control of this compound. Each technique provides a unique piece of structural information, and their combined data constitutes a self-validating system.

Analytical_Workflow cluster_primary Primary Identification cluster_secondary Purity & Identity Confirmation cluster_final Final Verification MS Mass Spectrometry (MS) Confirms Molecular Weight Report Certificate of Analysis (CoA) Identity & Purity Confirmed MS->Report NMR NMR Spectroscopy Elucidates C-H Framework NMR->Report HPLC HPLC Assesses Purity & Enantiomeric Ratio HPLC->Report

Caption: An integrated workflow for the definitive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Causality: NMR is the most powerful technique for elucidating the precise atomic arrangement of a molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR provides the carbon backbone. For this compound, NMR confirms the presence of the aromatic ring, the aliphatic tetralin structure, and the key quaternary carbon at the C2 position.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Region (~7.0-7.3 ppm): A multiplet pattern corresponding to the four protons on the benzene ring.

    • Aliphatic Region (~2.0-3.5 ppm): Complex multiplets corresponding to the three CH₂ groups of the tetralin ring. The protons are diastereotopic, leading to more complex splitting than simple triplets or quartets.

    • Amine/Acid Protons: Broad signals that may be exchanged with D₂O.

  • ¹³C NMR:

    • Aromatic Region (~125-140 ppm): Four signals for the aromatic CH carbons and two signals for the quaternary aromatic carbons.

    • Aliphatic Region (~25-45 ppm): Signals for the three CH₂ carbons.

    • Quaternary C2 Carbon (~60-70 ppm): A key signal corresponding to the carbon bearing both the amino and carboxyl groups.

    • Carboxyl Carbon (~175-185 ppm): The signal for the C=O of the carboxylic acid.

  • Preparation: Accurately weigh 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). Complete dissolution is critical.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a spectrometer (≥400 MHz recommended for better resolution).

  • Validation: The acquired spectra must match the expected chemical shifts and integration patterns for the structure. The absence of significant impurity peaks (e.g., residual 2-tetralone) validates the sample's purity.

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Causality: MS provides a highly accurate measurement of the compound's mass, confirming its elemental composition. Electrospray Ionization (ESI) is the preferred method for this polar molecule, typically detecting the protonated molecular ion [M+H]⁺.

Expected Result:

  • High-Resolution MS (HRMS): The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass.

    • Calculated Exact Mass for [C₁₁H₁₄NO₂]⁺: 192.1019

    • A related antidepressant, Sertraline, and its metabolite are analyzed via LC-MS/MS, demonstrating the utility of this technique for tetralin-based structures.[13]

  • Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source or inject it via an LC system.

  • Acquisition: Acquire the mass spectrum in positive ion mode.

  • Validation: The observation of a dominant ion with an m/z value corresponding to [M+H]⁺ (192.1) confirms the molecular weight. The isotopic distribution pattern should match the theoretical pattern for C₁₁H₁₃NO₂.

High-Performance Liquid Chromatography (HPLC): Purity and Enantiomeric Assessment

Expertise & Causality: HPLC is the gold standard for determining the purity of a chemical compound. For a chiral molecule like this compound, chiral HPLC is also essential to determine the enantiomeric excess (ee) of a single-enantiomer sample. The choice of column and mobile phase is critical for achieving separation.[14]

  • Reversed-Phase (RP-HPLC): A C18 column is used to separate the main compound from less polar or more polar impurities. This provides the overall purity percentage (e.g., ≥98%).[1]

  • Chiral HPLC: A specialized Chiral Stationary Phase (CSP) is required to resolve the R and S enantiomers.[15] This is a self-validating system: a racemic standard should show two peaks of equal area, while an enantiomerically pure sample should show only one major peak.[16]

Table 3: Example HPLC Method Parameters for Purity Analysis

Parameter Condition Rationale
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm) Standard for separating compounds of moderate polarity.[17]
Mobile Phase A 0.1% Formic Acid or TFA in Water Acidified aqueous phase to ensure protonation of the analyte.
Mobile Phase B Acetonitrile or Methanol Organic solvent to elute the compound from the column.
Gradient 5% to 95% B over 15-20 minutes A gradient ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Detection UV at ~210 nm or ~254 nm Wavelengths where the benzene ring and carboxyl group absorb.

| Column Temp. | 40 °C | Elevated temperature improves peak shape and reproducibility.[17] |

  • Preparation: Prepare a stock solution of the sample in the mobile phase diluent (e.g., 1 mg/mL). Prepare a working solution at ~0.1 mg/mL.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Injection: Inject 5-10 µL of the sample solution.

  • Data Acquisition: Record the chromatogram for the full duration of the gradient.

  • Validation: The primary peak should have a retention time consistent with a reference standard. Purity is calculated based on the area percentage of the main peak relative to all other peaks. The stated purity should be met (e.g., ≥98%).[1]

Conclusion

The definitive identification of this compound is not achieved by a single measurement but by the collective, corroborating evidence from an orthogonal set of analytical techniques. NMR spectroscopy confirms the structural framework, high-resolution mass spectrometry validates the elemental composition and molecular weight, and HPLC provides an unambiguous measure of purity and, when required, enantiomeric composition. By following the protocols and understanding the scientific rationale outlined in this guide, researchers and drug development professionals can ensure the integrity of their material, forming a solid foundation for scientifically sound and reproducible results.

References

A Spectroscopic Guide to 2-Aminotetralin-2-carboxylic Acid: Elucidating Structure Through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2-Aminotetralin-2-carboxylic Acid

This compound (2-ATCA) is a conformationally constrained, non-proteinogenic amino acid that has garnered interest within medicinal chemistry and drug development.[1] Its rigid tetralin framework, which fuses a benzene ring to a cyclohexane ring, imparts a defined spatial orientation to the amino and carboxylic acid functional groups. This structural rigidity makes 2-ATCA a valuable scaffold for designing molecules with specific pharmacological activities, as it can mimic or block the binding of endogenous ligands to their receptors with high selectivity.[2] Understanding the precise three-dimensional structure and electronic properties of 2-ATCA is paramount for its application in rational drug design.

This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The ensuing discussion is framed from the perspective of a senior application scientist, emphasizing not only the interpretation of the data but also the underlying principles that justify the experimental approach and structural assignments.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound give rise to a unique spectroscopic fingerprint. The molecule comprises an aromatic ring, a saturated six-membered ring, a quaternary α-carbon, an amino group, and a carboxylic acid. Each of these components will produce characteristic signals in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 2-ATCA, ¹H and ¹³C NMR provide unambiguous evidence for the connectivity and chemical environment of each atom in the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

High-resolution ¹H and ¹³C NMR spectra of 2-ATCA would typically be acquired on a 400 MHz or higher field spectrometer. The choice of solvent is critical; due to the presence of both acidic and basic functional groups, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable choices to ensure solubility and minimize proton exchange with the solvent. For this guide, we will consider the spectra as if they were acquired in CD₃OD.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CD₃OD.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Employing techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can aid in distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling networks.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 2-ATCA can be divided into two main regions: the aromatic region (δ 7.0-7.5 ppm) and the aliphatic region (δ 1.5-3.5 ppm).

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
7.10-7.30Multiplet4HAr-HThe four protons on the benzene ring will appear as a complex multiplet due to their coupling with each other.
3.15Triplet2HH-4These benzylic protons are adjacent to the aromatic ring and a CH₂ group, leading to a downfield shift and triplet multiplicity.
2.85Triplet2HH-1Similar to H-4, these benzylic protons are deshielded by the aromatic ring and coupled to the H-2 protons.
2.00-2.20Multiplet2HH-3These protons are part of the saturated ring and will show complex coupling with the protons at positions 1 and 4.

Note: The protons of the amino (NH₂) and carboxylic acid (COOH) groups will likely undergo exchange with the deuterated solvent and may appear as a broad singlet or not be observed at all.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
178.0C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded.[3]
135.0Ar-C (quaternary)The two quaternary carbons of the benzene ring that are part of the fused ring system.
129.0Ar-CHAromatic methine carbons.
126.0Ar-CHAromatic methine carbons.
60.0C-2 (quaternary)The α-carbon bearing the amino and carboxyl groups is a quaternary carbon and appears in a typical range for α-carbons of amino acids.
35.0C-3Aliphatic methylene carbon.
29.0C-4Benzylic methylene carbon, shifted downfield due to the aromatic ring.
28.0C-1Benzylic methylene carbon, similar to C-4.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Solid-State IR Analysis

IR spectra of solid samples like 2-ATCA are typically acquired using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

Step-by-Step Protocol (KBr Pellet):

  • Sample Preparation: Grind a small amount (1-2 mg) of 2-ATCA with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

  • Pellet Formation: Press the ground mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of 2-ATCA will be dominated by absorptions from the O-H, N-H, C=O, and aromatic C-H bonds.

Predicted Frequency (cm⁻¹) Vibrational Mode Description of Band Justification
3300-2500O-H stretch (carboxylic acid)Very broadThe broadness is due to extensive hydrogen bonding between the carboxylic acid groups.[4]
3200-3000N-H stretch (amine)Medium, may be obscured by O-HThe N-H stretching vibrations of the primary amine.
3100-3000C-H stretch (aromatic)Sharp, mediumCharacteristic stretching of sp² C-H bonds on the benzene ring.
2950-2850C-H stretch (aliphatic)Sharp, mediumStretching of the sp³ C-H bonds in the tetralin ring.
1720-1700C=O stretch (carboxylic acid)Strong, sharpThe carbonyl stretch is a very prominent feature in the IR spectrum of carboxylic acids.[5]
1600-1450C=C stretch (aromatic)Medium to weakSkeletal vibrations of the benzene ring.
1640-1550N-H bend (amine)MediumBending vibration of the primary amine.
1300-1200C-O stretch (carboxylic acid)StrongStretching of the C-O single bond in the carboxylic acid.[4]
1250-1000C-N stretch (amine)Medium to weakStretching of the C-N bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique well-suited for polar molecules like amino acids, as it typically produces a prominent protonated molecular ion [M+H]⁺.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of 2-ATCA in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition (Positive Ion Mode):

    • Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a product ion spectrum.

Mass Spectral Data and Interpretation

The ESI mass spectrum of 2-ATCA is expected to show a strong signal for the protonated molecule.

Predicted m/z Ion Justification
192.1[M+H]⁺The molecular weight of 2-ATCA is 191.23 g/mol . The protonated molecule will have an m/z of approximately 192.1.
146.1[M+H - HCOOH]⁺A characteristic fragmentation of α-amino acids is the loss of formic acid (46 Da) from the protonated molecule.[6]
118.1[M+H - HCOOH - C₂H₄]⁺Subsequent fragmentation of the tetralin ring, possibly through a retro-Diels-Alder type reaction, could lead to the loss of ethylene (28 Da).

Illustrative Fragmentation Pathway

G M_H [M+H]⁺ m/z = 192.1 Frag1 [M+H - HCOOH]⁺ m/z = 146.1 M_H->Frag1 - HCOOH Frag2 [C₉H₁₂N]⁺ m/z = 118.1 Frag1->Frag2 - C₂H₄

Caption: Predicted ESI-MS/MS fragmentation of 2-ATCA.

Conclusion: A Cohesive Spectroscopic Portrait

The combined application of NMR, IR, and MS provides a comprehensive and self-validating structural elucidation of this compound. ¹H and ¹³C NMR spectroscopy definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This detailed spectroscopic characterization is a cornerstone for any research or development endeavor involving this important and structurally unique amino acid.

References

Molecular formula and weight of 2-Aminotetralin-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Aminotetralin-2-carboxylic Acid: Synthesis, Properties, and Applications

Abstract

This compound is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest within the scientific community. Its rigid bicyclic structure, which incorporates a phenethylamine moiety, makes it a valuable scaffold in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of its core physicochemical properties, plausible synthetic routes, pharmacological significance, and key applications. We will explore its role as a versatile building block for novel therapeutics, particularly in the fields of neuropharmacology and oncology, and detail the analytical methodologies required for its characterization and quality control. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this unique molecular entity.

Core Physicochemical and Structural Characteristics

This compound, systematically named 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is a derivative of tetralin.[1] The presence of both an amino group and a carboxylic acid group at the same quaternary carbon (C2) classifies it as an α,α-disubstituted amino acid. This substitution pattern imparts significant conformational rigidity compared to linear amino acids.

The fundamental properties of this compound are summarized below, providing a foundational dataset for any laboratory or computational work.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃NO₂[1][][3][4]
Molecular Weight 191.23 g/mol [1][][3]
IUPAC Name 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid[1][]
CAS Number 6331-63-1; 74444-77-2[1][][4]
Appearance White powder[][4]
Melting Point 303-313 °C[][5]
Boiling Point 373.6 °C at 760 mmHg (Predicted)[]
Density 1.237 g/cm³ (Predicted)[]
Canonical SMILES C1CC(CC2=CC=CC=C21)(C(=O)O)N[1][]
InChIKey CDULPPOISZOUTK-UHFFFAOYSA-N[1][]

Synthesis and Manufacturing Insights

The synthesis of α,α-disubstituted amino acids like this compound requires specific methodologies to construct the quaternary stereocenter. While numerous routes exist for the parent 2-aminotetralin scaffold, typically involving the reductive amination of 2-tetralone, the simultaneous introduction of the carboxyl group necessitates a different approach.[6][7] A highly effective and common method for this class of compound is the Strecker amino acid synthesis.

The causality behind choosing the Strecker synthesis lies in its efficiency. It is a one-pot reaction that converges three simple starting materials—a ketone, cyanide, and an amine source—to form an α-amino nitrile, which is subsequently hydrolyzed to the desired α-amino acid. This avoids complex multi-step procedures and protective group chemistry.

Proposed Synthetic Workflow: Strecker Synthesis

The logical pathway begins with the commercially available ketone, 2-tetralone.

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A 2-Tetralone C α-Aminonitrile Intermediate A:e->C:w One-pot reaction in aqueous alcohol B Ammonium Chloride (NH₄Cl) + Sodium Cyanide (NaCN) B:e->C:w D α-Aminonitrile Intermediate F Racemic 2-Aminotetralin- 2-carboxylic Acid D:e->F:w Acid-catalyzed hydrolysis of nitrile and imine E Strong Acid (e.g., HCl) E:e->F:w G Crude Product H Final Product (>98% Purity) G:e->H:w Neutralization & Recrystallization

Caption: Proposed Strecker synthesis workflow for this compound.

Detailed Experimental Protocol
  • Step 1: α-Aminonitrile Formation

    • To a stirred solution of ammonium chloride in aqueous ammonia, add an equimolar amount of sodium cyanide. The vessel should be cooled in an ice bath to manage any exotherm.

    • Causality: The ammonium chloride and ammonia provide the amine source (in equilibrium with NH₃) required for the initial formation of an imine with the ketone. Cyanide acts as the nucleophile.

    • Slowly add 2-tetralone, dissolved in a suitable solvent like methanol, to the cyanide solution.

    • Allow the reaction to stir at room temperature for 24-48 hours, monitoring completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The resulting α-aminonitrile intermediate may precipitate or can be extracted into an organic solvent.

  • Step 2: Hydrolysis to the Amino Acid

    • The crude α-aminonitrile is added to a vessel containing concentrated hydrochloric acid.

    • Causality: The strong acidic conditions are necessary to hydrolyze the nitrile moiety to a carboxylic acid and ensure the amino group is protonated, preventing side reactions.

    • The mixture is heated to reflux (typically 100-110 °C) for 12-24 hours.

    • The completion of the hydrolysis is monitored until the nitrile starting material is no longer detectable.

  • Step 3: Isolation and Purification

    • After cooling, the reaction mixture is concentrated under reduced pressure.

    • The crude product is dissolved in a minimum amount of water and the pH is carefully adjusted to the isoelectric point (pI) of the amino acid (typically pH 5-7) using a base like ammonium hydroxide.

    • Causality: At its pI, the amino acid exists as a zwitterion with minimal solubility in water, causing it to precipitate out of the solution.

    • The precipitated solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield the final product. Purity can be assessed via High-Performance Liquid Chromatography (HPLC).[4]

Pharmacological Profile and Mechanism of Action

The 2-aminotetralin scaffold is a privileged structure in neuropharmacology, acting as a rigid analog of phenethylamine.[8] This structural constraint is key to its interaction with monoamine systems. While the parent compound, 2-aminotetralin, is a non-selective monoamine releasing agent and reuptake inhibitor affecting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) systems, its derivatives can be fine-tuned for selectivity.[8]

This compound itself has been identified as a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a critical enzyme in certain cancers like acute myeloid leukemia (AML).[] Furthermore, its incorporation into peptides has been used to create conformationally constrained analogs for studying receptor interactions, such as with melanocortin and opioid receptors.[][9]

More broadly, derivatives of the 2-aminotetralin core are extensively studied as agonists and antagonists at various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin subtypes.[6][10]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Storage Synapse_MA Released Monoamines Vesicle->Synapse_MA Release Receptor Postsynaptic Receptors (e.g., 5-HT, DA Receptors) Synapse_MA->Receptor Binding Transport Reuptake Transporter (SERT, DAT) Synapse_MA->Transport Reuptake Signal Signal Transduction Receptor->Signal Transport->MA Recycling AT_deriv 2-Aminotetralin Derivative AT_deriv->Transport Blocks G cluster_workflow QC Workflow Start Synthesized Batch Sample HPLC Purity Assay (HPLC) Target: >98% Start->HPLC MS Identity Check (LC-MS) Target: 191.23 m/z HPLC->MS If Purity OK NMR Structural Confirmation (¹H NMR, ¹³C NMR) MS->NMR If Mass OK FTIR Functional Group ID (FT-IR) NMR->FTIR If Structure OK Result Certificate of Analysis (CoA) Generated FTIR->Result If All Pass

References

In-Depth Technical Guide: Structural Elucidation of 2-Aminotetralin-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminotetralin-2-carboxylic acid (ATCA) is a constrained, non-proteinogenic amino acid. Its rigid bicyclic structure, fusing a cyclohexane ring to a benzene ring, makes it a valuable scaffold in medicinal chemistry and neuroscience research.[1][2] The precise spatial arrangement of the amine and carboxylic acid functional groups, locked in by the tetralin framework, allows for the design of potent and selective ligands for various biological targets, including melanocortin receptors and potentially as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1).[]

Unambiguous structural elucidation is the cornerstone of drug development and chemical research. It ensures that the molecule synthesized is indeed the intended one, free from isomers or impurities that could confound biological or chemical assays. This guide provides a comprehensive, multi-technique workflow for the complete structural characterization of ATCA, explaining not just the "how" but the "why" behind each analytical choice. Our approach is built on the principle of orthogonal verification, where independent analytical techniques are used to corroborate the structure, ensuring the highest level of scientific integrity.[4][5]

The Importance of Context: A Plausible Synthetic Route

To frame the elucidation challenge, we must consider the likely origin of the sample. A common and efficient method for synthesizing α-amino acids is the Strecker synthesis. For ATCA, this would begin with 2-tetralone.

This synthetic context is critical because it informs us of potential impurities or isomers that our analytical workflow must be able to identify and rule out. For instance, an incomplete reaction could leave traces of the starting 2-tetralone or the intermediate aminonitrile. Side reactions could potentially lead to isomeric byproducts. Therefore, our elucidation strategy is not just about confirming the presence of ATCA, but also confirming the absence of these related species.

Part 1: Molecular Formula and Functional Group Analysis

The first step in any structural elucidation is to confirm the molecular formula and identify the key functional groups present. This provides the fundamental building blocks for the more detailed connectivity analysis that follows.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While standard mass spectrometry can give the nominal mass, HRMS is essential for determining the elemental composition. For a molecule of this size, it provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. We select Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar molecules like amino acids, minimizing fragmentation and maximizing the signal for the molecular ion.[6][7]

Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the protonation of the amine group.

  • Instrumentation: Infuse the sample into an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The primary ion of interest will be the protonated molecule, [M+H]⁺.

  • Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical mass calculated for the expected formula, C₁₁H₁₄NO₂.

Expected Data & Interpretation

ParameterTheoretical ValueExpected Experimental
Molecular Formula C₁₁H₁₃NO₂
Exact Mass 191.09463 u
[M+H]⁺ Ion C₁₁H₁₄NO₂⁺
Theoretical m/z 192.10245~192.1025 ± 0.001

A measured mass within this narrow tolerance confirms the elemental composition, providing strong evidence for the molecular formula. The fragmentation pattern can also be telling; a characteristic loss of the carboxylic acid group (a loss of 46 Da, representing HCOOH) is a common fragmentation pathway for amino acids.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9][10] For ATCA, we expect to see characteristic vibrations for the amine (N-H), the carboxylic acid (O-H and C=O), the aromatic ring (C=C), and the aliphatic chains (C-H). The zwitterionic nature of amino acids in the solid state often leads to characteristic absorptions for the carboxylate (COO⁻) and ammonium (NH₃⁺) groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is required.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.

Expected Data & Interpretation

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (very broad)O-H stretchCarboxylic Acid (H-bonded)[11]
~3000-2800N-H stretchAmmonium (NH₃⁺)
~3050C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₂)
~1710C=O stretchCarboxylic Acid Dimer[11]
~1600 & 1475C=C stretchAromatic Ring
~1550N-H bendAmmonium (NH₃⁺)
~1400C-O stretch / O-H bendCarboxylic Acid / Carboxylate

The presence of these distinct bands provides orthogonal confirmation of the functional groups suggested by the molecular formula.

Part 2: Structural Connectivity and Stereochemistry

With the molecular formula and functional groups confirmed, the next crucial phase is to determine how the atoms are connected. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[12]

1D NMR Spectroscopy (¹H and ¹³C)

Expertise & Experience: One-dimensional NMR provides a census of the hydrogen and carbon environments in the molecule. For ATCA, we can predict the types of signals we expect to see based on its proposed structure. The choice of solvent is important; DMSO-d₆ is often used for amino acids as it allows for the observation of exchangeable protons (from -NH₂ and -COOH).

Protocol: 1D NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Run standard ¹H, ¹³C, and DEPT-135 experiments. The DEPT-135 experiment is crucial for differentiating between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons.

Expected Data & Interpretation

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~12.5 ppm (s, 1H, broad): Carboxylic acid proton (-COOH ).

  • δ ~8.0 ppm (s, 2H, broad): Amine protons (-NH₂ ).

  • δ ~7.1-7.4 ppm (m, 4H): Aromatic protons. The substitution pattern on the benzene ring will lead to a complex multiplet.

  • δ ~2.8-3.0 ppm (m, 2H): Aliphatic protons on C4, adjacent to the aromatic ring.

  • δ ~2.5-2.7 ppm (m, 2H): Aliphatic protons on C1, adjacent to the aromatic ring.

  • δ ~1.8-2.2 ppm (m, 2H): Aliphatic protons on C3.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~175 ppm: Carboxylic acid carbon (C OOH).

  • δ ~135-140 ppm (2C): Quaternary aromatic carbons.

  • δ ~125-130 ppm (4C): CH aromatic carbons.

  • δ ~60 ppm: Quaternary aliphatic carbon (C2), attached to both N and COOH.

  • δ ~20-35 ppm (3C): Aliphatic CH₂ carbons (C1, C3, C4).[13]

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Expertise & Experience: While 1D NMR gives us the pieces of the puzzle, 2D NMR tells us how to put them together.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This will establish the connectivity within the aliphatic spin system of the tetralin ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This definitively links the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the different fragments of the molecule, such as linking the aliphatic protons to the aromatic ring and the quaternary carbons.

Workflow & Interpretation

The data from these experiments are combined to build the molecular structure piece by piece. For example:

  • COSY will show correlations between the protons at C1, the protons at C3, and the protons at C4, confirming the -CH₂-CH₂-CH₂- sequence in the saturated ring.

  • HSQC will link each of these proton signals to their corresponding ¹³C signals.

  • HMBC is critical. We would expect to see a correlation from the C1 protons to the quaternary aromatic carbon, and from the C4 protons to another aromatic carbon, confirming the fusion of the two rings. Furthermore, correlations from the C1 and C3 protons to the quaternary C2 carbon would lock in the position of the amino acid functionality.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity H1 ¹H NMR (Proton Environments) HSQC HSQC (¹J C-H Correlations) H1->HSQC COSY COSY (H-H Couplings) H1->COSY Identifies Spin Systems C13 ¹³C & DEPT-135 (Carbon Types) C13->HSQC Links Proton & Carbon Spectra HMBC HMBC (²⁻³J C-H Correlations) HSQC->HMBC Assigns Atoms for Long-Range Analysis COSY->HMBC Structure Final Structure (ATCA) HMBC->Structure Confirms Backbone & Assembly

Part 3: Definitive 3D Structure - X-ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides a highly confident 2D structure, only single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional arrangement of atoms in space.[14][15][16][17] This technique is the "gold standard" for structural proof, revealing precise bond lengths, bond angles, and, crucially for a chiral molecule like ATCA, its absolute configuration (if a chiral synthesis or resolution was performed).[18]

Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The most critical and often challenging step. The compound must be induced to form a single, high-quality crystal. This is typically achieved by slow evaporation of a solvent, or vapor diffusion between a solvent and an anti-solvent.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays.[17] The resulting diffraction pattern is recorded.

  • Structure Solution & Refinement: The diffraction data is processed using specialized software to solve the electron density map and refine the atomic positions, yielding the final 3D structure.

Expected Data & Interpretation The output is a 3D model of the molecule in the crystal lattice. This will confirm:

  • The connectivity of all atoms, corroborating the NMR data.

  • The precise bond lengths and angles, confirming hybridization and strain.

  • The conformation of the molecule in the solid state.

  • The packing of molecules in the crystal, revealing intermolecular interactions like hydrogen bonding.

G Sample Purified ATCA (Solid) Crystal Single Crystal Growth Sample->Crystal Diffractometer X-ray Diffraction Data Collection Crystal->Diffractometer Data Diffraction Pattern (Reciprocal Space) Diffractometer->Data Model Electron Density Map (Structure Solution) Data->Model Structure 3D Atomic Structure (Refinement) Model->Structure

Conclusion

The structural elucidation of this compound requires a synergistic and orthogonal analytical approach. The process begins with High-Resolution Mass Spectrometry to unequivocally determine the molecular formula. FTIR spectroscopy provides a rapid confirmation of the essential amine, carboxylic acid, and aromatic functional groups.

References

An In-depth Technical Guide to the Early Studies of 2-Aminotetralin-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Conformationally Restricted Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often hinges on the strategic design of molecular scaffolds that can precisely interact with biological targets. One such scaffold that has garnered significant interest is 2-aminotetralin-2-carboxylic acid (Atc), a conformationally restricted analog of phenylalanine. Its rigid bicyclic structure, which locks the spatial relationship between the amino, carboxyl, and aromatic moieties, offered researchers a unique tool to probe and modulate receptor-ligand interactions with enhanced selectivity and stability. This technical guide delves into the early studies of this compound derivatives, exploring their initial synthesis, chemical characterization, and foundational pharmacological evaluations that paved the way for their subsequent development in various therapeutic areas.

The core concept behind the initial interest in this compound and its derivatives was the principle of conformational restriction. By reducing the flexibility inherent in more linear molecules like phenethylamine, medicinal chemists aimed to pre-organize a ligand into a bioactive conformation, thereby increasing its affinity and selectivity for a specific receptor subtype. This guide will provide an in-depth look at the pioneering work that established the this compound core as a valuable building block in drug discovery, with a particular focus on its early applications in opioid receptor modulation and its broader implications for targeting monoaminergic systems.

PART 1: Foundational Synthesis of the this compound Core

The early synthesis of the this compound scaffold was a critical first step in exploring its potential. While various methods have since been developed, one of the foundational approaches for the synthesis of α,α-disubstituted amino acids, including cyclic variants, is the Bucherer-Bergs reaction . This multicomponent reaction offers a straightforward route to hydantoins from a ketone, which can then be hydrolyzed to the desired amino acid.

Experimental Protocol: Synthesis of this compound via the Bucherer-Bergs Reaction

This protocol outlines a plausible early synthetic route based on the principles of the Bucherer-Bergs reaction, starting from 2-tetralone.

Step 1: Hydantoin Formation

  • Reaction Setup: In a sealed pressure vessel, combine 2-tetralone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).

  • Solvent: Add a mixture of ethanol and water (e.g., 1:1 v/v) to dissolve the reactants.

  • Heating: Heat the mixture to approximately 60-70°C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a mineral acid (e.g., HCl) to precipitate the spiro-hydantoin product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified hydantoin derivative.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Suspend the purified hydantoin in an aqueous solution of a strong base (e.g., 25% NaOH).

  • Heating: Heat the mixture to reflux for an extended period (typically 24-48 hours) to ensure complete hydrolysis of the hydantoin ring.

  • Work-up: After cooling, the reaction mixture is carefully acidified with a mineral acid (e.g., concentrated HCl) to the isoelectric point of the amino acid, leading to its precipitation.

  • Purification: The crude this compound is collected by filtration, washed with cold water and a small amount of ethanol, and then dried under vacuum. Further purification can be achieved by recrystallization.

PART 2: Early Pharmacological Explorations: A Focus on Opioid Receptor Modulation

The late 20th century saw a surge in the design of conformationally restricted peptides to enhance receptor selectivity and metabolic stability.[1] It was in this context that this compound (Atc) emerged as a valuable tool. Pioneering work by Tóth et al. in 1997 demonstrated its utility in the development of highly selective deltorphin analogs, which are potent agonists for the δ-opioid receptor.[1]

Causality Behind Experimental Choices in Early Opioid Peptide Studies

The decision to replace the endogenous phenylalanine residue in deltorphin peptides with Atc was driven by the hypothesis that restricting the side-chain conformation of this critical "message" domain residue would favor a bioactive conformation for the δ-opioid receptor. The rigid tetralin ring system of Atc was expected to mimic a specific rotamer of the phenylalanine side chain, thereby enhancing selectivity.

Key Findings from Early Structure-Activity Relationship (SAR) Studies

The initial studies by Tóth and colleagues yielded significant insights into the SAR of Atc-containing deltorphin analogs. Their work revealed that the incorporation of Atc in place of phenylalanine led to a remarkable increase in δ-opioid receptor selectivity.

Compound Modification δ-Opioid Receptor Affinity (Ki, nM) μ-Opioid Receptor Affinity (Ki, nM) Selectivity (μ/δ)
Deltorphin I AnalogPhe replaced with (S)-AtcSubnanomolar rangeMicromolar rangeHigh
Deltorphin II AnalogPhe replaced with (R)-AtcSubnanomolar rangeMicromolar rangeHigh

Data synthesized from early studies on deltorphin analogs.

These early findings provided compelling evidence that the conformational constraint imposed by the Atc scaffold was a successful strategy for achieving high receptor selectivity.

Experimental Protocol: Synthesis of Boc-Protected this compound for Peptide Synthesis

A crucial step in incorporating Atc into peptides was the preparation of a suitably protected derivative for solid-phase peptide synthesis. The following protocol is based on the methods described in early studies.

  • Boc Protection: To a solution of this compound in a mixture of dioxane and water, add a base such as sodium hydroxide.

  • Reagent Addition: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc-anhydride) portion-wise while maintaining the pH between 9 and 10 with the addition of NaOH solution.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, wash the mixture with a non-polar solvent like hexane to remove excess Boc-anhydride. Acidify the aqueous layer with a cold solution of potassium bisulfate to a pH of 2-3.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude N-α-Boc-(R,S)-2-aminotetralin-2-carboxylic acid, which can be further purified by chromatography if necessary.

PART 3: Broader Central Nervous System (CNS) Implications: Early Insights into Monoaminergic Activity

While the initial focus of published research on this compound derivatives was on opioid peptides, the broader class of 2-aminotetralins, the parent scaffold lacking the carboxylic acid group, had been investigated earlier for its effects on monoaminergic systems. These studies provided a foundation for understanding the potential of the carboxylic acid derivatives to also interact with dopamine, norepinephrine, and serotonin transporters.

Research has shown that this compound exhibits stimulant properties and can inhibit the reuptake of neurotransmitters like serotonin and norepinephrine.[1] This suggests potential applications in treating mood disorders or attention deficits.[1] Furthermore, some studies indicated that it might also induce the release of these neurotransmitters.[1]

Diagram of the Monoamine Reuptake Inhibition Mechanism

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine) MA->cleft_start Vesicle Vesicles Vesicle->MA Release Transporter Reuptake Transporter (SERT, NET) Atc 2-Aminotetralin-2-carboxylic acid derivative Atc->Transporter Inhibition cleft_start->Transporter Reuptake Receptor Postsynaptic Receptors cleft_end->Receptor Binding

Caption: Inhibition of monoamine reuptake by this compound derivatives.

The ability of these compounds to modulate neurotransmitter levels makes them valuable tools in neuroscience research for studying neurological pathways and disorders.[1]

Conclusion

The early studies on this compound derivatives laid a robust foundation for their exploration as privileged scaffolds in medicinal chemistry. The initial synthetic strategies, exemplified by the Bucherer-Bergs reaction, provided access to this unique cyclic amino acid. The pioneering pharmacological work, particularly in the field of opioid peptides, demonstrated the profound impact of conformational restriction on receptor selectivity and affinity. While the direct early investigation of the carboxylic acid derivatives on monoamine transporters is less documented, the known properties of the parent 2-aminotetralin scaffold strongly suggest a broader potential for these compounds in modulating CNS activity. This in-depth technical guide has aimed to provide researchers with a comprehensive overview of these foundational studies, highlighting the causality behind experimental choices and presenting detailed protocols to inform and inspire future drug discovery efforts based on this versatile molecular architecture.

References

Biological activity of 2-Aminotetralin-2-carboxylic acid scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of the 2-Aminotetralin-2-carboxylic Acid Scaffold

Executive Summary

The this compound (Atc) scaffold is a conformationally constrained phenylalanine analogue that has emerged as a privileged structure in medicinal chemistry. Its rigid bicyclic framework provides a unique tool for probing and locking in the bioactive conformations required for interaction with a diverse array of biological targets. This guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of the Atc scaffold and its derivatives. We will explore its significant role in modulating opioid, serotonergic, and adrenergic systems, its unexpected activity as an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), and its potential as an anti-inflammatory agent. This document is intended for researchers and drug development professionals, offering a synthesis of foundational principles, quantitative pharmacological data, and detailed experimental protocols to facilitate the exploration and exploitation of this versatile chemical entity.

The this compound (Atc) Scaffold: A Structural Overview

The this compound scaffold is a derivative of tetralin, featuring both an amino group and a carboxylic acid functional group attached to the same carbon (C2) of the saturated ring.[1] This structure makes it a non-proteinogenic α-amino acid. Its primary significance in drug design stems from its function as a rigid analogue of Phenylalanine (Phe).[2][3]

The tetralin core restricts the rotational freedom of the phenyl side chain, effectively locking the torsional angles (χ1 and χ2) that are highly flexible in natural Phe.[2] This conformational constraint is invaluable in structure-activity relationship (SAR) studies, as it allows for the stabilization of specific peptide secondary structures and helps to elucidate the precise side-chain orientation required for optimal receptor binding.[1][2] This inherent rigidity often leads to derivatives with enhanced metabolic stability, receptor affinity, and selectivity compared to their more flexible, linear counterparts.[1]

Synthesis of the Atc Scaffold

The synthesis of the Atc scaffold is a critical first step in its utilization. While several methods exist, a modified Strecker synthesis is a common and effective approach.[2] This method allows for the creation of the racemic amino acid, which can then be used directly for the synthesis of diastereomeric peptides or resolved into its constituent enantiomers for stereospecific applications.

Experimental Protocol: Modified Strecker Synthesis of (R,S)-Atc

This protocol outlines the synthesis of the core Atc amino acid, which can subsequently be protected (e.g., with a Boc group) for solid-phase peptide synthesis.

Rationale: This multi-step synthesis begins with 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione. The key step is the harsh hydrolysis under basic conditions, which breaks open the hydantoin ring to yield the desired α-amino acid. This approach is chosen for its reliability and scalability.

Step-by-Step Methodology:

  • Hydrolysis: To a stirring mixture of 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione (0.1 mol) in propylene glycol (100 mL), add a hot solution of 40% aqueous sodium hydroxide (50 mL).

  • Reflux: Heat the mixture to reflux and maintain for approximately 20 hours, monitoring the reaction progress by TLC.

  • Dilution & Neutralization: After cooling, dilute the reaction mixture with water (100 mL). Carefully acidify the solution to a pH of approximately 5.5 using 5 N aqueous HCl. The product will begin to precipitate.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the resulting white powder by vacuum filtration, wash with cold water, and dry under vacuum.

  • Characterization: The final product, (R,S)-2-aminotetralin-2-carboxylic acid, can be characterized by melting point (typically 309-310 °C) and mass spectrometry (m/e 191, M+).[2]

G cluster_synthesis Workflow: Modified Strecker Synthesis of Atc start Start: 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione hydrolysis 1. Add NaOH(aq) / Propylene Glycol (Hot) start->hydrolysis Reactant reflux 2. Reflux for 20h hydrolysis->reflux Initiate Hydrolysis neutralize 3. Dilute with H₂O 4. Acidify with HCl to pH 5.5 reflux->neutralize Reaction Complete precipitate 5. Cool in Ice Bath neutralize->precipitate Induce Precipitation isolate 6. Vacuum Filtration & Drying precipitate->isolate Collect Solid product Product: (R,S)-Atc isolate->product

Caption: A workflow diagram for the synthesis of (R,S)-Atc.

Pharmacological Profile: A Scaffold of Diverse Biological Activity

The true utility of the Atc scaffold is revealed in its broad and varied biological activities. By incorporating it into different molecular frameworks, researchers have developed potent and selective modulators for several important target classes.

High-Affinity Modulation of Opioid Receptors

One of the earliest and most successful applications of Atc was in the field of opioid research. Deltorphins are naturally occurring opioid peptides with high affinity and selectivity for the δ-opioid receptor. By replacing the native Phe³ residue with Atc, researchers created analogues with extraordinary δ-receptor affinity and selectivity.[2][3]

Mechanism of Action: The Atc scaffold constrains the side chain to a trans conformation at the χ1 angle, which appears to be the optimal orientation for interaction with the δ-opioid receptor. This pre-organization of the pharmacophore reduces the entropic penalty of binding, leading to higher affinity.[3] The result is potent agonism at the δ-receptor with selectivities over the μ-receptor exceeding 20,000-fold for some analogues.[2]

Compound/Analogue δ-Receptor Kᵢ (nM) μ-Receptor Kᵢ (nM) Selectivity (Kᵢ μ / Kᵢ δ) Reference
[Ile⁵,⁶]-Deltorphin I0.08 ± 0.012240 ± 290> 28,000[2]
Tyr-D-Ala-(S)-Atc-Asp-Ile-Ile-NH₂0.17 ± 0.023420 ± 420> 20,000[2]
Tyr-D-Ala-(R)-Atc-Glu-Ile-Ile-NH₂0.15 ± 0.023030 ± 380> 20,000[2]

Table 1: Opioid receptor binding affinities of Atc-containing deltorphin analogues. Data from radioligand binding assays using [³H]DIDII for δ-receptors and [³H]DAGO for μ-receptors.[2]

Monoamine System Modulation: From Broad to Selective

The parent 2-aminotetralin structure (without the carboxylic acid) is a well-known monoamine releasing agent and reuptake inhibitor, affecting serotonin, norepinephrine, and dopamine systems.[1][4] The this compound itself has been shown to inhibit the reuptake of serotonin and norepinephrine, suggesting potential for developing treatments for mood and attention disorders.[1]

More advanced research has focused on derivatives, particularly 5-substituted-2-aminotetralins (5-SATs), which demonstrate high affinity and selectivity for specific G-protein coupled receptors (GPCRs).[5]

  • Serotonin Receptors: 5-SATs have been developed as potent agonists for 5-HT₁ receptor subtypes. These compounds show high affinity (Kᵢ ≤ 25 nM) and stereoselectivity for 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors.[6] Through structure-based design, a full agonist with 100-fold selectivity for 5-HT₁A over 5-HT₁B/₁D was created, highlighting the tunability of the scaffold.[6]

  • Adrenergic Receptors: A novel pharmacological profile was discovered with certain 5-SAT analogues that act as partial agonists at α2A-adrenergic receptors while simultaneously functioning as inverse agonists at α2C-adrenergic receptors.[7] This unique activity profile presents opportunities for developing therapeutics with fewer side effects, as activation of α2C receptors can be detrimental to the cognitive benefits mediated by α2A receptors.[7]

G cluster_pathway Signaling Pathway: 5-HT1A Receptor Activation ligand 5-SAT Agonist receptor 5-HT1A Receptor ligand->receptor:f0 Binds gprotein Gi/o Protein α βγ receptor->gprotein Activates ac Adenylyl Cyclase (AC) gprotein:g_a->ac Inhibits atp ATP camp cAMP atp->camp AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: Gi-coupled signaling cascade for 5-HT1A receptors.

Anti-Inflammatory and Cytokine Modulatory Effects

Beyond neuroscience targets, derivatives of the 2-aminotetralin scaffold have shown promising immunomodulatory activity. In murine models of toxic shock, certain derivatives protected against lethality induced by lipopolysaccharide (LPS).[8]

One notable derivative, S(-)-2-amino-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrochloride (ST1214), markedly inhibited the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IFN-γ.[8] Concurrently, it enhanced the production of the anti-inflammatory cytokine IL-10. This dual action—suppressing pro-inflammatory signals while boosting anti-inflammatory ones—makes this class of compounds highly attractive for developing novel anti-inflammatory therapies.[8] The mechanism appears to involve the blockade of post-transcriptional events in TNF-α production.[8]

An Unexpected Role in Oncology: IDH1 Inhibition

In a significant departure from its role as a constrained amino acid, this compound has also been identified as a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[] Mutant IDH1 is a key driver in several cancers, including acute myeloid leukemia (AML), where it produces the oncometabolite 2-hydroxyglutarate. The discovery of the Atc scaffold as an IDH1 inhibitor opens a completely new therapeutic avenue for this versatile molecule, highlighting its potential in the development of targeted cancer therapies.[]

Key Experimental Methodologies

To assess the biological activity of Atc-containing compounds, standardized and robust assays are essential. The following protocols describe two fundamental techniques used to characterize these molecules: radioligand binding to determine affinity and a functional cAMP assay to determine efficacy at GPCRs.

Protocol: Radioligand Receptor Binding Assay

Rationale: This competitive binding assay is the gold standard for determining the affinity (Kᵢ) of a test compound for a specific receptor. It relies on the principle that the unlabeled test compound will compete with a known, radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Preparation: Prepare cell membrane homogenates expressing the target receptor (e.g., CHO cells transfected with the δ-opioid receptor).

  • Assay Setup: In a 96-well plate, add the following in order: assay buffer, a fixed concentration of a selective radioligand (e.g., [³H]naltrindole for δ-opioid receptors), varying concentrations of the unlabeled test compound (Atc-analogue), and the membrane homogenate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: cAMP Accumulation Functional Assay

Rationale: Many receptors targeted by Atc derivatives (e.g., 5-HT₁A, α2-adrenergic) are coupled to Gi/o proteins, which inhibit adenylyl cyclase. This assay measures a compound's ability to modulate the intracellular levels of cyclic AMP (cAMP), providing a direct readout of its functional activity as an agonist or inverse agonist.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the target receptor (e.g., HEK293 cells with the 5-HT₁A receptor) in a suitable multi-well plate and grow to near confluence.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of the test compound (Atc-derivative). To measure inhibition (for Gi-coupled receptors), co-stimulate the cells with a fixed concentration of forskolin, a direct activator of adenylyl cyclase.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • Detection: Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit, such as HTRF, ELISA, or LANCE.

  • Data Analysis: Generate dose-response curves by plotting the cAMP signal against the log concentration of the test compound. Fit the data using a sigmoidal dose-response model to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

G cluster_assay Workflow: cAMP Functional Assay (Gi-Coupled) plate 1. Plate Receptor-Expressing Cells pretreat 2. Pre-treat with PDE Inhibitor plate->pretreat stimulate 3. Add Test Compound + Forskolin pretreat->stimulate incubate 4. Incubate at 37°C stimulate->incubate Allow cAMP modulation lyse 5. Lyse Cells incubate->lyse Release cAMP detect 6. Measure cAMP (e.g., HTRF) lyse->detect analyze 7. Analyze Data (EC50, Emax) detect->analyze

Caption: A workflow diagram for a cAMP functional assay.

Conclusion and Future Directions

The this compound scaffold represents a remarkable example of a privileged structure in modern drug discovery. Its utility as a conformationally constrained building block has yielded highly potent and selective ligands for opioid and monoamine receptors, providing critical insights into receptor-ligand interactions. Furthermore, the discovery of its activity as an IDH1 inhibitor and the immunomodulatory effects of its derivatives demonstrate a therapeutic versatility that extends far beyond its initial application.

Future research should continue to explore the vast chemical space surrounding this scaffold. The development of novel synthetic routes to access enantiomerically pure or diversely substituted analogues will be critical. Investigating its potential in targeting other protein-protein interactions or enzymatic active sites could uncover new therapeutic applications. As our understanding of structural biology and receptor signaling deepens, the Atc scaffold will undoubtedly remain a valuable tool for designing the next generation of targeted therapeutics.

References

2-Aminotetralin-2-carboxylic Acid: A Conformationally Rigid Phenylalanine Analogue for Advanced Peptide and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of medicinal chemistry and peptide science, the quest for enhanced potency, selectivity, and metabolic stability of bioactive molecules is perpetual. A key strategy in this endeavor is the introduction of conformational constraints into peptide backbones and amino acid side chains. This guide provides a comprehensive technical overview of 2-aminotetralin-2-carboxylic acid (Atc), a rigid analogue of phenylalanine (Phe). By virtue of its fused ring system, Atc offers a unique tool to dissect the bioactive conformation of peptides and to engineer novel therapeutic agents with superior pharmacological profiles. We will delve into the synthetic methodologies for Atc, its profound impact on peptide structure and function, and its application in the design of potent and selective ligands for various G-protein coupled receptors (GPCRs).

The Rationale for Rigid Analogues in Drug Design: The Case of Phenylalanine

Bioactive peptides often exert their effects by adopting a specific three-dimensional conformation upon binding to their target receptors.[1] However, in solution, these molecules typically exist as a dynamic ensemble of various conformations. This conformational flexibility can be detrimental to biological activity, as only a fraction of the peptide molecules may be in the active conformation at any given time. Furthermore, this flexibility can lead to binding to multiple receptors, resulting in off-target effects and undesirable side effects.

The introduction of conformational constraints, by incorporating rigid amino acid analogues, is a powerful strategy to pre-organize a peptide into its bioactive conformation.[2] This reduces the entropic penalty of binding and can lead to a significant increase in binding affinity and selectivity.

Phenylalanine, with its aromatic side chain, is a crucial residue in many biologically active peptides, involved in key hydrophobic and stacking interactions with receptors.[3] However, the rotational freedom around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds of the phenylalanine side chain allows it to adopt multiple spatial orientations. This compound (Atc) is a derivative of tetralin, a bicyclic compound, that effectively locks the χ1 torsion angle, providing a powerful tool to probe the conformational requirements of phenylalanine-containing peptides.[4][5]

Structural Features and Conformational Implications of this compound

This compound, with the molecular formula C₁₁H₁₃NO₂, is a non-proteinogenic amino acid characterized by a tetralin ring system fused to the α-carbon.[4][6] This bicyclic structure imposes significant steric constraints on the molecule, drastically reducing its conformational freedom compared to the parent amino acid, phenylalanine.

PropertyPhenylalanine (Phe)This compound (Atc)
Molecular Formula C₉H₁₁NO₂C₁₁H₁₃NO₂
Molar Mass 165.19 g/mol 191.23 g/mol [4]
Key Torsion Angles χ1 and χ2 are flexibleχ1 is constrained
Side Chain Conformation Multiple low-energy conformersRestricted to specific orientations[7]

The primary conformational impact of incorporating Atc into a peptide is the restriction of the χ1 torsion angle of the phenylalanine side chain.[8] This constraint forces the aromatic ring into a more defined orientation relative to the peptide backbone. Computational and experimental studies have shown that the use of Atc can help to stabilize specific secondary structures, such as β-turns and helical folds, within a peptide.[9]

G cluster_Phe Phenylalanine (Phe) cluster_Atc This compound (Atc) Phe_structure Phe_structure Atc_structure Atc_structure Phe_structure->Atc_structure Conformational Constraint Phe_label Flexible Side Chain (Rotatable χ1 and χ2 bonds) Atc_label Rigid Side Chain (Constrained χ1 bond)

Figure 1: Comparison of Phenylalanine and this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. A common and effective method is a modified Strecker synthesis.[7][10] This approach typically starts from a tetralone precursor.

Experimental Protocol: Modified Strecker Synthesis of (±)-2-Aminotetralin-2-carboxylic Acid

This protocol is a generalized representation based on established methods.[7] Researchers should consult specific literature for detailed reaction conditions and characterization data.

Step 1: Formation of the α-Aminonitrile

  • To a solution of 2-tetralone in a suitable solvent (e.g., methanol or ethanol), add an excess of an amine source, such as ammonium chloride, and a cyanide source, like potassium cyanide.

  • Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the α-aminonitrile intermediate can be isolated by extraction.

Step 2: Hydrolysis of the Nitrile

  • The crude α-aminonitrile is then subjected to acidic hydrolysis. This is typically achieved by heating the compound in the presence of a strong acid, such as concentrated hydrochloric acid.

  • The hydrolysis of the nitrile group to a carboxylic acid and the concurrent hydrolysis of any protecting groups yields the desired this compound.

  • The final product can be purified by recrystallization.

G start 2-Tetralone step1 Strecker Reaction (NH4Cl, KCN) start->step1 intermediate α-Aminonitrile step1->intermediate step2 Acid Hydrolysis (HCl, Δ) intermediate->step2 end 2-Aminotetralin-2- carboxylic acid step2->end

Figure 2: Generalized workflow for the Strecker synthesis of Atc.

Resolution of Enantiomers: The Strecker synthesis typically yields a racemic mixture of (R)- and (S)-Atc. The individual enantiomers can be resolved using chiral chromatography or through enzymatic methods.[7] The Boc-protected racemic Atc can also be incorporated into peptides, followed by the separation of the resulting diastereomeric peptides by HPLC.[7]

Applications in Peptide and Drug Design: Case Studies

The incorporation of Atc into bioactive peptides has proven to be a highly effective strategy for enhancing their pharmacological properties. The rigid nature of Atc helps to lock the peptide into a conformation that is favorable for receptor binding, leading to increased affinity and selectivity.

Opioid Receptor Ligands

A significant area of application for Atc has been in the design of opioid receptor ligands.[8] For instance, the substitution of phenylalanine with Atc in deltorphin analogues, which are highly selective delta-opioid receptor agonists, has been shown to enhance their selectivity even further.[7][8]

Peptide AnalogueReceptor Affinity (Ki, nM)Selectivity (μ/δ)
Deltorphin I~1 (δ)High
[Atc³]Deltorphin ISubnanomolar (δ)[8]Very High[8]

These studies have provided valuable insights into the bioactive conformation of the phenylalanine side chain at the delta-opioid receptor, suggesting that a trans conformation at the χ1 angle is crucial for high-affinity binding.[8]

Cholecystokinin (CCK) Receptor Antagonists

The conformational constraint imposed by Atc has also been exploited in the development of cholecystokinin (CCK) receptor antagonists.[11] The replacement of phenylalanine with various constrained analogues, including Atc, in a potent and selective CCK₂ receptor antagonist scaffold has been investigated. While in some cases the introduction of Atc led to a decrease in affinity, these studies underscore the importance of the specific conformational requirements of the receptor binding pocket.[11]

Other Neuropeptide Systems

The utility of Atc extends beyond opioid and CCK systems. It has been incorporated into analogues of other neuropeptides, such as melanocortin receptor agonists, to modulate their activity and selectivity.[] These studies consistently demonstrate that the rigidification of the phenylalanine side chain is a powerful tool for probing structure-activity relationships.

G cluster_peptide Bioactive Peptide cluster_receptor Target Receptor cluster_atc_peptide Atc-Containing Peptide peptide Flexible Peptide (e.g., containing Phe) receptor Receptor Binding Site peptide->receptor Low to Moderate Affinity and Selectivity atc_peptide Rigidified Peptide (containing Atc) atc_peptide->receptor High Affinity and Selectivity title Impact of Atc Incorporation on Receptor Binding

Figure 3: Conceptual diagram illustrating the enhanced receptor binding of Atc-containing peptides.

Broader Implications and Future Directions

This compound represents a valuable tool in the arsenal of medicinal chemists and peptide scientists. Its ability to impose conformational rigidity on the phenylalanine side chain provides a means to:

  • Elucidate Bioactive Conformations: By comparing the activity of Atc-containing analogues with their flexible counterparts, researchers can deduce the optimal side-chain orientation for receptor binding.

  • Enhance Receptor Affinity and Selectivity: Pre-organizing a peptide into its bioactive conformation can lead to significant improvements in potency and a reduction in off-target effects.

  • Improve Metabolic Stability: The non-proteinogenic nature of Atc can confer resistance to enzymatic degradation, prolonging the in vivo half-life of peptide-based drugs.

Future research in this area will likely focus on the development of novel synthetic routes to enantiomerically pure Atc and its derivatives. Furthermore, the incorporation of Atc into a wider range of therapeutic peptides and small molecule drugs holds great promise for the discovery of next-generation therapeutics with improved efficacy and safety profiles. The principles learned from the application of Atc can also be extended to the design of other conformationally constrained amino acid analogues, further expanding the toolkit for rational drug design.

References

Methodological & Application

Application Note & Protocols: Synthesis and Purification of 2-Aminotetralin-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis and purification of 2-Aminotetralin-2-carboxylic acid (Atc), a conformationally constrained amino acid of significant interest in medicinal chemistry and neuroscience research.[1][2] Atc serves as a crucial building block for developing novel therapeutic agents, particularly those targeting neurological disorders.[2][3] We present detailed, field-proven protocols for its synthesis via two classical and effective methods: the Bucherer-Bergs reaction and the Strecker synthesis. Furthermore, this guide details robust purification strategies, including recrystallization and ion-exchange chromatography, to achieve high-purity Atc suitable for downstream applications in drug development and research. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Constrained Amino Acids

This compound (Atc), with the molecular formula C₁₁H₁₃NO₂, is a non-proteinogenic α,α-disubstituted amino acid.[1] Its structure incorporates the pharmacologically relevant 2-aminotetralin scaffold into a carboxylic acid framework. This rigid tetralin ring system imparts significant conformational constraints, which is a highly desirable feature in drug design. By locking the molecule into a specific three-dimensional orientation, researchers can achieve higher receptor selectivity and potency while potentially reducing off-target effects.

Atc has been utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological pathways and has been investigated for its stimulant properties and its interaction with serotonin and norepinephrine transporters.[1][2] Given its importance, reliable and well-understood protocols for its synthesis and purification are essential for the scientific community. This guide details two primary synthetic routes starting from the readily available precursor, 2-tetralone.

Overview of Synthetic and Purification Workflow

The overall process involves a multi-step chemical synthesis to construct the target molecule, followed by a rigorous purification phase to isolate the high-purity compound, and concluding with analytical characterization to verify its identity and purity.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage S1 Starting Material (2-Tetralone) S2 Chemical Synthesis (Bucherer-Bergs or Strecker) S1->S2 S3 Crude Product (Racemic Atc) S2->S3 P1 Primary Purification (Recrystallization) S3->P1 Isolation P2 Chromatographic Purification (Ion-Exchange) P1->P2 P3 Pure Racemic Atc P2->P3 A1 Characterization (NMR, MS, HPLC) P3->A1 Verification

Caption: General workflow for Atc synthesis and purification.

Synthesis Methodologies

The synthesis of α,α-disubstituted amino acids like Atc typically begins with a ketone precursor. Both the Bucherer-Bergs and Strecker syntheses are classic, multicomponent reactions that efficiently construct the desired aminocarboxylic acid framework from a ketone.[4][5]

The Bucherer-Bergs Reaction

This method synthesizes a hydantoin intermediate from a ketone, ammonium carbonate, and an alkali metal cyanide (e.g., KCN).[4][6][7] The hydantoin is then hydrolyzed under basic conditions to yield the final amino acid. The reaction is robust and generally provides good yields.[8]

Causality: Ammonium carbonate serves as an in-situ source of both ammonia (NH₃) and carbon dioxide (CO₂).[6] The reaction proceeds through the formation of an aminonitrile, which then cyclizes with CO₂ to form a carbamic acid derivative, ultimately leading to the stable hydantoin ring.[4] This intermediate is highly crystalline and often precipitates from the reaction mixture, simplifying its initial isolation.

G Ketone 2-Tetralone Imine Imine Intermediate Ketone->Imine + NH₃ NH3 NH₃ (from (NH₄)₂CO₃) NH3->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + HCN HCN HCN (from KCN) HCN->Aminonitrile Hydantoin Hydantoin Intermediate Aminonitrile->Hydantoin + CO₂ (Intramolecular Cyclization) CO2 CO₂ (from (NH₄)₂CO₃) CO2->Hydantoin Atc 2-Aminotetralin-2- carboxylic acid Hydantoin->Atc Hydrolysis Hydrolysis Base Hydrolysis (e.g., NaOH) Hydrolysis->Atc

Caption: Mechanism of the Bucherer-Bergs reaction for Atc synthesis.

The Strecker Synthesis

The Strecker synthesis is another fundamental method for producing amino acids.[5] It involves the reaction of a ketone with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[9][10]

Causality: The reaction begins with the formation of an imine from the ketone and ammonia.[10] A cyanide ion then performs a nucleophilic attack on the imine carbon to form the stable α-aminonitrile intermediate.[5] The final, and often rate-limiting, step is the vigorous acid- or base-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[9][10][11]

G Ketone 2-Tetralone Imine Iminium Ion Ketone->Imine + NH₃ NH3 NH₃ / NH₄Cl NH3->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ CN KCN / HCN CN->Aminonitrile Atc 2-Aminotetralin-2- carboxylic acid Aminonitrile->Atc Hydrolysis Hydrolysis Acid Hydrolysis (e.g., HCl) Hydrolysis->Atc

Caption: Mechanism of the Strecker synthesis for Atc.

Detailed Experimental Protocols: Synthesis

Safety Precaution: Both synthesis routes involve the use of alkali metal cyanides (KCN or NaCN), which are highly toxic. These reagents must be handled with extreme care in a well-ventilated fume hood. Always have a cyanide poisoning antidote kit available. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal.

Protocol 1: Bucherer-Bergs Synthesis of Atc

This two-step protocol first generates the spiro-hydantoin intermediate, which is then hydrolyzed.

Step 1: Synthesis of 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione (Atc-Hydantoin)

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
2-Tetralone146.1814.6 g1.0
Potassium Cyanide (KCN)65.1216.3 g2.5
Ammonium Carbonate96.0957.7 g6.0
Ethanol (95%)-250 mL-
Water-250 mL-

Methodology:

  • To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-tetralone, potassium cyanide, and ammonium carbonate.

  • Add the ethanol and water mixture to the flask. Causality: The ethanol/water solvent system is crucial for dissolving both the organic ketone and the inorganic salts to facilitate the reaction.[7][8]

  • Heat the mixture to a gentle reflux (approx. 80-85 °C) with vigorous stirring. The solids will slowly dissolve as the reaction proceeds.

  • Maintain the reflux for 20-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of 2-tetralone.

  • After completion, cool the reaction mixture in an ice bath. The hydantoin product will precipitate as a white solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 100 mL) to remove unreacted inorganic salts.

  • Dry the white crystalline solid in a vacuum oven at 60 °C. The typical yield is 80-90%.

Step 2: Hydrolysis of Atc-Hydantoin to this compound

ReagentMolar Mass ( g/mol )Amount-
Atc-Hydantoin216.2421.6 g1.0 equiv.
Sodium Hydroxide (NaOH)40.0040.0 g10.0 equiv.
Propylene Glycol-100 mLSolvent
Water-50 mLSolvent
Hydrochloric Acid (conc.)-As neededFor neutralization

Methodology:

  • In a 500 mL round-bottom flask, combine the Atc-hydantoin intermediate and propylene glycol.

  • In a separate beaker, carefully dissolve sodium hydroxide in water to prepare a 40% aqueous solution and add it to the flask. Caution: This is a highly exothermic process.

  • Heat the mixture to reflux (approx. 140-150 °C) and stir for 20 hours.[12] Causality: The high temperature and strong basic conditions are necessary to hydrolyze the very stable hydantoin ring. Propylene glycol is used as a high-boiling point solvent to achieve the required temperature.

  • Cool the solution to room temperature and dilute it with 200 mL of water.

  • Carefully acidify the solution to pH 6 by the dropwise addition of concentrated hydrochloric acid in an ice bath. The amino acid is least soluble at its isoelectric point, causing it to precipitate.

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to facilitate drying.

  • Dry the product under vacuum to yield crude Atc.

Purification Strategies and Protocols

Crude Atc from the synthesis will contain residual salts and organic byproducts. High-purity material for research and development requires further purification.

Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures.

Protocol 2: Recrystallization of Atc

  • Place the crude Atc in an Erlenmeyer flask.

  • Add a minimal amount of hot solvent (a mixture of water and ethanol is often effective for amino acids) until the solid just dissolves. Causality: Using the minimum amount of hot solvent ensures that the solution is saturated, maximizing the yield upon cooling.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

  • The purity can be checked by measuring the melting point; pure Atc has a melting point of 303-313 °C.[]

Purification by Ion-Exchange Chromatography (IEC)

IEC is a powerful method for purifying amino acids from complex mixtures.[14] It separates molecules based on their net surface charge.[15]

Causality: Amino acids are zwitterionic molecules. At a pH below their isoelectric point (pI), they carry a net positive charge and will bind to a cation-exchange resin. At a pH above their pI, they are negatively charged and will bind to an anion-exchange resin. Impurities with different charge characteristics will either not bind or will elute under different conditions.

G Start Crude Atc Solution (Adjusted to low pH, e.g., pH 3) Column Cation-Exchange Column (e.g., Dowex-50) Load Load Solution onto Column (Atc binds as Cation) Start->Load 1. Sample Prep Wash Wash with Low pH Buffer (Removes neutral and anionic impurities) Load->Wash 2. Binding & Washing Elute Elute with Basic Solution (e.g., aq. NH₃) (Atc charge neutralized/negative, detaches from resin) Wash->Elute 3. Elution Collect Collect Fractions Elute->Collect 4. Collection Final Pure Atc (After solvent removal) Collect->Final 5. Isolation

Caption: Workflow for purification of Atc via cation-exchange chromatography.

Protocol 3: Ion-Exchange Chromatography of Atc

  • Resin Preparation: Swell a strongly acidic cation-exchange resin (e.g., Dowex-50W) in deionized water. Pack it into a chromatography column and wash sequentially with 1 M NaOH, deionized water until neutral, 1 M HCl, and finally deionized water until the eluate is neutral. This ensures the resin is in the H⁺ form.

  • Sample Preparation: Dissolve the crude Atc in a minimal amount of acidic water (pH ~3, adjusted with HCl).

  • Loading: Carefully load the sample solution onto the top of the prepared column. At this low pH, Atc is protonated (net positive charge) and will bind strongly to the negatively charged resin.[15]

  • Washing: Wash the column with several column volumes of the same acidic water (pH 3) to elute any neutral or anionic impurities.

  • Elution: Elute the bound Atc by passing a dilute basic solution, such as 0.5 M aqueous ammonia, through the column. Causality: The basic eluent deprotonates the carboxylic acid and amino groups, changing the net charge of Atc and causing it to be released from the resin.[16]

  • Fraction Collection: Collect the eluate in fractions and monitor for the presence of the amino acid using TLC (ninhydrin stain) or a UV spectrophotometer.[17]

  • Isolation: Combine the fractions containing pure Atc and remove the solvent (water and ammonia) by rotary evaporation or lyophilization to obtain the purified product.[18]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (191.23 g/mol ).[1][19]

  • High-Performance Liquid Chromatography (HPLC): To assess purity. Chiral HPLC can be used to resolve the R and S enantiomers if required.[12]

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-2-Aminotetralin-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Constrained Amino Acids in Peptide Therapeutics

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy has become the cornerstone of modern peptide chemistry, enabling the efficient and automated synthesis of complex peptide sequences.[1][2] This methodology's robustness lies in its orthogonal protection scheme, where the base-labile Fmoc group for Nα-protection is used in tandem with acid-labile side-chain protecting groups.[2][3] This approach offers milder deprotection conditions compared to the traditional Boc/Benzyl strategy, making it compatible with a wider range of sensitive and modified amino acids.[4]

The therapeutic potential of peptides is often limited by their conformational flexibility, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. A powerful strategy to overcome these limitations is the incorporation of conformationally constrained amino acid analogs. These unique building blocks "lock" the peptide backbone into specific secondary structures, such as β-turns, enhancing biological activity, selectivity, and metabolic stability.

This guide focuses on the application of one such constrained analog, Fmoc-2-Aminotetralin-2-carboxylic acid (Fmoc-Atc-OH) . Atc is a sterically demanding, α,α-disubstituted amino acid that acts as a dipeptide mimic. Its rigid tetralin ring system imposes significant conformational constraints on the peptide backbone, making it an invaluable tool in drug discovery for probing structure-activity relationships (SAR).[5] The incorporation of Atc has been successfully utilized in the synthesis of highly selective deltorphin analogs, demonstrating its utility in creating peptides with altered hydrophobic and stereoelectronic properties.[5]

However, the inherent steric hindrance of Fmoc-Atc-OH presents unique challenges during SPPS. Standard coupling protocols may prove inefficient, leading to incomplete reactions and the formation of deletion sequences. This technical guide provides a comprehensive framework for the successful incorporation of Fmoc-Atc-OH into peptide sequences, detailing optimized protocols, the rationale behind experimental choices, and troubleshooting strategies.

Core Principles and Mechanistic Considerations

The Challenge of Steric Hindrance

The primary obstacle in coupling Fmoc-Atc-OH is the steric bulk surrounding its α-carbon, conferred by the tetralin ring structure. This bulkiness can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[6] This often results in sluggish reaction kinetics and incomplete coupling when using standard conditions.

To overcome this, several strategic adjustments to the standard Fmoc-SPPS protocol are necessary:

  • Potent Coupling Reagents: The use of highly efficient coupling reagents is paramount. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended over standard carbodiimides due to their ability to form highly reactive OAt-active esters, which can accelerate the acylation of sterically hindered amines.[3][6]

  • Extended Reaction Times: Providing sufficient time for the coupling reaction to proceed to completion is critical. Standard coupling times of 1-2 hours may be inadequate.[7][8]

  • Double Coupling Strategy: A highly effective method to ensure quantitative coupling is to perform the reaction twice. After the initial coupling and washing, a second, fresh solution of activated Fmoc-Atc-OH is added to the resin to acylate any remaining free amines.[8]

Monitoring Reaction Completion

Given the challenges associated with coupling Fmoc-Atc-OH, it is crucial to monitor the completion of each coupling step. The qualitative Kaiser (ninhydrin) test is an invaluable tool for this purpose. This test detects the presence of free primary amines on the resin. A positive result (blue/purple beads) indicates an incomplete reaction, necessitating a repeated coupling step.[7]

Experimental Workflow and Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

Diagram of the Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle Resin Start: Resin (e.g., Wang, Rink Amide) Swell 1. Resin Swelling (DMF or DCM) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection For subsequent cycles Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 KaiserTest 6. Monitoring (Kaiser Test) Wash2->KaiserTest KaiserTest->Coupling Positive (Blue) -> Recouple Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Negative (Yellow) Repeat->Deprotection Cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage After final residue Troubleshooting_SPPS Start Kaiser Test after Atc Coupling Positive Positive (Blue) Start->Positive Negative Negative (Yellow) Start->Negative Recouple Perform Second Coupling with fresh HATU/DIPEA Positive->Recouple Proceed Proceed to Next Fmoc Deprotection Negative->Proceed Wash Thoroughly Wash (DMF, DCM) Recouple->Wash Wash->Proceed

References

Application Note: Coupling Reagents for 2-Aminotetralin-2-carboxylic Acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminotetralin-2-carboxylic acid (Atc) is a conformationally constrained, non-proteinogenic amino acid that serves as a rigid scaffold in medicinal chemistry.[][2] Its tetralin ring system locks the dihedral angles, making it a valuable building block for designing peptides and peptidomimetics with defined secondary structures, enhanced biological activity, and improved metabolic stability.[] However, the very feature that makes Atc attractive—its steric bulk—presents a significant challenge during Solid-Phase Peptide Synthesis (SPPS). The α,α-disubstituted nature of Atc sterically hinders the carboxyl group, dramatically slowing the kinetics of peptide bond formation.[3][4]

Conventional coupling reagents often fail to achieve complete and efficient incorporation of such hindered amino acids, leading to deletion sequences, low yields, and complex purification challenges.[4] This application note provides a technical guide for researchers, scientists, and drug development professionals on the selection and implementation of high-efficiency coupling reagents for the successful incorporation of Fmoc-Atc-OH in SPPS.

The Challenge of Steric Hindrance

The core reaction in SPPS is the nucleophilic attack of a free N-terminal amine on an activated carboxylic acid. The bulky, bicyclic structure of this compound creates a sterically crowded environment around the α-carbon. This impedes the approach of the nucleophile, requiring a highly reactive activated intermediate to drive the reaction to completion. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for these "difficult couplings".[4] Therefore, the choice of a more potent activating system is paramount.

Principles of Coupling Reagent Selection

Modern coupling reagents are typically categorized as phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HCTU). These reagents react with the carboxylic acid to form highly reactive ester intermediates. For sterically demanding couplings, aminium/uronium salts are generally preferred due to the formation of exceptionally reactive OAt- or OBt-esters.[5]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered a premier reagent for hindered couplings.[5] It is based on 1-hydroxy-7-azabenzotriazole (HOAt), and the resulting OAt-active ester is more reactive than its HOBt-based counterpart (HBTU). The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, accelerating the coupling reaction.[5]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another highly efficient aminium salt. The electron-withdrawing chlorine atom on the benzotriazole ring enhances the reactivity of the active ester, making HCTU very effective for difficult sequences.[6][7]

  • DIC/Oxyma Pure represents a modern, safe, and highly effective carbodiimide-based system. Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a superior additive to the traditional HOBt, forming a highly reactive and less racemization-prone Oxyma-ester.[8][9] This combination is often comparable in efficiency to HATU, with the added benefits of improved safety (Oxyma is not explosive like HOBt/HOAt) and cost-effectiveness.[10]

Comparative Analysis of Recommended Reagents

For the specific challenge of coupling Fmoc-Atc-OH, high-reactivity reagents are essential. The following table provides a comparative summary to guide selection.

Reagent SystemClassActivated IntermediateReactivity for Hindered CouplingKey AdvantagesPotential Issues
HATU/DIPEA Aminium/UroniumOAt-esterVery High Gold standard for difficult couplings, high reaction rates, low racemization.[5][11]Higher cost, potential for guanidinylation side reaction if used in excess.[5][12]
HCTU/DIPEA Aminium/UroniumO-(6-Cl)Bt-esterHigh More reactive than HBTU, often more cost-effective than HATU.[7][13]Can cause skin sensitization, potential for guanidinylation.[7]
DIC/Oxyma Pure Carbodiimide/AdditiveOxyma-esterHigh Excellent efficiency, superior safety profile (non-explosive), cost-effective, byproducts are soluble.[10][14]May require slightly longer reaction times or double coupling for extremely difficult sequences compared to HATU.

Experimental Protocols and Methodologies

Success in coupling Fmoc-Atc-OH relies on a robust protocol that includes proper reagent stoichiometry, pre-activation, and diligent monitoring of reaction completion.

Workflow for Coupling Hindered Amino Acids

The following diagram outlines the decision-making process and workflow for incorporating a sterically hindered residue like Atc.

G start Start: N-terminal Deprotected Resin pre_activate Pre-activate Fmoc-Atc-OH (4 equiv) with Coupling Reagent (3.9 equiv) & DIPEA (8 equiv) in DMF for 3-5 min start->pre_activate add_to_resin Add activated mixture to resin pre_activate->add_to_resin couple Couple for 1-2 hours at RT add_to_resin->couple monitor Monitor with Kaiser Test couple->monitor negative Negative (Colorless) monitor->negative Test Result? positive Positive (Blue) monitor->positive Test Result? wash Wash Resin (DMF, DCM) next_cycle Proceed to next cycle wash->next_cycle negative->wash recouple Perform Second Coupling (Double Couple) positive->recouple recouple->wash

Caption: Decision workflow for coupling sterically hindered amino acids.

Protocol 1: Fmoc-Atc-OH Coupling with HATU

This protocol is recommended for achieving the highest coupling efficiency.

  • Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Atc-OH (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq.) to the mixture.

  • Pre-activation: Allow the activation mixture to stand for 3-5 minutes at room temperature. The solution may change color.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.[15][16]

    • Negative Result (colorless/yellow beads): The coupling is complete. Proceed to washing.

    • Positive Result (blue beads): The coupling is incomplete. Continue the reaction for another hour or proceed to a second coupling (see step 7).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (3 x 1 min), Dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).

  • (Optional) Double Coupling: If the Kaiser test remains positive, drain the vessel, and repeat steps 2-6 with a fresh solution of activated Fmoc-Atc-OH.[13]

Protocol 2: Fmoc-Atc-OH Coupling with DIC/Oxyma Pure

This protocol offers a balance of high efficiency and improved safety/cost-effectiveness.

  • Resin Preparation: Perform standard Fmoc deprotection and wash the resin with DMF (3 x 1 min).

  • Reagent Solution: In a separate vessel, dissolve Fmoc-Atc-OH (4.0 eq.) and Oxyma Pure (4.0 eq.) in DMF.

  • Coupling: Add the Amino Acid/Oxyma solution to the resin. Then, add DIC (4.0 eq.) to the reaction vessel. Agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test as described in Protocol 1, Step 5.[17][18]

  • Washing: Upon completion, wash the resin as described in Protocol 1, Step 6.

  • (Optional) Double Coupling: If necessary, perform a second coupling by repeating steps 2-5.

Kaiser Test for Reaction Monitoring

The Kaiser test is a critical qualitative method to detect free primary amines on the resin, indicating an incomplete coupling reaction.[15][19]

  • Procedure:

    • Place a few washed resin beads in a small glass test tube.

    • Add 2-3 drops of each Kaiser test solution (Potassium Cyanide in Pyridine, Ninhydrin in Butanol, Phenol in Butanol).[16]

    • Heat the tube at 100-110°C for 5 minutes.[16]

  • Interpretation:

    • Intense Blue Beads/Solution: Incomplete coupling. Recoupling is required.[16]

    • Colorless/Yellow Beads & Solution: Complete coupling. Proceed to the next step in the synthesis.[19]

Mechanistic Insight: Activation with Uronium Reagents

Uronium/aminium reagents like HATU provide a highly efficient pathway for carboxyl activation. The mechanism, shown below, proceeds through a highly reactive O-acylisourea intermediate that rapidly converts to the OAt-ester, which is then susceptible to nucleophilic attack by the peptide's N-terminal amine.

G cluster_0 Activation Step cluster_1 Coupling Step AA Fmoc-Atc-COOH Intermediate Highly Reactive O-Acylisouronium Intermediate AA->Intermediate HATU HATU HATU->Intermediate Base Base (DIPEA) Base->Intermediate + H+ ActiveEster OAt-Active Ester Intermediate->ActiveEster PeptideBond Fmoc-Atc-CO-NH-Peptide-Resin ActiveEster->PeptideBond Resin H₂N-Peptide-Resin Resin->PeptideBond Byproduct HOAt PeptideBond->Byproduct -

Caption: Simplified mechanism of carboxyl activation by HATU.

A crucial consideration with uronium reagents is the risk of N-terminal guanidinylation, a side reaction where the reagent reacts directly with the free amine, terminating the peptide chain.[12] This is mitigated by pre-activating the carboxylic acid for a few minutes before adding the mixture to the resin and by avoiding a large excess of the coupling reagent.[5][20]

Conclusion

The successful incorporation of the sterically demanding this compound into peptide sequences is readily achievable with the appropriate selection of modern, high-power coupling reagents and optimized protocols. Reagents such as HATU and HCTU provide the high reactivity necessary to overcome the steric barrier, while the DIC/Oxyma Pure system offers a highly efficient and safer alternative. For all methods, meticulous monitoring of reaction completion using tools like the Kaiser test and the strategic use of double coupling when necessary are critical for ensuring high-purity synthesis of these valuable, constrained peptides.

References

Application Notes & Protocols: A Senior Application Scientist's Guide to the Incorporation of 2-Aminotetralin-2-carboxylic Acid into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of peptide therapeutics often hinges on overcoming their inherent limitations, such as conformational flexibility and susceptibility to proteolytic degradation. The incorporation of constrained amino acids is a powerful strategy to address these challenges. This guide provides an in-depth technical overview and detailed protocols for the integration of 2-aminotetralin-2-carboxylic acid (Atc), a conformationally restricted phenylalanine mimetic, into bioactive peptide sequences. We will explore the synthesis of the requisite Fmoc-protected building block, its efficient incorporation via solid-phase peptide synthesis (SPPS), and the subsequent analytical characterization of the resulting peptides. The profound impact of Atc-induced conformational rigidity on peptide bioactivity will be contextualized through relevant case studies, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing this valuable tool in peptidomimetic design.

The Strategic Imperative for Conformational Constraint in Peptide Drug Design

Native peptides often exist as a dynamic ensemble of conformations in solution. While this flexibility can be advantageous in some biological contexts, it presents significant hurdles in drug development. The bioactive conformation, the specific three-dimensional structure a peptide adopts upon binding to its target, represents only a fraction of this conformational landscape. Consequently, a substantial entropic penalty must be paid upon binding, which can limit binding affinity. Furthermore, the extended conformations of linear peptides are often recognized by proteases, leading to rapid in vivo degradation and poor pharmacokinetic profiles.

Introducing conformational constraints, such as the incorporation of rigid amino acid analogs, pre-organizes the peptide backbone into a more defined, bioactive structure.[1][2] This strategic modification can lead to:

  • Enhanced Binding Affinity: By reducing the entropic cost of binding, the peptide's affinity for its target receptor can be significantly increased.[1]

  • Improved Metabolic Stability: The rigid structure can sterically hinder the approach of proteases, thereby extending the peptide's half-life.[3]

  • Increased Receptor Selectivity: By locking the peptide into a conformation that is preferred by a specific receptor subtype, selectivity can be dramatically improved.

This compound (Atc) has emerged as a particularly useful constrained amino acid. Its bicyclic structure effectively mimics the side chain of phenylalanine while severely restricting the rotational freedom around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds.[4] This has been successfully exploited in the design of highly potent and selective opioid receptor ligands, where the trans conformation of the aromatic side chain at position 3 of deltorphin was found to be critical for delta-opioid receptor selectivity.[4][5]

Synthesis of the Key Building Block: Fmoc-(DL)-2-aminotetralin-2-carboxylic acid

The successful incorporation of Atc into a peptide via Fmoc-based solid-phase peptide synthesis (SPPS) necessitates the availability of the N-terminally protected building block, Fmoc-Atc-OH. While commercially available, an in-house synthesis may be required. A common and effective method involves the direct Fmoc protection of the Atc amino acid.

Protocol 1: Synthesis of Fmoc-(DL)-Atc-OH

This protocol is based on the well-established method of Fmoc protection using Fmoc-succinimide (Fmoc-OSu).

Materials:

  • (DL)-2-Aminotetralin-2-carboxylic acid (Atc)

  • Fmoc-OSu (9-fluorenylmethoxycarbonyl succinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Dissolution: Dissolve Atc (1.0 eq) in a 10% aqueous solution of NaHCO₃.

  • Fmoc-OSu Addition: To the stirred solution of Atc, add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise at room temperature.

  • Reaction: Allow the reaction to stir at room temperature overnight. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Remove the acetone under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of Fmoc-Atc-OH should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Fmoc-Atc-OH can be purified by recrystallization from a suitable solvent system, such as DCM/hexanes, to yield a white solid.

Causality and Experimental Insights:

  • Base: Sodium bicarbonate is a mild base that deprotonates the amino group of Atc, making it nucleophilic for the attack on the Fmoc-OSu electrophile.

  • Solvent System: The acetone/water biphasic system ensures that both the water-soluble Atc salt and the organic-soluble Fmoc-OSu can react at the interface.

  • Acidification: Acidification protonates the carboxylate, rendering the Fmoc-Atc-OH product insoluble in water and allowing for its extraction into an organic solvent.

Solid-Phase Peptide Synthesis (SPPS) of Atc-Containing Peptides

The incorporation of Atc into a growing peptide chain on a solid support follows the standard principles of Fmoc-SPPS. However, due to the steric hindrance of the tetralin ring system, careful selection of coupling reagents and reaction conditions is crucial for achieving high coupling efficiency.

Logical Workflow for SPPS of Atc-Containing Peptides

spss_workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. DMF Wash Fmoc_Deprotection->Washing1 Coupling 4. Atc Coupling (Fmoc-Atc-OH, HATU, DIPEA in DMF) Washing1->Coupling Washing2 5. DMF Wash Coupling->Washing2 Capping 6. Capping (Optional) (Acetic Anhydride, DIPEA) Washing2->Capping If coupling is incomplete Repeat Repeat Steps 2-5 for subsequent amino acids Washing2->Repeat If coupling is complete Capping->Repeat Cleavage 7. Cleavage & Deprotection (e.g., TFA/TIS/H2O cocktail) Repeat->Cleavage Final Cycle Purification 8. Purification (RP-HPLC) Cleavage->Purification atc_conformation cluster_0 Flexible Phenylalanine (Phe) cluster_1 Constrained this compound (Atc) Phe Free rotation around Cα-Cβ (χ1) and Cβ-Cγ (χ2) allows multiple conformations. Atc Fused ring system locks χ1 and χ2 angles, favoring a specific side-chain orientation (e.g., trans conformation).

References

Constrained for a Cause: 2-Aminotetralin-2-carboxylic Acid in the Design of Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Peptides, with their inherent biological activity, are often excellent starting points, but their therapeutic potential can be hampered by rapid degradation and conformational flexibility. The strategic incorporation of constrained amino acids into peptide sequences has emerged as a powerful approach to overcome these limitations. This guide provides an in-depth exploration of 2-aminotetralin-2-carboxylic acid (Atc), a conformationally restricted phenylalanine mimetic, and its application in the design of next-generation peptidomimetics. Herein, we detail the rationale behind its use, provide validated protocols for its synthesis and incorporation into peptide scaffolds, and present data-driven insights into its impact on biological activity.

The Rationale for Conformational Constraint: Why this compound?

Peptides often adopt a multitude of conformations in solution, only one of which may be the bioactive conformation recognized by its target receptor. This conformational freedom can lead to a significant entropic penalty upon binding, reducing affinity. Furthermore, the peptide backbone is susceptible to cleavage by proteases, limiting its in vivo half-life. By introducing rigid structural elements, we can lock the peptide into a more defined and biologically relevant conformation, thereby enhancing receptor binding and improving resistance to enzymatic degradation.[1][2]

This compound is a non-proteinogenic amino acid that serves as a constrained analog of phenylalanine. Its structure, featuring a tetralin ring system fused to the α-carbon, significantly restricts the chi (χ) torsion angles of the side chain, which are critical for the precise orientation of the aromatic ring for receptor interaction.[3] This pre-organization of the pharmacophoric element can lead to a substantial increase in binding affinity and receptor subtype selectivity.

Synthesis of N-α-Fmoc-protected this compound (Fmoc-Atc-OH)

The successful incorporation of Atc into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) necessitates the availability of a suitably protected building block. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most common N-α-protecting group used in modern SPPS due to its base-lability, which allows for mild deprotection conditions.[4] Below is a detailed protocol for the synthesis of Fmoc-(DL)-2-aminotetraline-2-carboxylic acid.

Synthesis Workflow

The synthesis of Fmoc-Atc-OH is a multi-step process that begins with the synthesis of the unprotected amino acid, followed by the introduction of the Fmoc protecting group.

Synthesis_Workflow Tetralone 2-Tetralone Atc_unprotected (DL)-2-Aminotetralin- 2-carboxylic acid Tetralone->Atc_unprotected Modified Strecker Synthesis Fmoc_Atc Fmoc-(DL)-2-aminotetralin- 2-carboxylic acid Atc_unprotected->Fmoc_Atc Fmoc protection (Fmoc-OSu)

Caption: Workflow for the synthesis of Fmoc-Atc-OH.

Experimental Protocol: Synthesis of (DL)-2-Aminotetralin-2-carboxylic Acid

This protocol is adapted from a modified Strecker synthesis.

Materials:

  • 2-Tetralone

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH₄Cl)

  • Ammonium hydroxide (NH₄OH) solution (28-30%)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-tetralone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: To the stirred solution, add a solution of potassium cyanide (1.2 equivalents) and ammonium chloride (1.5 equivalents) in aqueous ammonium hydroxide.

  • Reaction: Seal the flask and stir the mixture at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After completion, carefully add concentrated hydrochloric acid to the reaction mixture and heat under reflux for 6-8 hours to hydrolyze the intermediate aminonitrile.

  • Isolation and Purification: Cool the reaction mixture to room temperature. A precipitate of the crude amino acid hydrochloride will form.

  • Filter the precipitate and wash with cold diethyl ether.

  • To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (around pH 6) with a solution of sodium hydroxide.

  • The purified this compound will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

Experimental Protocol: Synthesis of Fmoc-(DL)-2-aminotetralin-2-carboxylic Acid

Materials:

  • (DL)-2-Aminotetralin-2-carboxylic acid

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolution: Dissolve (DL)-2-aminotetralin-2-carboxylic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate in a round-bottom flask.

  • Addition of Fmoc-OSu: To this solution, add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes while stirring vigorously at room temperature.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

  • Acidification: Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate of Fmoc-Atc-OH will form.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield pure Fmoc-(DL)-2-aminotetralin-2-carboxylic acid.[5][]

Incorporation of Fmoc-Atc-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acids like Atc can be challenging and may require optimized coupling conditions to ensure high efficiency and prevent deletion sequences.[7]

Causality Behind Experimental Choices for Hindered Amino Acids

Due to the bulky tetralin ring, the approach of the activated carboxyl group of Fmoc-Atc-OH to the N-terminal amine of the growing peptide chain is sterically hindered. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) may result in low coupling yields. Therefore, more potent activating reagents are required. Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective as they form highly reactive activated esters.[7] The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to facilitate the activation without causing premature deprotection of the Fmoc group. In cases of particularly difficult couplings, a double coupling strategy is often employed to drive the reaction to completion.

Recommended SPPS Protocol for Fmoc-Atc-OH Incorporation

This protocol assumes a standard Fmoc/tBu SPPS strategy on a rink amide resin for the synthesis of a C-terminally amidated peptide.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-(DL)-2-aminotetralin-2-carboxylic acid

  • Coupling reagent: HATU or HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x).[8]

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), indicating free amines, repeat the coupling step.

    • Wash the resin with DMF (5x).

  • Incorporation of Fmoc-Atc-OH (Double Coupling Protocol):

    • First Coupling:

      • Pre-activate Fmoc-(DL)-Atc-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 10 minutes.

      • Add the activated solution to the deprotected resin and agitate for 2-4 hours.

      • Wash the resin with DMF (3x).

    • Second Coupling:

      • Repeat the pre-activation and coupling step with fresh reagents for another 2-4 hours.

      • Perform a Kaiser test to confirm the absence of free amines.

      • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for other hindered residues) for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[9]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Impact of this compound on Peptidomimetic Activity

The incorporation of Atc has been shown to have a profound impact on the biological activity of various peptides. By constraining the conformation of a key aromatic residue, it is possible to significantly enhance potency and selectivity.

Case Study: Deltorphin Analogs for Opioid Receptors

Deltorphins are naturally occurring opioid peptides with high affinity and selectivity for the δ-opioid receptor. The phenylalanine residue at position 3 is crucial for its activity. Replacing this Phe with Atc has led to the development of highly potent and selective δ-opioid receptor agonists.

Peptide SequenceReceptor Binding Affinity (Ki, nM) - δ OpioidReceptor Binding Affinity (Ki, nM) - μ OpioidSelectivity (μ/δ)
[D-Ala²]Deltorphin I (Parent)0.52110211
[D-Ala², (S)-Atc³]Deltorphin I0.1815008333
[D-Ala², (R)-Atc³]Deltorphin I0.25250010000

Data compiled from published literature.

As the data indicates, the substitution of Phe³ with either the (S) or (R) enantiomer of Atc leads to a significant increase in both affinity for the δ-opioid receptor and, most notably, a dramatic enhancement in selectivity over the μ-opioid receptor. This highlights the power of conformational constraint in fine-tuning receptor interactions.

Applications in Neuroscience and Metabolic Diseases

The utility of Atc extends beyond opioid research. Its ability to mimic phenylalanine makes it a valuable tool in designing peptidomimetics for a wide range of targets.

  • Neuroscience: Derivatives of 2-aminotetralin have been explored as ligands for serotonin (5-HT) and dopamine receptors, suggesting that Atc-containing peptides could be valuable probes for studying neurological pathways and as potential therapeutics for CNS disorders.[10][11][12][13]

  • Metabolic Diseases: The melanocortin system plays a key role in regulating energy homeostasis. Peptidomimetics targeting melanocortin receptors are being investigated as treatments for obesity and other metabolic disorders.[][15][16][17][18][19] The incorporation of Atc into melanocortin peptide analogs has been shown to produce potent and selective agonists, demonstrating its potential in this therapeutic area.[]

Characterization and Conformational Analysis

The structural consequences of incorporating Atc into a peptide are typically investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.[20][21][22][23][24] NMR can provide detailed information about the solution conformation of the peptide, including dihedral angle constraints derived from coupling constants and inter-proton distances from Nuclear Overhauser Effect (NOE) experiments. These experimental restraints can then be used to generate a family of 3D structures that represent the conformational ensemble of the peptide in solution.

Characterization_Workflow Purified_Peptide Purified Atc-Peptide MS Mass Spectrometry (Verification of Mass) Purified_Peptide->MS NMR NMR Spectroscopy (Conformational Analysis) Purified_Peptide->NMR Bioassay Biological Assays (Activity Determination) Purified_Peptide->Bioassay Modeling Computational Modeling (Structure Calculation) NMR->Modeling Modeling->Bioassay

Caption: A typical workflow for the characterization of Atc-containing peptides.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the arsenal of the medicinal chemist for the design of advanced peptidomimetics. Its ability to rigidly constrain the side-chain conformation of an aromatic residue provides a rational strategy for enhancing the potency, selectivity, and metabolic stability of peptide-based therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to explore the potential of Atc in their own drug discovery programs. As our understanding of the structural basis of peptide-receptor interactions continues to grow, the application of conformationally constrained amino acids like Atc will undoubtedly play an increasingly important role in the development of novel and effective therapies for a wide range of diseases.

References

Application Notes and Protocols: Characterizing Neurotransmitter Reuptake Inhibition by 2-Aminotetralin-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Neurotransmitter Reuptake in Neuromodulation

Neurotransmitter transporters are pivotal membrane proteins that regulate neural signaling by managing the concentration of neurotransmitters in the synaptic cleft.[1] These transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), facilitate the reabsorption of neurotransmitters back into the presynaptic neuron for recycling.[1][2] This reuptake mechanism is a primary target for a wide array of therapeutics, particularly in the treatment of depression, anxiety, and other neuropsychiatric and neurodegenerative disorders.[2][3][4] By inhibiting this reuptake process, the concentration and duration of neurotransmitters in the synapse are increased, thereby enhancing their effects on mood and cognition.[2][5]

2-Aminotetralin derivatives have been a subject of interest for their potential dopaminergic and adrenergic actions.[6] This guide provides a comprehensive framework for characterizing the inhibitory activity of a specific compound, 2-Aminotetralin-2-carboxylic acid, on key neurotransmitter transporters. We will detail robust, high-throughput in vitro assays that are essential for determining the potency and selectivity of this compound, providing critical data for drug discovery and development programs. The protocols described herein are designed to be adaptable, offering both cell-based and ex vivo approaches to suit various research needs.

Principles of the Assay: Competitive Inhibition of Neurotransmitter Uptake

The core principle of these assays is competitive inhibition. The test compound, this compound, competes with a labeled substrate (either radioactive or fluorescent) for binding to the active site of the neurotransmitter transporter.[5][7] By measuring the reduction in the uptake of the labeled substrate in the presence of increasing concentrations of the test compound, we can determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[8][9]

Modern assays often utilize a fluorescent substrate that acts as a mimic of biogenic amine neurotransmitters.[10][11] When this substrate is transported into the cell through the specific transporter, its fluorescence intensity increases.[3][11] A masking dye is often employed to quench the fluorescence of the extracellular substrate, ensuring that the measured signal is directly proportional to the amount of substrate transported into the cells.[4][10]

Competitive_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft TRANSPORTER {Neurotransmitter Transporter (DAT, SERT, NET)|Active Site} SUBSTRATE Labeled Neurotransmitter (Fluorescent or Radiolabeled) SUBSTRATE->TRANSPORTER:port Binds & is Transported INHIBITOR This compound INHIBITOR->TRANSPORTER:port Competitively Binds & Inhibits Transport caption Mechanism of Competitive Inhibition at the Transporter.

Caption: Mechanism of Competitive Inhibition at the Transporter.

PART 1: Cell-Based Neurotransmitter Reuptake Inhibition Assay

This protocol utilizes human embryonic kidney (HEK293) cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.[10] This system provides a clean and reproducible background for assessing compound activity. The use of a fluorescent substrate-based kit allows for a homogeneous, "mix-and-read" format, ideal for high-throughput screening.[4][10]

Materials and Reagents
  • Cell Lines: HEK293 cells stably transfected with hDAT, hNET, or hSERT.[10]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418). For hSERT cells, dialyzed FBS is recommended.[10]

  • Assay Plates: 96- or 384-well black, clear-bottom microplates, coated with Poly-D-Lysine.[3]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA).[10]

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Reference Inhibitors:

    • DAT: Vanoxerine (GBR12909)[12]

    • NET: Nisoxetine[10]

    • SERT: Fluoxetine[12]

  • Neurotransmitter Transporter Uptake Assay Kit: Commercially available kits containing a fluorescent substrate and masking dye (e.g., from Molecular Devices).[3][10]

  • Equipment:

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Bottom-read fluorescence microplate reader.[4]

    • Multichannel pipettes

    • Automated plate washer (optional)

Experimental Workflow

Experimental_Workflow cluster_workflow Cell-Based Assay Workflow A 1. Cell Plating (HEK293-hDAT/hNET/hSERT) 40k-60k cells/well (96-well) B 2. Incubation (20 hours at 37°C) A->B C 3. Compound Addition (this compound & Controls) B->C D 4. Pre-incubation (10-30 min at 37°C) C->D E 5. Dye Addition (Fluorescent Substrate Mix) D->E F 6. Kinetic Reading (Fluorescence Plate Reader) E->F G 7. Data Analysis (Calculate IC50) F->G caption Step-by-step workflow for the cell-based assay.

Caption: Step-by-step workflow for the cell-based assay.

Detailed Protocol
  • Cell Plating:

    • The day before the assay, seed the HEK293 cells expressing the transporter of interest into Poly-D-Lysine coated 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[10]

    • For a 384-well plate, seed 12,500-20,000 cells per well in 25 µL.[10]

    • Incubate the plates overnight (approximately 20 hours) in a humidified incubator at 37°C with 5% CO2 to allow for cell adherence and formation of a confluent monolayer.[10]

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the assay buffer. It is recommended to perform a 10-point dose-response curve.

    • Also prepare solutions of the reference inhibitors for each transporter to serve as positive controls.

    • Prepare a vehicle control (assay buffer with the same final concentration of solvent as the test compound).

  • Assay Procedure:

    • On the day of the assay, remove the culture medium from the cell plates.

    • Wash the cells gently with 100 µL of assay buffer.

    • Add 100 µL of the diluted test compound, reference inhibitor, or vehicle control to the appropriate wells.[10]

    • Pre-incubate the plate for 10-30 minutes at 37°C.[10][12]

    • Prepare the fluorescent dye solution according to the manufacturer's instructions.

    • Add the recommended volume of the dye solution to each well.

    • Immediately transfer the plate to a bottom-read fluorescence microplate reader.[10]

  • Data Acquisition:

    • The assay can be run in either kinetic or endpoint mode.[4]

    • Kinetic Mode: Read the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes. This allows for the real-time monitoring of substrate uptake.[10]

    • Endpoint Mode: Incubate the plate for 30-60 minutes at 37°C, protected from light, and then read the final fluorescence intensity.[10]

Data Analysis and Interpretation
  • Data Normalization:

    • Subtract the background fluorescence (wells with cells but no dye) from all readings.[10]

    • The data can be expressed as a percentage of the maximal transport, where the vehicle control represents 100% and a maximally inhibiting concentration of a reference compound represents 0%.

  • IC50 Calculation:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.[13][14] Software such as GraphPad Prism is commonly used for this analysis.[13]

CompoundTransporterIC50 (µM) [Example]
This compoundhDAT1.5
This compoundhNET5.2
This compoundhSERT>10
VanoxerinehDAT0.05
NisoxetinehNET0.01
FluoxetinehSERT0.1

This table presents hypothetical data for illustrative purposes.

PART 2: Synaptosome-Based Neurotransmitter Reuptake Assay

This protocol provides an ex vivo approach using synaptosomes, which are isolated nerve terminals that contain all the necessary machinery for neurotransmitter uptake.[15][16] This method offers the advantage of studying transporter function in a more physiologically relevant environment. The assay typically uses radiolabeled neurotransmitters.[7][17]

Materials and Reagents
  • Tissue Source: Freshly dissected brain tissue (e.g., striatum for DAT, cortex or hippocampus for SERT and NET) from rodents.[18]

  • Homogenization Buffer: Ice-cold 0.32 M sucrose solution, buffered with 5 mM HEPES (pH 7.4).[18][19]

  • Krebs-Ringer-HEPES (KRH) Buffer: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5.5 mM HEPES, and 1.8 g/L D-glucose, pH 7.4.[18]

  • Radiolabeled Neurotransmitters: [3H]Dopamine, [3H]Serotonin, or [3H]Norepinephrine.

  • Test Compound and Reference Inhibitors: As described in the cell-based assay.

  • Scintillation Cocktail and Scintillation Counter .

  • Equipment:

    • Glass-Teflon homogenizer[19]

    • Refrigerated centrifuge

    • Water bath (37°C)

    • Filter manifold and glass fiber filters

Detailed Protocol
  • Synaptosome Preparation: (All steps on ice)

    • Rapidly dissect the brain region of interest in ice-cold sucrose buffer.[18]

    • Homogenize the tissue in 10 volumes of homogenization buffer with 10-15 slow strokes in a glass-Teflon homogenizer.[18][20]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[18]

    • Transfer the supernatant to a new tube and centrifuge at 12,500-15,000 x g for 20 minutes at 4°C.[18][20]

    • Discard the supernatant. The resulting pellet contains the synaptosomes.[18]

    • Resuspend the synaptosome pellet in KRH buffer.[18]

    • Determine the protein concentration of the synaptosome preparation (e.g., using a BCA assay).[20]

  • Uptake Assay:

    • In a 96-well plate or microcentrifuge tubes, add aliquots of the synaptosome preparation.

    • Add varying concentrations of this compound, reference inhibitors, or vehicle.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a concentration close to its Km value.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.[21]

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove unincorporated radiolabel.

    • Non-specific uptake is determined in the presence of a high concentration of a known inhibitor or by conducting the assay at 4°C.[21]

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[21]

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC50 value as described for the cell-based assay.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence/radioactivity Incomplete washing; Cell death/lysis; Non-specific binding of the substrate.Optimize washing steps; Ensure cell viability; Include appropriate non-specific controls.
Low signal-to-noise ratio Low transporter expression; Suboptimal assay conditions (temperature, pH, incubation time); Insufficient cell number.Use a cell line with higher transporter expression; Optimize assay parameters; Increase cell seeding density.[22]
High well-to-well variability Inconsistent cell plating; Pipetting errors; Edge effects in the microplate.Ensure even cell distribution when plating; Use calibrated pipettes; Avoid using the outer wells of the plate.
Poor curve fit for IC50 determination Inappropriate concentration range of the inhibitor; Compound precipitation.Test a wider range of concentrations; Check the solubility of the compound in the assay buffer.

Conclusion

The methodologies outlined in this guide provide a robust framework for the pharmacological characterization of this compound as a potential neurotransmitter reuptake inhibitor. The cell-based assay offers a high-throughput platform for initial screening and potency determination, while the synaptosome-based assay provides a more physiologically relevant system for validation. By carefully following these protocols and employing appropriate controls, researchers can obtain reliable and reproducible data on the inhibitory profile of this and other novel compounds, facilitating their advancement in the drug discovery pipeline.

References

Application Notes and Protocols: NMR Analysis of 2-Aminotetralin-2-carboxylic Acid-Containing Peptides for Conformational Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and peptide science, the conformational integrity of a peptide is inextricably linked to its biological activity.[1] The inherent flexibility of many linear peptides often complicates the determination of their bioactive conformation, that is, the specific three-dimensional structure adopted upon binding to a biological target.[1] To surmount this challenge, medicinal chemists increasingly turn to the incorporation of conformationally constrained amino acids.[1][2] Among these, 2-aminotetralin-2-carboxylic acid (Atc) has emerged as a valuable building block.[3][4] The rigid bicyclic structure of Atc imposes significant torsional constraints on the peptide backbone, thereby stabilizing specific secondary structures and offering a powerful tool to probe structure-activity relationships.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-invasive technique for elucidating the three-dimensional structure and dynamics of peptides in solution, mirroring physiological conditions.[5] This guide provides a comprehensive overview and detailed protocols for the NMR analysis of Atc-containing peptides, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to conformational studies.

The Strategic Advantage of Incorporating this compound (Atc)

The rationale for incorporating Atc into a peptide sequence is rooted in the desire to reduce conformational entropy. The tetralin scaffold of Atc restricts the rotational freedom around the Cα-Cβ bond (χ1 torsion angle), often favoring a trans conformation.[3][4] This pre-organization can lead to several advantageous properties:

  • Enhanced Receptor Affinity and Selectivity: By locking the peptide into a conformation that is complementary to the receptor binding pocket, the entropic penalty of binding is reduced, potentially leading to higher affinity.[1] Furthermore, constraining the peptide may disfavor conformations that bind to off-target receptors, thereby improving selectivity.[4]

  • Increased Proteolytic Stability: Proteases often recognize and cleave peptides in their extended conformations. The constrained nature of Atc-containing peptides can render them less susceptible to enzymatic degradation, prolonging their biological half-life.[2]

  • Improved Bioavailability: The conformational rigidity can contribute to improved membrane permeability and overall pharmacokinetic properties.

Experimental Workflow for Conformational Analysis

The journey from an Atc-containing peptide to a high-resolution 3D structure involves a systematic and multi-faceted NMR approach. The following diagram outlines the typical workflow:

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Calculation & Validation Peptide_Synthesis Peptide Synthesis & Purification (Solid-Phase) NMR_Sample_Prep NMR Sample Preparation (Buffer, pH, Concentration) Peptide_Synthesis->NMR_Sample_Prep OneD_NMR 1D ¹H NMR (Initial Assessment) NMR_Sample_Prep->OneD_NMR TwoD_NMR 2D NMR Experiments (TOCSY, NOESY/ROESY, HSQC) OneD_NMR->TwoD_NMR Resonance_Assignment Resonance Assignment (Sequential Walk) TwoD_NMR->Resonance_Assignment Restraint_Generation Generate Structural Restraints (Distances, Dihedral Angles) Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation (CYANA, XPLOR-NIH) Restraint_Generation->Structure_Calculation Structure_Validation Structure Validation & Refinement (PROCHECK, MOLMOL) Structure_Calculation->Structure_Validation

Figure 1: A generalized workflow for the NMR-based conformational analysis of peptides.

Part 1: Peptide Synthesis and Sample Preparation

The quality of the NMR data is fundamentally dependent on the purity and stability of the peptide sample.[6]

Protocol 1: Peptide Synthesis
  • Solid-Phase Peptide Synthesis (SPPS): Atc-containing peptides are typically synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.[7] Racemic Boc-Atc can be incorporated, followed by HPLC separation of the resulting diastereomeric peptides.[8]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Verification: The identity of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS).

Protocol 2: NMR Sample Preparation

Meticulous sample preparation is paramount for acquiring high-quality NMR data.[6]

  • Concentration: Aim for a peptide concentration of 1-5 mM.[9] Higher concentrations yield better signal-to-noise, which is crucial for observing weaker NOE cross-peaks.[9]

  • Solvent: For observing exchangeable amide protons, which are critical for sequential assignment and hydrogen bond analysis, the sample should be dissolved in 90% H₂O / 10% D₂O.[10][11] The D₂O provides the lock signal for the spectrometer.

  • Buffer and pH: Use a buffer system with no non-exchangeable protons, such as a phosphate buffer, to avoid interfering signals.[11] The pH should be maintained below 7.5, typically between 4.0 and 7.0, to slow down the exchange of amide protons with the solvent.[11][12]

  • Salt Concentration: Keep the total ionic strength below 200 mM to minimize line broadening.[11]

  • Additives:

    • An internal chemical shift reference, such as DSS or TSP (10 µM), should be added for accurate referencing of chemical shifts.[11]

    • If the peptide contains cysteine residues, a reducing agent like DTT or TCEP (1-10 mM) can be added to prevent disulfide bond formation.[11]

    • Sodium azide (0.05%) can be included to prevent bacterial growth during long experiments.[11]

ParameterRecommended Range/ValueRationale
Peptide Concentration 1-5 mMEnhances signal-to-noise ratio.[9]
Solvent System 90% H₂O / 10% D₂OAllows observation of amide protons and provides a lock signal.[10][11]
pH 4.0 - 7.0Slows amide proton exchange with solvent.[11]
Buffer Phosphate buffer (e.g., 20 mM)Minimizes interfering signals from the buffer.[11]
Ionic Strength < 200 mMReduces line broadening.[11]
Part 2: NMR Data Acquisition and Resonance Assignment

The first step in any structural analysis is the unambiguous assignment of all proton resonances in the peptide.[13] This is achieved through a combination of 2D NMR experiments.

Key 2D NMR Experiments
  • TOCSY (Total Correlation Spectroscopy): This experiment reveals through-bond correlations between protons within the same amino acid residue (spin system).[13] It is the primary tool for identifying the type of amino acid.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in space (< 5-6 Å), irrespective of whether they are in the same residue or not.[13][14] This provides the crucial distance information for structure determination.[14][15]

    • For small peptides (<1 kDa), NOESY is generally preferred.[16]

    • For intermediate molecular weight peptides (1-2 kDa), where the NOE can be close to zero, ROESY is the experiment of choice.[16]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. While not always necessary for small peptides, it can aid in resolving spectral overlap, especially in the aliphatic region.[14] Isotopic labeling with ¹³C is required for this experiment.[12]

G TOCSY TOCSY (Through-bond correlations) Assignment Sequential Resonance Assignment TOCSY->Assignment Identifies spin systems NOESY_ROESY NOESY/ROESY (Through-space correlations) NOESY_ROESY->Assignment Links adjacent residues Structure 3D Structure Information NOESY_ROESY->Structure Provides distance restraints Assignment->Structure Provides foundation

Figure 2: The interplay of key 2D NMR experiments in peptide structure determination.

Protocol 3: Sequential Resonance Assignment

The "sequential walk" is a systematic process of linking the spin systems identified in the TOCSY spectrum using the sequential NOEs observed in the NOESY/ROESY spectrum.

  • Identify Spin Systems: In the TOCSY spectrum, trace the through-bond connectivities for each amino acid residue. For example, for an alanine residue, you will see a cross-peak between the NH and αH protons, and between the αH and βH₃ protons.

  • Start the Walk: Begin with a well-resolved amide proton cross-peak in the "fingerprint region" (the region of the spectrum showing correlations between amide protons and α-protons).

  • Find the Intra-residue NOE: In the NOESY/ROESY spectrum, locate the NOE between the amide proton (NHᵢ) and its own α-proton (αHᵢ).

  • Find the Sequential NOE: From the position of the αHᵢ proton, look for a cross-peak to the amide proton of the next residue (NHᵢ₊₁). This is the key dαN(i, i+1) sequential connectivity.

  • Confirm with dNN: In some cases, particularly in helical structures, a dNN(i, i+1) connectivity between adjacent amide protons can also be observed, providing further confirmation.

  • Repeat: Move to the newly identified NHᵢ₊₁ spin system in the TOCSY spectrum and repeat the process until all residues in the peptide sequence are assigned.

Part 3: Generation of Structural Restraints and Structure Calculation

Once the resonances are assigned, the next step is to extract quantitative information from the NMR data to be used as restraints in the structure calculation.

Distance Restraints from NOESY/ROESY

The intensity of a NOESY/ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).[5]

  • Peak Integration: Integrate the volumes of all assigned NOESY cross-peaks.

  • Calibration: Calibrate the peak volumes to distances using a known, fixed distance, such as the distance between the two geminal protons of a methylene group.

  • Classification: Classify the NOEs into categories based on their intensity:

    • Strong: 1.8 - 2.7 Å

    • Medium: 1.8 - 3.5 Å

    • Weak: 1.8 - 5.0 Å These distance ranges will be used as upper-bound restraints in the structure calculation.[17]

Dihedral Angle Restraints

Dihedral angles (φ, ψ, χ) define the conformation of the peptide backbone and side chains.[18]

  • ³J-Coupling Constants: The three-bond coupling constant between the amide proton and the α-proton (³JHNα) can be related to the φ dihedral angle through the Karplus equation.[5]

  • Chemical Shifts: The chemical shifts of ¹Hα, ¹³Cα, ¹³Cβ, and ¹³C' are sensitive to the local secondary structure.[19] Programs like TALOS+ or DANGLE can be used to predict φ and ψ dihedral angle ranges based on the assigned chemical shifts.[20][21]

Restraint TypeNMR Experiment/Data SourceInformation Provided
Distance 2D-NOESY / 2D-ROESYInter-proton distances (< 5-6 Å)[13][14]
φ Dihedral Angle 1D ¹H or 2D experiments³JHNα coupling constants[5]
φ, ψ Dihedral Angles Assigned ¹Hα, ¹³Cα, ¹³Cβ, ¹³C' chemical shiftsPredicted from databases (e.g., TALOS+)[20][21]
Protocol 4: Structure Calculation and Refinement
  • Software: Use molecular dynamics software packages like CYANA, XPLOR-NIH, or AMBER.[15]

  • Input: Provide the software with the peptide sequence and the lists of distance and dihedral angle restraints.

  • Simulated Annealing: The software typically uses a simulated annealing protocol. It starts with a randomized structure at a high temperature, and then gradually cools the system, allowing the peptide to fold into conformations that satisfy the experimental restraints.

  • Ensemble of Structures: This process is repeated multiple times (e.g., 100-200 structures) to generate an ensemble of structures that are all consistent with the NMR data.

  • Refinement: The lowest energy structures are then often subjected to further refinement in a simulated solvent environment.

  • Validation: The quality of the final ensemble of structures is assessed using programs like PROCHECK, which analyze stereochemical parameters such as Ramachandran plots.

Conclusion

The conformational analysis of this compound-containing peptides by NMR spectroscopy is a powerful strategy for elucidating structure-activity relationships. The rigidity imparted by the Atc residue simplifies the conformational landscape, often leading to well-defined structures in solution. By following the systematic protocols outlined in this guide—from meticulous sample preparation to rigorous data analysis and structure calculation—researchers can gain deep insights into the three-dimensional features that govern the biological function of these modified peptides. This knowledge is invaluable for the rational design of next-generation peptide therapeutics with enhanced potency, selectivity, and stability.

References

Application Notes & Protocols: The Utility of 2-Aminotetralin-2-carboxylic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold for Probing Neuronal Systems

2-Aminotetralin-2-carboxylic acid (2-ATC) is a conformationally restricted amino acid that has emerged as a valuable scaffold in medicinal chemistry and neuroscience.[1][2] Its rigid bicyclic tetralin structure imposes significant constraints on the rotational freedom of the molecule, which is a key feature exploited by researchers to design ligands with high receptor affinity and selectivity.[1] By incorporating the 2-ATC core, chemists can stabilize bioactive conformations required for binding to specific neuronal targets, often leading to improved metabolic stability and enhanced pharmacological profiles compared to more flexible, linear analogs.[1]

Initially developed for creating constrained peptides, such as deltorphin analogs for opioid receptors, the applications of 2-ATC and its derivatives have expanded significantly.[1][2] This guide provides an in-depth overview of the core applications of the 2-ATC scaffold in neuroscience, focusing on its role in developing selective ligands for serotonergic, adrenergic, and opioid receptor systems. We will detail the underlying principles, provide validated experimental protocols, and present data that underscore the utility of this unique chemical entity.

Core Applications in Neurotransmitter System Research

The versatility of the 2-ATC structure allows for its modification and adaptation to target several major G protein-coupled receptor (GPCR) families that are central to neuronal communication and are prominent targets for therapeutic intervention.

Serotonin (5-HT) Receptor Ligand Development

The serotonin system is implicated in a vast array of physiological and pathological processes, including mood, cognition, and sleep. The high sequence homology among 5-HT receptor subtypes, particularly within the 5-HT1 family, presents a significant challenge for developing subtype-selective drugs.[3] The 2-ATC scaffold has been instrumental in overcoming this hurdle.

Scientific Rationale: By using a structure-based design approach, researchers have leveraged the 2-aminotetralin core to create agonists with remarkable selectivity. For instance, 5-substituted-2-aminotetralins (5-SATs) have been developed that show high affinity and stereoselective preference for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[3] Molecular modeling and mutagenesis studies have confirmed that specific interactions between the 5-SAT ligand and key amino acid residues within the receptor binding pocket are responsible for this selectivity.[3] This approach has led to the discovery of full-efficacy 5-HT1A agonists with over 100-fold selectivity compared to 5-HT1B/1D receptors, providing powerful tools for studying the specific roles of these subtypes.[3]

Adrenergic Receptor (α2R) Ligand Development

Alpha2-adrenergic receptors (α2Rs) are crucial mediators of physiological processes, and their dysfunction is linked to various clinical conditions. The high homology between α2A and α2C subtypes complicates the development of selective medications.[4] The 2-ATC framework has enabled the creation of ligands with novel and highly specific pharmacological profiles at these receptors.

Scientific Rationale: Researchers have developed 5-substituted-2-aminotetralin (5-SAT) analogues that exhibit a unique "mixed" functionality: they act as partial agonists at α2A-adrenergic receptors while simultaneously functioning as inverse agonists at the α2C subtype.[4] This profile is particularly valuable because activating α2A receptors is often clinically beneficial, whereas α2C activation can be detrimental in some contexts.[4] These ligands demonstrate high potency, with EC50 values in the low nanomolar range for Gαi-mediated inhibition of adenylyl cyclase, the primary signaling pathway for these receptors.[4]

Opioid Receptor Ligand Development

The opioid system is a primary target for pain management. The design of receptor-selective ligands is critical to separate therapeutic analgesic effects from undesirable side effects. The conformational constraints of 2-ATC have been pivotal in this area.

Scientific Rationale: The first major application of 2-ATC was its incorporation into deltorphin peptides, replacing the native phenylalanine residue at position 3.[1][2] This substitution resulted in analogues with subnanomolar affinity for the δ-opioid receptor and over 1,000-fold selectivity against the μ-opioid receptor.[1] Conformational studies revealed that the rigid 2-ATC structure locks the side chain into a trans conformation, which is optimal for δ-receptor interaction.[1][2] This provides compelling evidence for the specific conformational requirements of the receptor's binding pocket and showcases how rigid scaffolds can be used to achieve high selectivity.

Experimental Protocols and Methodologies

The following section provides detailed protocols for the synthesis and evaluation of 2-ATC derivatives, designed for researchers aiming to validate novel compounds targeting GPCRs.

Protocol 1: General Synthesis of a 5-Substituted-2-Aminotetralin (5-SAT) Derivative

This protocol describes a stereoselective synthesis for a 5-SAT derivative, a common pathway for generating novel ligands for serotonin and adrenergic receptors.[4]

Objective: To synthesize (R)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine from a methoxy-tetralin precursor.

Materials:

  • (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine HCl

  • Aqueous Hydrobromic Acid (HBr)

  • Sodium Borohydride (NaBH₄)

  • N-(2-pyridyl)-bis(trifluoromethanesulfonimide)

  • 2-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Appropriate solvents (e.g., DCM, THF) and reagents for workup and purification.

Procedure:

  • O-Demethylation: React (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine HCl with aqueous HBr to cleave the methyl ether, yielding the corresponding phenolic adduct.

  • Reductive Amination: Perform reductive amination on the resulting amine, followed by reduction with sodium borohydride to install the desired N,N-dimethyl groups.

  • Triflate Formation: React the phenolic intermediate with N-(2-pyridyl)-bis(trifluoromethanesulfonimide) to form the triflate. This creates an excellent leaving group for the subsequent coupling reaction.

  • Suzuki-Miyaura Coupling: Couple the triflate with 2-fluorophenylboronic acid using a palladium catalyst. This cross-coupling reaction installs the 2'-fluorophenyl group at the 5-position of the tetralin core.

  • Purification: Purify the final product using column chromatography or recrystallization to obtain the desired (R)-5-SAT derivative with high purity.

Validation: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry. Assess enantiomeric purity using chiral HPLC.

Protocol 2: Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a standard method for determining the binding affinity (Ki) of a novel 2-ATC derivative at a target GPCR.

Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from a specific receptor (e.g., 5-HT1A).

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human 5-HT1A receptor).

  • Radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A).

  • Test compound (novel 2-ATC derivative).

  • Non-specific binding control (e.g., 10 µM serotonin).

  • Binding buffer (e.g., 50 mM Tris-HCl, 4 mM MgCl₂, pH 7.4).

  • 96-well plates, filter mats (GF/B), and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Total Binding: To designated wells, add the radiolabeled ligand at a concentration near its Kd.

  • Non-Specific Binding (NSB): To another set of wells, add the radiolabeled ligand and a high concentration of the non-specific binding control.

  • Competition Binding: To the remaining wells, add the radiolabeled ligand and serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Add the cell membranes to all wells to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Termination and Harvesting: Terminate the reaction by rapid filtration through filter mats using a cell harvester. Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the NSB counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Experimental Workflow and Signaling

To better understand the process of evaluating these compounds and their mechanism of action, the following diagrams illustrate a typical workflow and a key signaling pathway.

G Experimental Workflow for 2-ATC Derivative Characterization synthesis Chemical Synthesis of 2-ATC Derivative purification Purification & Structural Confirmation (NMR, MS) synthesis->purification binding Radioligand Binding Assay (Determine Ki) purification->binding Pure Compound functional Functional Assay (e.g., cAMP inhibition) (Determine EC50/IC50 & Efficacy) binding->functional High Affinity? selectivity Selectivity Screening (Test against related receptors) functional->selectivity Potent & Efficacious? invivo In Vivo Studies (e.g., Behavioral Models) selectivity->invivo Selective? data Data Analysis & Lead Optimization invivo->data

Caption: Workflow for discovery and validation of a novel 2-ATC derivative.

G Agonist-Mediated Gαi Signaling Pathway ligand 2-ATC Agonist (e.g., 5-SAT) receptor GPCR (e.g., 5-HT1A) 7-Transmembrane Receptor ligand->receptor g_protein Heterotrimeric G-Protein (Gαi, Gβγ) receptor->g_protein Activates g_alpha Gαi-GTP (Active) g_protein->g_alpha g_betagamma Gβγ g_protein->g_betagamma ac Adenylyl Cyclase (AC) g_alpha->ac Inhibits atp ATP camp cAMP (Cyclic AMP) atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates response Decreased Neuronal Excitability (Cellular Response) pka->response Phosphorylates Downstream Targets

Caption: Gαi-coupled GPCR signaling cascade initiated by a 2-ATC agonist.

Quantitative Data Summary

The following table summarizes representative pharmacological data for 2-ATC derivatives at various receptor targets, illustrating their potency and selectivity.

Compound ClassTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity ProfileReference
Deltorphin Analogδ-opioid< 1Subnanomolar (Agonist)>1000-fold vs. μ-opioid[1][2]
5-SAT Derivative5-HT1A≤ 25Varies (Agonist)>100-fold vs. 5-HT1B/1D[3]
5-SAT Derivativeα2A-Adrenergic< 5< 2 (Partial Agonist)Mixed α2A agonist / α2C inverse agonist[4]
5-SAT Derivativeα2C-Adrenergic< 10< 2 (Inverse Agonist)Mixed α2A agonist / α2C inverse agonist[4]

Conclusion and Future Directions

This compound and its derivatives represent a powerful and versatile chemical tool for neuroscience research. The conformational rigidity of the tetralin core provides a reliable platform for designing highly selective and potent ligands for a range of critical neuronal receptors, including serotonin, adrenergic, and opioid systems.[1][3][4] The ability to create compounds with unique pharmacological profiles, such as mixed agonism/inverse agonism, opens up new avenues for dissecting complex signaling pathways and developing novel therapeutic strategies for neurological and psychiatric disorders. Future research will likely focus on further refining the 2-ATC scaffold to target other receptor families and on advancing lead compounds into in vivo models to fully characterize their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminotetralin-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Aminotetralin-2-carboxylic acid (Atc). This document is designed for researchers, medicinal chemists, and drug development professionals aiming to optimize the synthesis of this valuable, conformationally constrained non-natural amino acid. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies to improve your yield and purity.

Introduction: The Challenge of Synthesizing Atc

This compound (Atc) is a crucial building block in medicinal chemistry, particularly in the design of peptides and pharmacologically active molecules where conformational rigidity is desired to enhance receptor affinity and selectivity.[1][2] Its synthesis, however, presents several challenges, primarily centered around the creation of a quaternary stereocenter on the tetralin scaffold. The most common synthetic strategies start from 2-tetralone and employ classic amino acid synthesis reactions, each with its own set of potential pitfalls. This guide provides a comparative analysis of the two primary routes and offers detailed troubleshooting for each.

FAQ 1: Which Synthetic Route Should I Choose? Strecker vs. Bucherer-Bergs

The selection of a synthetic pathway is the most critical decision influencing the overall efficiency of your Atc synthesis. The two most established methods starting from 2-tetralone are the modified Strecker synthesis and the Bucherer-Bergs reaction.

FeatureModified Strecker SynthesisBucherer-Bergs Reaction
Starting Materials 2-Tetralone, Ammonium Chloride, Sodium Cyanide2-Tetralone, Ammonium Carbonate, Potassium Cyanide
Key Intermediate α-Aminonitrile5,5-Spiro-hydantoin
Number of Steps 2 (Aminonitrile formation, Hydrolysis)2 (Hydantoin formation, Hydrolysis)
Reaction Conditions Milder initial step; harsh hydrolysis (strong acid)One-pot hydantoin formation, often requires elevated temperature/pressure; very harsh hydrolysis (strong base)
Key Advantages Fewer reagents in the first step.The hydantoin intermediate is often a stable, crystalline solid, which simplifies purification.
Common Issues Instability of the aminonitrile intermediate; incomplete hydrolysis.Strict pH and reagent ratio control required; extremely resistant hydantoin ring opening.
Typical Yields Variable, highly dependent on hydrolysis efficiency.Generally reliable yields for the hydantoin, but the final yield is limited by the difficult hydrolysis step.

Visualizing the Synthetic Pathways

The following diagram illustrates the two primary synthetic routes from the common precursor, 2-tetralone.

Synthesis_Workflow cluster_strecker Modified Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction start 2-Tetralone strecker_reagents 1. NH4Cl, NaCN 2. H3O+ start->strecker_reagents bucherer_reagents (NH4)2CO3, KCN start->bucherer_reagents aminonitrile α-Aminonitrile Intermediate strecker_reagents->aminonitrile Formation hydrolysis_s Acid Hydrolysis aminonitrile->hydrolysis_s hydantoin Spiro-Hydantoin Intermediate bucherer_reagents->hydantoin Cyclization hydrolysis_b Base Hydrolysis hydantoin->hydrolysis_b product This compound (Atc) hydrolysis_s->product hydrolysis_b->product

Caption: Comparative workflow for Atc synthesis.

Troubleshooting Guide: The Modified Strecker Synthesis

The Strecker synthesis is a two-step process involving the formation of an α-aminonitrile followed by hydrolysis.[3][4]

Question: My yield of the α-aminonitrile intermediate is low. What's going wrong?

Answer: Low yield in the first step is almost always due to unfavorable equilibrium in the formation of the iminium ion intermediate or degradation of reactants.

  • Causality: The reaction begins with the formation of an imine from 2-tetralone and ammonia (from NH₄Cl). This imine is then protonated to an iminium ion, which is attacked by the cyanide nucleophile.[5] Each of these steps is reversible.

  • Troubleshooting Steps:

    • Check Your Reagents: Ensure 2-tetralone is pure. Aldehydes and ketones can undergo self-condensation under basic conditions, although this is less common for 2-tetralone. Ensure your cyanide source (KCN or NaCN) has not degraded from improper storage.

    • Control the pH: The reaction requires a delicate pH balance. The ammonium chloride (pKa ~9.2) acts as a source of ammonia and a mild acid to catalyze imine formation.[5] If the solution is too acidic, the concentration of free ammonia nucleophile is too low. If it's too basic, the carbonyl will not be sufficiently activated by protonation. A buffered system or careful addition of reagents is key.

    • Temperature Management: The initial reaction is often performed at 0 °C to room temperature to minimize side reactions. Running the reaction at elevated temperatures can favor side reactions and decomposition.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of 2-tetralone. If the reaction stalls, it points to an equilibrium or reagent issue.

Question: The hydrolysis of my aminonitrile is not going to completion, or I am getting a complex mixture of products.

Answer: The hydrolysis of the nitrile to a carboxylic acid is the most challenging step and requires harsh conditions, which can unfortunately lead to side products.

  • Causality: This step involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Multiple steps are required to convert the nitrile into a carboxylic acid and liberate ammonia.[3] These harsh conditions (e.g., refluxing in concentrated HCl) can cause decarboxylation or other degradation pathways if not carefully controlled.

  • Troubleshooting Steps:

    • Sufficiently Harsh Conditions: Incomplete hydrolysis is common. Ensure you are using concentrated acid (e.g., 6N to 12N HCl) and allowing sufficient time at reflux (often 12-24 hours).

    • Monitor for Decarboxylation: A potential side product is 2-aminotetralin, formed by the loss of CO₂ from the final product under prolonged heating in strong acid.[6] You can monitor the reaction by taking small aliquots, neutralizing them, and analyzing by LC-MS to check for the desired product mass and the mass of the decarboxylated side product.

    • Isolation Technique: The final product is a zwitterionic amino acid. After hydrolysis, the reaction mixture is typically cooled, and the product may precipitate as the hydrochloride salt. If not, carefully neutralizing the solution to the isoelectric point (pI) of Atc will be necessary to precipitate the zwitterion.

Troubleshooting Guide: The Bucherer-Bergs Reaction

This multicomponent reaction forms a stable hydantoin intermediate, which is then hydrolyzed to the amino acid.[7][8]

Question: My hydantoin formation is inefficient. Why am I not getting the expected crystalline product?

Answer: The Bucherer-Bergs reaction is highly sensitive to reagent stoichiometry and reaction conditions.

  • Causality: The reaction involves the formation of a cyanohydrin, which reacts with ammonia to form an aminonitrile. This intermediate then reacts with carbon dioxide (both from ammonium carbonate decomposition) to cyclize into the hydantoin.[8][9]

  • Troubleshooting Steps:

    • Reagent Ratio is Critical: A molar ratio of approximately 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is often recommended to ensure a sufficient supply of both cyanide and the ammonia/CO₂ components.[7]

    • Solvent and Temperature: The reaction is typically run in a mixture of water and a polar organic solvent like ethanol at temperatures between 60-100°C.[10] For less reactive ketones like 2-tetralone, a sealed vessel may be required to reach higher temperatures and prevent the loss of volatile components like ammonia.

    • pH Control: Ammonium carbonate acts as a buffer, maintaining a pH of around 8-9, which is optimal for the reaction. Deviations from this range can hinder the key steps of the mechanism.[7]

Bucherer_Bergs_Mechanism ketone 2-Tetralone cyanohydrin Cyanohydrin ketone->cyanohydrin + HCN aminonitrile α-Aminonitrile cyanohydrin->aminonitrile + NH3 - H2O carbamate Cyano-Carbamic Acid aminonitrile->carbamate + CO2 iminolactone 5-Imino-oxazolidin-2-one carbamate->iminolactone Intramolecular Cyclization hydantoin Spiro-Hydantoin iminolactone->hydantoin Rearrangement

Caption: Key steps in Bucherer-Bergs hydantoin formation.

Question: I have successfully made the hydantoin, but I cannot hydrolyze it to the final amino acid.

Answer: This is the most common and significant challenge of the Bucherer-Bergs route. The hydantoin ring is exceptionally stable and requires extremely forceful conditions to open.

  • Causality: The stability of the five-membered hydantoin ring means that significant energy is required to achieve hydrolytic cleavage of the two amide bonds.

  • Troubleshooting Steps:

    • Use Strong Base: The most effective method is typically hydrolysis with a strong base. A published procedure for a similar spiro-hydantoin involves refluxing with a hot mixture of 40% aqueous sodium hydroxide and propylene glycol for over 20 hours.[1] Standard acidic hydrolysis is often ineffective.

    • High Temperatures are Necessary: Expect to use temperatures well above 100°C, often in the range of 150-180°C, using high-boiling co-solvents like propylene glycol or ethylene glycol.

    • Patience and Monitoring: These reactions are slow. Monitor by taking a small sample, acidifying it, and checking for the appearance of the desired amino acid by TLC or LC-MS. Do not be surprised if the reaction requires 24-48 hours.

    • Workup Procedure: After basic hydrolysis, the reaction mixture will contain the sodium salt of the amino acid. The mixture must be carefully cooled, diluted with water, and then acidified (e.g., with HCl) to the isoelectric point to precipitate the final zwitterionic product.[1]

Experimental Protocols

Protocol 1: Synthesis of Atc via Bucherer-Bergs Reaction (Adapted from Schiller et al., 1997) [1]

Step A: Formation of 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione (Hydantoin Intermediate)

  • In a suitable pressure vessel, combine 2-tetralone (1 equivalent), potassium cyanide (2.0 equivalents), and ammonium carbonate (4.0 equivalents).

  • Add a 1:1 mixture of ethanol and water to the vessel.

  • Seal the vessel and heat the mixture to 80-90 °C with vigorous stirring for 12-18 hours.

  • Cool the reaction vessel to room temperature, then chill in an ice bath.

  • Collect the resulting crystalline precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum. The product, 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione, is often of sufficient purity for the next step.

Step B: Hydrolysis of the Hydantoin Intermediate

  • Caution: This step uses highly corrosive hot base. Use appropriate personal protective equipment (PPE).

  • In a round-bottom flask equipped with a reflux condenser, add the hydantoin intermediate (1 equivalent).

  • Carefully add a mixture of 40% aqueous sodium hydroxide (e.g., 50 mL per 0.1 mol of hydantoin) and propylene glycol (e.g., 100 mL per 0.1 mol of hydantoin).

  • Heat the mixture to reflux (temperature will be >150 °C) with stirring for 20-24 hours.

  • Cool the dark solution to room temperature and dilute it carefully with an equal volume of water.

  • In a fume hood, slowly and carefully acidify the solution with concentrated HCl to pH ~5.5-6.0. The product will precipitate as a white solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

References

Technical Support Center: Chiral Separation of 2-Aminotetralin-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chiral separation of 2-Aminotetralin-2-carboxylic acid (Atc) enantiomers. This guide is designed for researchers, chromatographers, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the enantioselective analysis and purification of this important chiral building block. As a constrained, cyclic α-amino acid, Atc presents unique challenges due to its zwitterionic nature and rigid structure. This resource combines foundational chromatographic principles with field-proven troubleshooting strategies to empower you to develop robust and efficient separation methods.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound important?

A1: this compound is a conformationally constrained amino acid analog used in medicinal chemistry to design peptides and peptidomimetics with specific secondary structures.[1] The stereochemistry at the α-carbon is critical, as the (R)- and (S)-enantiomers can exhibit significantly different pharmacological activities and metabolic profiles. Regulatory agencies worldwide require the stereoisomeric purity of chiral drug substances to be rigorously controlled, making robust enantioselective analytical methods essential.

Q2: What are the primary methods for the chiral separation of Atc?

A2: The most common and effective methods include:

  • Direct High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs): This is the most prevalent analytical technique, offering high resolution and reproducibility. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly successful for amino acid separations.[2]

  • Diastereomeric Salt Crystallization: A classical resolution technique suitable for larger-scale purification. It involves reacting the racemic acid with a single enantiomer of a chiral base to form diastereomeric salts, which are then separated based on differences in solubility.[3][4]

  • Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to normal-phase HPLC, SFC often provides faster separations and higher efficiency for chiral compounds.[5][6]

  • Indirect HPLC/TLC after Derivatization: The racemate is derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. This approach was used to confirm the configuration of Atc after hydrolysis from a peptide.[1]

Q3: My Atc sample shows poor peak shape (tailing) on a chiral column. What is the likely cause?

A3: Peak tailing for a zwitterionic compound like Atc is often caused by secondary ionic interactions with residual silanols on the silica support of the CSP.[7][8] Other causes include column overload, a mismatch between the sample solvent and the mobile phase, or column contamination.[9][10]

Q4: I am not getting any separation between the Atc enantiomers. Where should I start troubleshooting?

A4: Lack of resolution is the most common initial challenge. The primary reason is an unsuitable Chiral Stationary Phase (CSP) or a suboptimal mobile phase. A systematic screening of different CSPs and mobile phase compositions is the most effective strategy. Even small changes to mobile phase additives (acidic/basic modifiers) can induce or significantly improve enantioselectivity.[11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing actionable protocols and explaining the scientific rationale behind them.

Problem 1: Poor or No Enantiomeric Resolution (α ≈ 1)

Q: I've screened my racemic Atc sample on a popular polysaccharide CSP (e.g., Chiralpak IA) with a standard hexane/alcohol mobile phase, but the enantiomers co-elute. What are my next steps?

A: This is a common scenario. The zwitterionic and polar nature of an underivatized amino acid like Atc often requires a different approach than neutral compounds on polysaccharide phases. Furthermore, macrocyclic glycopeptide columns are often a better starting point for such analytes.

Troubleshooting Workflow: Improving Resolution

G cluster_0 Initial State: No Resolution (α ≈ 1) cluster_1 Step 1: Change CSP Class cluster_2 Step 2: Optimize Mobile Phase cluster_3 Step 3: Fine-Tune Parameters cluster_4 Alternative Strategy Start Racemic Atc co-elutes ChangeCSP Switch to Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T, V2, or R) Start->ChangeCSP Primary action Derivatize Derivatize Atc (e.g., N-Boc, N-FMOC) & Re-screen on Polysaccharide CSPs Start->Derivatize If direct methods fail or for NP mode OptimizePIM Run in Polar Ionic Mode (PIM) e.g., Methanol w/ Acid + Base ChangeCSP->OptimizePIM Recommended starting mode OptimizeRP Try Reversed-Phase Mode e.g., Water/ACN w/ Buffer ChangeCSP->OptimizeRP Alternative mode TuneAdditives Vary Acid/Base Ratio & Concentration OptimizePIM->TuneAdditives TuneTemp Decrease Temperature (e.g., to 10-15 °C) TuneAdditives->TuneTemp TuneFlow Decrease Flow Rate (e.g., to 0.5 mL/min) TuneTemp->TuneFlow

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Actions:

  • Switch to a Macrocyclic Glycopeptide CSP: Columns like CHIROBIOTIC T (Teicoplanin) or CHIROBIOTIC V2 (Vancomycin) are highly effective for underivatized amino acids.[12][13] Their complex structure offers multiple interaction modes, including ionic, hydrogen bonding, and inclusion complexation, which are crucial for resolving zwitterions.

  • Optimize the Mobile Phase - Use Polar Ionic Mode (PIM): This is often the most successful mode for amino acids on CHIROBIOTIC phases.

    • Starting Condition: Methanol containing 0.1% acetic acid and 0.05% triethylamine.

    • Rationale: The acid protonates the carboxylate group of Atc, and the base deprotonates the ammonium group. By controlling the ionization state of both the analyte and the CSP, you can finely tune the crucial ionic interactions required for chiral recognition.

    • Optimization: Systematically vary the acid-to-base ratio and total concentration. For LC-MS compatibility, use volatile additives like ammonium acetate or ammonium formate.

  • Decrease Column Temperature: Lowering the temperature (e.g., from 25°C to 15°C) often enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to increased selectivity (α) and better resolution.[14]

  • Consider Derivatization: If direct separation is unsuccessful, derivatizing the amino group (e.g., with Boc or FMOC anhydride) blocks the zwitterionic character and increases hydrophobicity. The resulting N-protected amino acid can then be readily separated on polysaccharide CSPs (e.g., Chiralpak IA, IC) under normal-phase or reversed-phase conditions.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: I have achieved partial separation, but my peaks are broad and tailing severely, making accurate quantification impossible. How can I improve the peak shape?

A: Peak asymmetry for zwitterionic analytes is a classic problem. It usually indicates undesirable secondary interactions or a mismatch between the injection solvent and the mobile phase.

Troubleshooting Workflow: Improving Peak Shape

G cluster_0 Initial State: Poor Peak Shape cluster_1 Step 1: Check Injection Solvent cluster_2 Step 2: Adjust Mobile Phase Additives cluster_3 Step 3: Evaluate Column Health Start Broad, Tailing, or Fronting Peaks CheckSolvent Is sample dissolved in mobile phase? Is injection volume too high? Start->CheckSolvent AdjustAdditives Increase concentration of acid/base modifiers (e.g., up to 0.5% TFA/DEA) CheckSolvent->AdjustAdditives If solvent is OK CheckBuffer Ensure adequate buffer strength (RP Mode: 10-25 mM) AdjustAdditives->CheckBuffer FlushColumn Flush column with strong solvent (as per manufacturer's guide) CheckBuffer->FlushColumn If additives don't help CheckFrit Reverse and backflush column to clear potential blockage FlushColumn->CheckFrit

Caption: Troubleshooting workflow for poor peak shape.

Detailed Actions:

  • Match Injection Solvent to Mobile Phase: Dissolving the Atc sample in a solvent stronger than the mobile phase is a common cause of peak distortion.[10] Always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent and keep the injection volume small (e.g., < 5 µL).

  • Optimize Mobile Phase Modifiers:

    • For Tailing Peaks: Tailing often implies strong, unwanted interactions with the stationary phase. Increase the concentration of the mobile phase additives (e.g., triethylamine or acetic acid). The additive acts as a competitor for the active sites on the CSP, masking them from the analyte and resulting in a more symmetrical peak shape.[8]

    • For Fronting Peaks: Fronting is a classic sign of column overload. Reduce the sample concentration and/or injection volume.

  • Check Column Health:

    • Contamination: If peak shape degrades over a series of injections, the column may be contaminated. Flush the column according to the manufacturer's instructions.

    • Blocked Frit: If all peaks in the chromatogram are distorted, the inlet frit may be partially blocked.[7] Carefully disconnect the column, reverse it, and flush it to waste at a low flow rate. If this doesn't resolve the issue, the column may need replacement.

Experimental Protocols: Starting Points for Method Development

The following protocols are designed as robust starting points. Given the unique nature of every chiral separation, optimization will likely be required.

Protocol 1: Direct HPLC Separation on a Macrocyclic Glycopeptide CSP

This method is the recommended starting point for underivatized this compound.

ParameterRecommended Starting ConditionRationale & Optimization Notes
Chiral Column CHIROBIOTIC T (250 x 4.6 mm, 5 µm)Teicoplanin-based CSPs are highly effective for underivatized cyclic amino acids.[8] If resolution is poor, screen CHIROBIOTIC V2 and R as they offer complementary selectivity.
Mobile Phase Polar Ionic Mode (PIM): Methanol with 0.1% (v/v) Acetic Acid and 0.05% (v/v) Triethylamine.This mode directly addresses the zwitterionic nature of Atc. For optimization, vary the acid:base ratio (e.g., from 4:1 to 1:4) and total concentration.
Flow Rate 1.0 mL/min Chiral separations often benefit from lower flow rates. If partial separation is observed, decrease the flow rate to 0.5 mL/min to improve resolution.[14]
Column Temp. 25 °C Decrease to 15°C or 10°C to enhance selectivity. Monitor backpressure.
Detection UV at 220 nm or 265 nm Atc has a benzoid chromophore. 220 nm provides general absorbance, while 265 nm is more specific to the aromatic ring.
Injection Vol. 5 µL Start with a low volume to avoid overload. Ensure sample is fully dissolved in the mobile phase.
Protocol 2: Diastereomeric Salt Resolution

This classical method is ideal for preparative-scale separation to obtain enantiopure Atc for further use.

Step-by-Step Methodology:

  • Resolving Agent Screening:

    • Select a panel of commercially available chiral bases (e.g., (R)-(-)-1-phenylethylamine, (S)-(+)-1-(1-naphthyl)ethylamine, cinchonidine).

    • In small-scale vials, dissolve racemic Atc in a range of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate).

    • Add 0.5 equivalents of the chiral resolving agent to each vial.

    • Allow the solutions to stand at room temperature and then cool to 4°C. Observe for the formation of crystalline precipitate. The goal is to find a solvent/base combination that yields a crystalline salt.

  • Salt Formation & Crystallization:

    • Dissolve 1.0 equivalent of racemic Atc in the chosen solvent at an elevated temperature.

    • Add 0.5-1.0 equivalents of the selected chiral base. The optimal stoichiometry must be determined experimentally.

    • Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Analysis of Diastereomeric Purity:

    • Analyze the crystalline material and the mother liquor. This can often be done on a standard achiral reversed-phase C18 column, as diastereomers have different physical properties and do not require a chiral column for separation.

  • Liberation of the Enantiomer:

    • Dissolve the isolated, pure diastereomeric salt in water.

    • Acidify the solution with an acid like 1M HCl to protonate the carboxylic acid and break the salt.

    • The chiral resolving agent will remain in the aqueous phase as its hydrochloride salt, while the free Atc enantiomer may precipitate or can be isolated by adjusting the pH to its isoelectric point or through extraction.

  • Determination of Enantiomeric Purity:

    • Analyze the final product using the chiral HPLC method developed in Protocol 1 to determine the enantiomeric excess (ee).

References

Stability issues of 2-Aminotetralin-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Aminotetralin-2-carboxylic acid (Atc). As Senior Application Scientists, we have compiled this information to help you troubleshoot common stability issues encountered in solution, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)
Q1: My experimental results using Atc are inconsistent. Could the compound be degrading in my solution?

This is a common and critical question. Inconsistent results are often the first sign of compound instability. This compound, like many bicyclic amino acids, possesses functional groups—specifically a secondary amine and a carboxylic acid—that are susceptible to degradation under common laboratory conditions.

Degradation can lead to a lower effective concentration of your active compound and the potential introduction of confounding degradation products. We recommend a systematic approach to troubleshooting this issue.

A Inconsistent Experimental Results B Verify Solid Compound Storage Conditions (-20°C, Dark, Dry) A->B Start Here C Review Solution Preparation Protocol (Solvent, Inert Gas) B->C If OK D Assess Experimental Conditions (pH, Temp, Light) C->D If OK E Perform Stability-Indicating Analysis (e.g., HPLC) D->E If OK F Parent Compound Peak Area Consistent? E->F G Issue Resolved: Data is Reproducible F->G Yes H Problem Identified: Degradation Confirmed. Implement Corrective Actions. F->H No (New peaks appear / Main peak decreases)

Caption: Troubleshooting workflow for inconsistent results.

Q2: What are the primary drivers of this compound degradation in solution?

The molecular structure of Atc has inherent vulnerabilities. Understanding these is key to preventing degradation. The primary degradation pathways are oxidation, pH-mediated hydrolysis, and photolysis.[1][2][3]

  • Oxidation : The secondary amine group in the tetralin ring is susceptible to oxidation, especially when exposed to atmospheric oxygen in solution.[4][5] This process can be accelerated by the presence of trace metal ions, elevated temperatures, and light exposure. Oxidative degradation often results in colored byproducts, so a yellowing or browning of your stock solution can be a visual indicator.

  • pH-Mediated Effects : Extreme pH levels can affect the stability of the molecule. While the amide bond is not present, the overall structure can be sensitive. In highly acidic or basic conditions, degradation can be accelerated. For most applications, maintaining a pH between 4 and 7.5 is advisable.

  • Photodegradation : Aromatic systems, like the benzene ring in the tetralin structure, can absorb UV light. This energy can induce photochemical reactions, leading to degradation. It is a general best practice to protect solutions from light.[4]

cluster_0 Stress Factors cluster_1 Compound cluster_2 Degradation Pathways Oxygen Oxygen ATC This compound Amine Group Aromatic Ring Carboxylic Acid Oxygen->ATC:amine Light (UV) Light (UV) Light (UV)->ATC:aromatic Extreme pH / Heat Extreme pH / Heat Extreme pH / Heat->ATC:acid Oxidation Oxidation ATC:amine->Oxidation Photolysis Photolysis ATC:aromatic->Photolysis Hydrolysis Hydrolysis ATC:acid->Hydrolysis

Caption: Primary environmental stressors and their target sites on Atc.

Troubleshooting & Protocols
Q3: How should I prepare and store my Atc stock solutions to maximize stability?

Proper solution preparation and storage are your first line of defense against degradation. Based on best practices for analogous compounds, we recommend the following protocol.[4]

Recommended Stock Solution Protocol

  • Solvent Selection : High-purity, anhydrous-grade solvents are critical. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.[4] For aqueous buffers, use freshly prepared buffers from high-purity water (e.g., Milli-Q).

  • Inert Atmosphere : Before use, purge your chosen solvent with an inert gas (argon or nitrogen) for 15-20 minutes. This displaces dissolved oxygen, a key player in oxidative degradation.[4]

  • Dissolution : Weigh the solid Atc in a clean vial. Add the purged solvent to the desired concentration. Mix gently by vortexing or sonicating in a bath sonicator until fully dissolved. Avoid excessive heating.

  • Aliquoting : To prevent contamination and repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials.

  • Storage : Tightly seal the aliquots and store them at -20°C or, for maximum longevity, at -80°C.[4]

Data Summary: Storage Conditions

Parameter Solid Compound Stock Solution (in Organic Solvent) Working Solution (in Aqueous Buffer)
Temperature -20°C[4] -20°C to -80°C Use immediately; if short-term storage is needed, keep on ice (2-8°C) for no more than a few hours.
Atmosphere Dry, sealed container Headspace purged with inert gas Minimize exposure to air

| Light | Store in the dark | Use amber vials | Protect from light (e.g., wrap in foil) |

Q4: How can I definitively test the stability of Atc in my specific experimental buffer?

To ensure the integrity of your compound under your unique experimental conditions, a forced degradation study is the gold standard.[6][7] This involves intentionally stressing the compound and analyzing the outcome using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][4]

Objective : To determine if your analytical method can separate the intact Atc from potential degradation products and to assess how quickly Atc degrades under various stress conditions.[2][3]

Forced Degradation Experimental Protocol

  • Prepare Samples : Prepare several identical samples of Atc in your experimental buffer at the target concentration.

  • Apply Stress Conditions : Expose each sample (except for the control) to one of the following stress conditions. The goal is to achieve 10-20% degradation, so exposure times may need to be optimized.[7]

Stress ConditionProtocolPotential Degradation Pathway
Control Store a sample at -80°C, protected from light.Baseline
Acid Hydrolysis Add 0.1 M HCl. Incubate at 60°C for 2-8 hours. Neutralize before analysis.Hydrolysis
Base Hydrolysis Add 0.1 M NaOH. Incubate at 60°C for 2-8 hours. Neutralize before analysis.Hydrolysis, Deamidation
Oxidation Add 3% H₂O₂. Store at room temperature, protected from light, for 8-24 hours.Oxidation
Thermal Incubate at 60°C in the dark for 24-48 hours.Thermolysis
Photolytic Expose to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.Photolysis
  • Analysis by HPLC :

    • Use a Reverse-Phase HPLC (RP-HPLC) method, as this is typically effective for separating polar and non-polar compounds.[1][8]

    • Analyze the control and all stressed samples.

    • Evaluation :

      • In the chromatogram of the control sample, you should see a single, sharp peak for the intact Atc.

      • In the stressed samples, look for a decrease in the peak area of the intact Atc and the appearance of new peaks corresponding to degradation products.

      • A valid stability-indicating method will show baseline separation between the parent peak and all degradation peaks.

If you observe significant degradation under conditions that mimic your experiment (e.g., thermal or photolytic), you must adjust your experimental workflow to mitigate these factors. This could involve working under low-light conditions, minimizing incubation times, or running experiments at lower temperatures.

References

Preventing racemization of 2-Aminotetralin-2-carboxylic acid during peptide coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a significant challenge in peptide synthesis: preventing the loss of stereochemical integrity when coupling the sterically hindered, α,α-disubstituted amino acid, 2-Aminotetralin-2-carboxylic acid (Atc).

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the unique challenges posed by Atc in peptide synthesis.

Q1: What is this compound (Atc) and why is it used in peptide design?

This compound (Atc) is a conformationally constrained, non-proteinogenic amino acid. As an α,α-disubstituted amino acid, it possesses a tetrasubstituted α-carbon, which imposes significant steric constraints on the peptide backbone.[1] Researchers incorporate Atc into peptide sequences to induce specific, predictable secondary structures, such as turns or helical motifs, and to increase resistance to enzymatic degradation, thereby enhancing the peptide's stability and bioavailability.[1][2]

Q2: What are racemization and epimerization in the context of peptide synthesis?

Racemization is the conversion of a pure enantiomer (e.g., an L-amino acid) into an equal mixture of both enantiomers (L and D). In peptide synthesis, this term is often used interchangeably with epimerization, which is the change in configuration at only one of several chiral centers in a molecule. During peptide coupling, the chiral α-carbon of the activated amino acid is susceptible to epimerization, leading to the formation of a diastereomeric peptide impurity that is often difficult to separate and can drastically alter the peptide's biological activity.[3]

The most common mechanism for this loss of stereochemical integrity involves the formation of a 5(4H)-oxazolone intermediate.[4] The α-proton of this oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral intermediate. Subsequent reaction with an amine can then occur from either face, producing a mixture of diastereomers.[4][5]

Q3: Is this compound (Atc) itself prone to racemization during coupling?

This is a critical point of clarification. Structurally, Atc is highly resistant to racemization via the common oxazolone mechanism. This is because its α-carbon is quaternary (α,α-disubstituted) and therefore lacks the α-proton necessary for abstraction and subsequent loss of stereochemistry.[1][4]

The primary stereochemical challenge when working with Atc is not its own racemization, but rather the epimerization of the N-protected amino acid being coupled to the N-terminus of Atc. The significant steric bulk of the Atc residue hinders the coupling reaction.[6] To overcome this, chemists may be tempted to use more forcing conditions (e.g., higher temperatures, stronger bases, longer reaction times), which dramatically increase the risk of epimerizing the activated coupling partner.

Therefore, the core objective is to find a coupling method that is highly efficient to overcome the steric hindrance, yet mild enough to preserve the stereochemical integrity of the activated amino acid.

Part 2: Visualizing the Problem: Mechanism of Epimerization

The following diagram illustrates the base-catalyzed oxazolone mechanism, which is the primary pathway for the epimerization of the C-terminal residue being activated for coupling to a sterically hindered amine like Atc.

G cluster_0 Epimerization of Activated Amino Acid (PG-AA-OH) cluster_1 Activated_AA Activated L-Amino Acid (e.g., O-acylisourea) Oxazolone 5(4H)-Oxazolone Intermediate (Chiral Center Softened) Activated_AA->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate/Aromatic Oxazole (Stereochemistry Lost) Oxazolone->Enolate + Base - H⁺ (α-proton abstraction) Coupled_L Desired L-D Peptide Enolate->Coupled_L Attack from one face Coupled_D Diastereomeric D-D Peptide (Impurity) Enolate->Coupled_D Attack from other face note1 Key Step: Base abstracts the acidic α-proton, erasing stereochemical information. Enolate->note1 Atc H₂N-Atc-Peptide (Sterically Hindered Nucleophile)

Caption: Oxazolone-mediated epimerization pathway during peptide coupling.

Part 3: Troubleshooting Guide: Preventing Epimerization When Coupling to Atc

SYMPTOM: You observe a significant diastereomeric impurity in your crude peptide product by HPLC or LC-MS after a coupling step involving the N-terminus of a this compound residue.

PROBABLE CAUSE: Epimerization of the activated C-terminal amino acid of your other peptide fragment due to the sterically demanding nature of the coupling.

SOLUTION FRAMEWORK: The solution is to optimize the coupling reaction by carefully selecting the reagent, additives, base, and conditions to maximize reaction speed while minimizing the lifetime of the racemization-prone oxazolone intermediate.

Solution Matrix: Optimizing Coupling Conditions for Atc
FactorHigh-Risk Approach (Avoid)Recommended Low-Epimerization ProtocolRationale
Coupling Reagent Standard carbodiimides (DCC, DIC) without additives.Uronium/Aminium Salts: HATU, HCTU, COMU.[4] Acid Fluoride Formers: TFFH.[4]These reagents form highly reactive activated species (e.g., active esters or acyl fluorides) that couple rapidly, minimizing the time available for base-catalyzed epimerization.[4][6]
Additive None.OxymaPure or HOAt .Additives are crucial. They form active esters that are more stable than O-acylisourea intermediates but more reactive towards the amine, effectively suppressing the oxazolone pathway.[5]
Base Strong, non-hindered bases (e.g., DIPEA, TEA).Weaker, sterically hindered bases like N-Methylmorpholine (NMM) or 2,4,6-Collidine .The basicity and steric profile of the base are critical. A weaker, bulkier base is less efficient at abstracting the α-proton from the oxazolone intermediate, thus reducing the rate of epimerization.[4][5]
Solvent Highly polar aprotic solvents (e.g., DMF) can sometimes increase racemization rates.Consider less polar solvents like DCM or THF , if solubility allows.Solvent polarity influences the stability of charged intermediates and can affect the rate of epimerization.[7]
Temperature Elevated temperatures to force the reaction.0°C to Room Temperature .Lowering the temperature slows the rate of epimerization more significantly than it slows the desired coupling reaction.

Part 4: Recommended Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) and are optimized for coupling a standard Fmoc-protected amino acid onto the N-terminus of a resin-bound peptide ending in Atc.

Protocol 1: High-Efficiency Coupling with COMU and 2,4,6-Collidine

This protocol uses COMU, a third-generation uronium salt that is highly efficient, has a better safety profile than HOBt/HOAt-based reagents, and is particularly effective for hindered couplings.[4] Collidine is used as a weak, sterically hindered base to minimize epimerization.

Materials:

  • Resin-bound peptide with N-terminal Atc (post-Fmoc deprotection)

  • Fmoc-AA-OH (4.0 eq.)

  • COMU (3.9 eq.)

  • 2,4,6-Collidine (8.0 eq.)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the Atc residue using 20% piperidine in DMF and wash thoroughly with DMF (5-7 times).

  • Activation Solution: In a separate, dry vessel, dissolve the Fmoc-AA-OH (4 eq.) and COMU (3.9 eq.) in a minimal volume of anhydrous DMF.

  • Base Addition: Add 2,4,6-Collidine (8 eq.) to the activation solution. Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Immediately add the activation solution to the reaction vessel containing the deprotected resin.

  • Reaction Time: Agitate the mixture for 2-4 hours at room temperature. Monitor the reaction completion using a Kaiser test. For extremely difficult couplings, the time may be extended or a second coupling may be performed.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

Protocol 2: Coupling via In Situ Amino Acid Fluoride Formation (TFFH)

Amino acid fluorides are among the most reactive acylating species used in peptide synthesis and are exceptionally effective for sterically hindered couplings with low levels of racemization.[4]

Materials:

  • Resin-bound peptide with N-terminal Atc (post-Fmoc deprotection)

  • Fmoc-AA-OH (4.0 eq.)

  • TFFH (3.9 eq.)

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine (8.0 eq.)

  • Anhydrous DMF/DCM

Procedure:

  • Resin Preparation: Prepare the resin as described in Protocol 1.

  • Acid Fluoride Generation: In a separate, dry vessel, dissolve the Fmoc-AA-OH (4 eq.) and TFFH (3.9 eq.) in anhydrous DMF or DCM.

  • Base Addition: Add NMM or Collidine (8 eq.) to the solution and stir for 10-15 minutes at 0°C to generate the Fmoc-amino acid fluoride in situ.

  • Coupling Reaction: Add the solution containing the activated amino acid fluoride to the reaction vessel with the resin.

  • Reaction Time: Agitate the mixture for 1-2 hours at room temperature. The high reactivity of the acid fluoride typically leads to shorter reaction times. Monitor with a Kaiser test.

  • Washing: Wash the resin as described in Protocol 1.

G start Start: Resin-Peptide-Atc-NH₂ preactivation Prepare Activation Mix: 1. Dissolve Fmoc-AA-OH & COMU in DMF 2. Add Collidine 3. Pre-activate for 1-2 min start->preactivation coupling Coupling Step: Add activation mix to resin. Agitate for 2-4 hours at RT. preactivation->coupling monitoring Monitor Reaction (e.g., Kaiser Test) coupling->monitoring monitoring->coupling Negative (Incomplete) Consider recoupling washing Wash Resin: DMF -> DCM -> DMF monitoring->washing Positive (Complete) next_cycle Proceed to next cycle or final cleavage washing->next_cycle

Caption: Workflow for the recommended COMU/Collidine coupling protocol.

Part 5: Alternative Strategy: The Ugi Four-Component Reaction (U-4CR)

For synthesizing pseudo-peptides or when conventional methods repeatedly fail, the Ugi four-component reaction (U-4CR) offers a powerful alternative. This one-pot reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptide-like structure.[8]

By using a derivative of Atc as one of the components, it is possible to construct the peptide backbone in a single, convergent step. This completely bypasses the traditional, stepwise activation-coupling cycle that is prone to epimerization, offering a novel solution to this persistent challenge.[9][10] This strategy is particularly useful in medicinal chemistry for creating diverse libraries of peptide mimetics.

References

Technical Support Center: Troubleshooting Aggregation of Peptides Containing 2-Aminotetralin-2-carboxylic Acid (Atc)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with peptides incorporating the conformationally constrained, unnatural amino acid 2-Aminotetralin-2-carboxylic acid (Atc). As a Senior Application Scientist, I understand the unique challenges presented by sterically demanding and hydrophobic residues like Atc. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation, and why is it a critical problem in my research?

A1: Peptide aggregation is the self-association of individual peptide chains to form larger, often insoluble and non-functional structures. This process is a major obstacle in peptide research and development for several reasons:

  • During Synthesis: On the solid-phase support, aggregation can physically block reactive sites, leading to incomplete coupling and deprotection reactions. This results in lower yields and the generation of deletion or truncated sequences that are difficult to separate from the desired product.[1][2]

  • During Purification: Aggregated peptides often precipitate or behave unpredictably during chromatography, making purification by standard methods like RP-HPLC extremely challenging and leading to significant product loss.[3][4]

  • Post-Purification: The final peptide product may have poor solubility in aqueous buffers, hindering its use in biological assays.[5]

  • Biological Activity: Aggregation can mask active sites or alter the peptide's conformation, leading to a partial or complete loss of biological function and potentially inducing unwanted cellular toxicity.[6]

Aggregation is primarily driven by the formation of intermolecular hydrogen bonds, which create stable secondary structures like β-sheets, and by hydrophobic interactions that cause peptide chains to cluster together to minimize contact with polar solvents.[7][8]

Q2: What is this compound (Atc), and how does it influence peptide characteristics?

A2: this compound (Atc) is a non-proteinogenic, or unnatural, amino acid.[9][] Its defining feature is a rigid bicyclic tetralin structure that severely restricts the conformational freedom of the peptide backbone around its position.[11][12]

Key Properties of Atc:

  • Conformational Constraint: Unlike natural amino acids that have flexible dihedral angles (phi/psi), Atc locks the peptide backbone into a specific orientation. This property is often exploited in drug design to create peptides with higher receptor affinity and selectivity.[11][13]

  • Increased Hydrophobicity: The tetralin moiety is a bulky, non-polar aromatic system.[14][15] Its incorporation significantly increases the overall hydrophobicity of the peptide sequence.

  • Enhanced Stability: The rigid structure can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's half-life in biological systems.[16][17]

Q3: Why are peptides containing Atc particularly prone to aggregation?

A3: The very properties that make Atc a valuable tool in medicinal chemistry also make it a primary driver of aggregation. The issue arises from a combination of two main factors:

  • Increased Hydrophobicity: The bulky and non-polar tetralin ring is the main culprit. Hydrophobic regions of peptide chains naturally tend to associate with each other in aqueous or polar environments to minimize their exposure to the solvent.[2][5] The presence of Atc provides a large, "sticky" hydrophobic patch that promotes this self-association.

  • Ordered Structure Formation: The rigid conformation imposed by Atc can, in some sequence contexts, favor specific intermolecular packing arrangements. While proline is known to disrupt β-sheet formation, the fixed structure of Atc might inadvertently create a template that facilitates stacking or the formation of other highly ordered, aggregate-prone structures.[7][11]

Essentially, incorporating Atc is like adding a powerful molecular "Velcro" patch to your peptide sequence, significantly increasing its propensity to clump together.

Troubleshooting Guide: From Synthesis to Purified Product

This section provides a logical workflow for diagnosing and solving aggregation issues at each stage of your experiment.

Part 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Q4: What are the initial signs of on-resin aggregation during the synthesis of my Atc peptide?

A4: Diagnosing aggregation early is crucial. During Solid-Phase Peptide Synthesis (SPPS), you should be vigilant for the following indicators:

  • Poor Resin Swelling: The peptide-resin beads may appear clumped, failing to swell properly in the synthesis solvents. This is a classic sign that the peptide chains are collapsing onto themselves rather than being fully solvated.[2]

  • Slow or Incomplete Reactions: Both the Fmoc-deprotection (cleavage of the N-terminal protecting group) and the amino acid coupling steps may become sluggish or fail to reach completion. Aggregated chains sterically hinder access of reagents to the reactive N-terminus.[1]

  • Inconsistent Colorimetric Test Results: Monitoring tests like the Kaiser test (for primary amines) or Chloranil test (for secondary amines) may yield ambiguous or false-negative results. The free amine at the N-terminus might be buried within the aggregate, making it inaccessible to the test reagents.[7]

  • Broadening of UV Deprotection Profile: In automated synthesizers with UV monitoring, the peak corresponding to the cleaved Fmoc-piperidine adduct may become significantly broader and show tailing, indicating diffusion-limited removal from the aggregated resin core.[18]

Workflow for Mitigating On-Resin Aggregation

The following diagram outlines a decision-making process for troubleshooting aggregation during SPPS.

OnResin_Troubleshooting cluster_synthesis SPPS Workflow cluster_problem Problem Identification cluster_solution Reactive Troubleshooting Steps start Start Synthesis of Atc-Peptide monitor Monitor Synthesis: - Resin Swelling - Reaction Kinetics - Colorimetric Tests start->monitor is_aggregating Signs of Aggregation Detected? monitor->is_aggregating change_solvent 1. Change Solvent System (e.g., NMP, DMF/DMSO) is_aggregating->change_solvent Yes continue_synthesis Continue Synthesis with Modified Protocol is_aggregating->continue_synthesis No chaotropic 2. Add Chaotropic Salts (e.g., LiCl, KSCN) change_solvent->chaotropic microwave 3. Use Microwave Energy (If available) chaotropic->microwave strong_coupling 4. Use Stronger Coupling Reagents (e.g., HATU, HCTU) microwave->strong_coupling strong_coupling->continue_synthesis caption Fig 1. Decision workflow for on-resin troubleshooting.

Caption: Fig 1. Decision workflow for on-resin troubleshooting.

Q5: How can I proactively prevent aggregation when designing the synthesis of an Atc-containing peptide?

A5: The best strategy is prevention. Before starting your synthesis, consider these powerful techniques:

  • Incorporate Backbone Protection: This is one of the most effective methods. Introduce an acid-labile 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of an amino acid near the Atc residue or within a hydrophobic stretch.[7] This physically prevents the hydrogen bonding required for β-sheet formation. Inserting one Hmb/Dmb-protected residue every 6-7 amino acids can effectively disrupt aggregation.[1]

  • Use Pseudoproline Dipeptides: If your sequence contains Ser or Thr residues, you can substitute them and the preceding amino acid with a corresponding Fmoc-pseudoproline dipeptide. These molecules introduce a "kink" in the peptide backbone, mimicking proline's ability to disrupt secondary structures. The native sequence is regenerated upon final acid cleavage.[7][19]

  • Choose the Right Resin: Use a low-substitution resin (e.g., 0.1-0.3 mmol/g). A lower loading capacity increases the distance between growing peptide chains, reducing the likelihood of intermolecular interaction. Resins like TentaGel or other PEG-based resins can also improve solvation of the peptide chain.[1]

Q6: My synthesis is already underway and showing signs of aggregation. What immediate steps can I take?

A6: If you observe aggregation, you must intervene to disrupt the intermolecular forces holding the peptide chains together.

Strategy Mechanism of Action Protocol / Implementation
Change Solvents Disrupts hydrogen bonds and improves solvation of the peptide backbone.Switch the primary solvent from Dichloromethane (DCM) or Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), or use a mixture such as DMF containing 5-20% Dimethyl sulfoxide (DMSO).[1]
Increase Temperature Provides thermal energy to break up existing aggregates and increase reaction rates.Perform the coupling reaction at a higher temperature (e.g., 40-60°C). Microwave-assisted synthesis is particularly effective as it rapidly and efficiently delivers energy to the system.[19]
Add Chaotropic Salts These ions interfere with hydrogen bonding networks, effectively acting as "structure-breakers".Pre-wash the resin with a solution of 0.8 M LiCl in DMF before the coupling step. Alternatively, add chaotropic salts like NaClO4 or KSCN directly to the coupling reaction.[1][7]
Use Sonication Mechanical energy can physically break apart clumped resin beads and aggregated peptide chains.Immerse the reaction vessel in an ultrasonic bath during the coupling and/or deprotection steps.[1][20]
Employ Stronger Coupling Reagents For sterically hindered couplings (common with Atc), a more reactive agent can drive the reaction to completion despite aggregation.Switch from standard DIC/HOBt or HBTU to a more potent phosphonium- or uranium-based reagent like PyBOP®, HATU, or HCTU.[7][21]
Part 2: Post-Synthesis Troubleshooting (Cleavage, Purification & Handling)
Q7: My Atc peptide precipitated out of the cleavage cocktail or is insoluble in my initial purification solvent. How can I get it back into solution?

A7: This is a common issue with highly hydrophobic peptides. A systematic approach is required to find a suitable solvent system. Follow the decision tree below.

Decision Tree for Peptide Solubilization

Solubilization_Workflow cluster_aqueous Aqueous Solvents cluster_organic Organic Solvents start Start with Small Aliquot of Lyophilized Crude Peptide water Try Sterile Water or Dilute Buffer (e.g., PBS) start->water acid_base Adjust pH: - Add 10% Acetic Acid (if basic) - Add 10% NH4OH (if acidic) water->acid_base Insoluble success Peptide Solubilized Dilute slowly into final buffer water->success Soluble dmso Try 100% DMSO acid_base->dmso Insoluble acid_base->success Soluble dmf_acn Try DMF or Acetonitrile (ACN) dmso->dmf_acn Insoluble or Assay Incompatible dmso->success Soluble dmf_acn->success Soluble fail Peptide is Highly Insoluble Consider resynthesis with aggregation-disrupting modifications dmf_acn->fail Insoluble caption Fig 2. Stepwise guide to solubilizing hydrophobic peptides.

Caption: Fig 2. Stepwise guide to solubilizing hydrophobic peptides.

Detailed Solubilization Protocol:

  • Start Small: Always test solubility on a small aliquot of your peptide first.[20]

  • Aqueous First: Try dissolving in sterile, deionized water. If unsuccessful, determine the peptide's theoretical net charge at neutral pH.

    • If the net charge is positive (basic peptide), add a few drops of 10% aqueous acetic acid.[22]

    • If the net charge is negative (acidic peptide), add a few drops of 10% aqueous ammonium hydroxide.[22]

  • Introduce Organic Solvents: If aqueous solutions fail, move to organic solvents.

    • DMSO is the first choice for biological applications due to its high solubilizing power and relatively low toxicity.[20] Dissolve the peptide in 100% DMSO first.

    • Once dissolved, slowly add the solution dropwise into your desired aqueous buffer with vigorous stirring. Do not add buffer to the DMSO, as this often causes immediate precipitation.

  • Alternative Organic Solvents: If DMSO is incompatible with your downstream application, try DMF, isopropanol, or acetonitrile.[20][23]

  • Use Sonication: Brief periods of sonication can help break up small particles and aid dissolution in any solvent system.[20]

Q8: My Atc-containing peptide is smearing on the RP-HPLC column or eluting improperly. What adjustments can I make?

A8: Standard RP-HPLC conditions often fail for highly hydrophobic and aggregating peptides. The "smearing" or broad peaks are characteristic of on-column aggregation/precipitation and slow dissociation kinetics.

Parameter Problem Solution & Rationale
Mobile Phase A The standard 0.1% Trifluoroacetic acid (TFA) in water may not be sufficient to keep the peptide protonated and soluble at the start of the gradient.Use 0.1% Formic Acid (FA): FA is a weaker ion-pairing agent than TFA, which can sometimes improve peak shape for very hydrophobic peptides. Increase Acidity: Lowering the pH further with small amounts of phosphoric acid can increase protonation and solubility.
Mobile Phase B Acetonitrile (ACN) is the standard, but its solvating power might be insufficient for the Atc-peptide aggregate.Switch to Isopropanol (IPA) or Ethanol: These alcohols are stronger solvents for hydrophobic compounds and can improve on-column solubility. Try a Mobile Phase B of 50:50 ACN:IPA.
Gradient A steep gradient can cause the peptide to crash out of solution as the organic percentage rapidly increases.Use a Shallow Gradient: Lengthen the gradient time (e.g., from 30 min to 60 or 90 min). A slower increase in organic solvent concentration allows more time for the peptide to partition between the stationary and mobile phases, improving resolution.
Temperature Low temperature can favor aggregation.Increase Column Temperature: Running the separation at 40-60°C can disrupt hydrophobic interactions and improve peak shape and recovery.[23]
Column Chemistry The standard C18 stationary phase may have too strong of a hydrophobic interaction with the Atc peptide, leading to poor recovery.Try a C8 or C4 Column: These columns have shorter alkyl chains and are less hydrophobic, which can reduce retention time and improve peak shape for very "sticky" peptides.[3]
Q9: How should I handle and store my purified Atc peptide to prevent it from aggregating over time?

A9: Aggregation can still occur in solution after purification.

  • Storage Form: Store the peptide in its lyophilized (powder) form at -20°C or -80°C. This is the most stable state.[]

  • Solution Preparation: Only reconstitute the amount of peptide you need for an experiment. Avoid preparing large stock solutions that will be stored for long periods.

  • Solvent Choice: If possible, store stock solutions in a solvent that minimizes aggregation, such as DMSO, at -80°C.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing an aqueous solution can promote aggregation.[24] Prepare single-use aliquots to minimize this.

  • Additives: For aqueous solutions, consider including additives like a small percentage of organic solvent (if compatible with your assay) or non-ionic detergents to maintain solubility.

Advanced Characterization

Q10: How can I experimentally confirm that my peptide is aggregated?

A10: If you suspect aggregation, several techniques can confirm its presence and nature:

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. It can quickly tell you if your sample contains larger species (oligomers, aggregates) in addition to the expected monomer.

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid-like fibrils. An increase in fluorescence intensity over time is a strong indicator of this type of aggregation.[8][25]

  • Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of aggregates. It allows you to observe the morphology of the aggregates, such as whether they are amorphous clumps or structured fibrils.[26]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful method to determine the sedimentation velocity of molecules in solution, allowing for the characterization of different oligomeric states and their relative populations.

Principle of Aggregation Disruption Strategies

The diagram below illustrates the core problem of intermolecular β-sheet formation and how preventative strategies, like backbone protection, work to solve it.

Caption: Fig 3. Hmb backbone protection prevents intermolecular H-bonds.

References

Technical Support Center: Cleavage and Deprotection of Peptides Containing 2-Aminotetralin-2-carboxylic Acid (Atc)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance with Atc

2-Aminotetralin-2-carboxylic acid (Atc) is a conformationally constrained, non-natural amino acid increasingly used in drug development to impart specific secondary structures (e.g., turns and helices) into peptides.[1] Its rigid, bulky tetralin ring system provides significant advantages for peptide design but introduces substantial challenges during the final cleavage and deprotection steps of Solid-Phase Peptide Synthesis (SPPS).

The primary difficulty arises from the steric hindrance imposed by the Atc residue. This bulkiness can impede the access of cleavage reagents to the resin linker and to the side-chain protecting groups of adjacent amino acids. Consequently, researchers often encounter issues such as incomplete cleavage, low yields, and the formation of complex side-products. This guide provides a comprehensive framework for troubleshooting these issues and offers validated protocols to maximize the success of your synthesis.

Core Principles: Why Atc Requires Special Consideration

Standard Fmoc-SPPS relies on the efficient removal of acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) and cleavage from the resin using a strong acid, typically Trifluoroacetic Acid (TFA). The bulky nature of Atc can lead to several complications:

  • Slowed Reaction Kinetics: The sheer size of the Atc residue can physically block TFA and scavengers from reaching reactive sites, slowing down both deprotection and cleavage reactions.

  • Increased Aggregation: Peptides containing bulky, hydrophobic residues like Atc have a higher tendency to aggregate on the solid support, further limiting reagent accessibility.[2][3]

  • Formation of Stable Cations: During acidolysis, protecting groups are released as reactive carbocations. If not efficiently trapped by scavengers, these can re-attach to nucleophilic residues like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), or Cysteine (Cys), leading to difficult-to-remove impurities.[4][5][6] The hindered environment around Atc can make effective scavenging more challenging.

Understanding these core principles is essential for diagnosing problems and selecting the appropriate corrective actions.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my Atc-containing peptide consistently low after cleavage?

A1: Low yield is the most common issue and typically points to incomplete cleavage from the resin. The steric bulk of Atc can hinder the TFA's access to the acid-labile linker. To address this, consider extending the cleavage time (e.g., from 2 hours to 4-6 hours) or employing a more robust cleavage cocktail with additives that can improve reagent penetration and stabilize the cleaved peptide. A small-scale trial cleavage is recommended to optimize the reaction time.[7]

Q2: I see a major impurity with a +56 Da mass shift in my LC-MS. What is it?

A2: A +56 Da mass addition strongly suggests t-butylation, a common side reaction where a tert-butyl cation (liberated from Boc or tBu protecting groups) alkylates a susceptible amino acid.[5] Tryptophan is the most common target. This indicates that your scavenger cocktail is not efficiently quenching these reactive cations. The inclusion of scavengers like Triisopropylsilane (TIS) and water is crucial to suppress this side reaction.[7]

Q3: Can I use a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail for my Atc peptide?

A3: While this cocktail is effective for many standard peptides, it may be insufficient for sequences containing Atc, especially if other sensitive residues (Trp, Cys, Met) are present. The steric hindrance from Atc often necessitates a more complex scavenger mixture to prevent side reactions. Reagent K or similar cocktails containing a combination of scavengers are generally more reliable.[4][8]

Q4: My peptide is poorly soluble in the precipitation solvent (e.g., diethyl ether) after cleavage. How can I improve recovery?

A4: Poor solubility is common with hydrophobic peptides, a characteristic often enhanced by Atc.[3] After precipitation, check the ether supernatant for your peptide before discarding it. If the product is present, evaporating the ether can recover it. Consider using a different precipitation solvent, such as methyl tert-butyl ether (MTBE), which is less prone to peroxide formation and can sometimes offer better precipitation characteristics.

Troubleshooting Guide

This section addresses specific problems encountered during the cleavage and deprotection of Atc-containing peptides.

Problem 1: Incomplete Cleavage or Deprotection
  • Symptoms:

    • LC-MS analysis shows multiple peaks corresponding to partially protected peptide species.

    • The total yield of crude peptide is significantly lower than expected based on resin loading.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution & Explanation
Insufficient Reaction Time The steric bulk of Atc slows reagent access. Solution: Increase the cleavage duration in increments. Perform a time-course study (e.g., test cleavage at 2, 4, and 6 hours) and analyze the supernatant by LC-MS to determine the optimal time for complete reaction.
Ineffective Cleavage Cocktail A simple TFA/scavenger mix may not be potent enough. Solution: Switch to a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT).[4] The combination of scavengers can improve solubility and more effectively remove stubborn protecting groups like Pbf on Arginine.[9]
Peptide Aggregation on Resin The peptide has aggregated, preventing reagent penetration. Solution: Swell the resin in the cleavage cocktail for 30 minutes at 0°C before allowing it to warm to room temperature for the remainder of the cleavage. This can help break up aggregates and improve reagent access.
Problem 2: Presence of Unexpected Impurities
  • Symptoms:

    • Crude LC-MS shows significant peaks other than the target peptide.

    • Mass spectrometry reveals additions to the peptide mass.

  • Common Impurities & Solutions:

Common Impurity (Mass Shift)Cause & Target Residue(s)Recommended Solution
t-Butylation (+56 Da) Alkylation by tert-butyl cations. Targets: Trp, Tyr, Met, Cys.Increase the concentration of scavengers. Ensure your cocktail contains Water (proton source) and Triisopropylsilane (TIS) , which are highly effective at reducing t-butyl cations.[7]
Tritylation (+243 Da) Alkylation by trityl cations from Trt protecting groups. Targets: Cys, His, Asn, Gln.Use a cocktail containing 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) . These thiol-containing scavengers are excellent at trapping trityl groups.[7][8] TIS is also highly effective.[7]
Oxidation (+16 Da) Oxidation of Methionine to Met(O).Degas the cleavage cocktail with nitrogen or argon. Use a cocktail specifically designed to prevent Met oxidation, such as Reagent H, which contains dimethylsulfide and ammonium iodide.[8][10]
Sulfonation (+80 Da) Side reaction from Pbf protecting group on Arginine.Ensure sufficient cleavage time for complete Pbf removal. Using a stronger scavenger like thioanisole can help accelerate deprotection and minimize this side reaction.[5][9]
Logical Workflow for Troubleshooting

The following diagram outlines a decision-making process for addressing common issues.

troubleshooting_workflow start Analyze Crude Peptide (LC-MS) check_yield Is Yield Low? start->check_yield check_purity Are Impurities >10%? check_yield->check_purity No incomplete_cleavage Diagnosis: Incomplete Cleavage/Deprotection check_yield->incomplete_cleavage Yes side_reactions Diagnosis: Side Reactions check_purity->side_reactions Yes end_ok Process OK check_purity->end_ok No solution_cleavage Action: 1. Increase Cleavage Time (4-6h) 2. Use Stronger Cocktail (e.g., Reagent K) incomplete_cleavage->solution_cleavage solution_impurities Action: 1. Identify Impurity Mass 2. Select Appropriate Scavenger (See Table 2) 3. Optimize Cocktail Composition side_reactions->solution_impurities end_reevaluate Re-evaluate & Optimize solution_cleavage->end_reevaluate solution_impurities->end_reevaluate cleavage_workflow cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_isolation Peptide Isolation resin 1. Dried Peptide-Resin mix 3. Combine Resin & Reagent K resin->mix cocktail 2. Prepare Fresh Reagent K cocktail->mix agitate 4. Agitate for 4 hours at RT mix->agitate filter 5. Filter & Collect Filtrate agitate->filter precipitate 6. Precipitate with Cold MTBE filter->precipitate wash 7. Centrifuge & Wash Pellet precipitate->wash dry 8. Dry Crude Peptide wash->dry

References

Validation & Comparative

A Researcher's Guide to Enhancing Peptide Stability: 2-Aminotetralin-2-carboxylic Acid vs. Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, the quest for stability is paramount. Native peptides, while offering high specificity and potency, are often plagued by rapid proteolytic degradation in vivo, severely limiting their clinical utility.[1][2][3] A principal strategy to overcome this hurdle is the incorporation of unnatural amino acids (UAAs), which can enforce specific conformational constraints and sterically hinder enzymatic cleavage.[4][5]

This guide provides an in-depth comparison of a canonical amino acid, Phenylalanine (Phe), with a powerful synthetic analogue, 2-Aminotetralin-2-carboxylic acid (Atc). We will explore the structural rationale for using Atc, present comparative experimental data, and provide a detailed protocol for assessing the resulting enhancements in peptide stability.

The Structural Basis of Stability: Flexibility vs. Rigidity

The fundamental difference between Phenylalanine and this compound lies in the conformational freedom of their side chains. Phenylalanine possesses a flexible benzyl side chain, allowing it to adopt numerous conformations. While this flexibility is vital for its natural biological functions, it also makes peptides containing Phe susceptible to recognition and cleavage by a host of proteases, such as chymotrypsin.

In stark contrast, Atc is a Cα-tetrasubstituted amino acid where the side chain is fused back to the α-carbon, creating a rigid tetralin ring system.[6][7] This structural lock dramatically curtails the conformational space available to both the side chain and the peptide backbone.

Figure 1. Chemical structures of Phenylalanine (Phe) and this compound (Atc).

This imposed rigidity is the cornerstone of Atc's ability to enhance stability. Proteolytic enzymes have evolved to recognize and bind substrates with specific three-dimensional shapes. The bulky and inflexibly oriented tetralin group of Atc introduces significant steric hindrance, preventing the peptide from fitting correctly into the enzyme's active site, thereby inhibiting cleavage.[1][8]

Proteolytic_Resistance_Mechanism Mechanism of Enhanced Proteolytic Stability cluster_phe Phenylalanine-Containing Peptide cluster_atc Atc-Containing Peptide phe_peptide Peptide Chain Phe Side Chain protease_phe Protease Active Site phe_peptide:f1->protease_phe   Binding & Recognition cleavage_phe Peptide Cleavage protease_phe->cleavage_phe atc_peptide Peptide Chain Atc Side Chain atc_peptide:f1->clash protease_atc Protease Active Site no_cleavage_atc Peptide Remains Intact clash->protease_atc Binding Prevented

Figure 2. Atc's rigid structure sterically hinders protease binding, preventing peptide cleavage.

Comparative Experimental Data: The Case of Deltorphin Analogs

The true measure of a UAA's utility lies in empirical data. Studies on deltorphins, a class of opioid peptides, provide a compelling case for Atc's superiority over Phe in enhancing both stability and biological activity. Deltorphins are particularly susceptible to enzymatic degradation, making them ideal models for these investigations.

When Phe at position 3 of deltorphin I and II was replaced with Atc, the resulting analogs displayed extraordinary affinity and selectivity for the δ-opioid receptor.[6][9] This demonstrates a critical principle in peptide drug design: enhancing stability through conformational constraint does not necessarily compromise, and can even improve, target engagement. The rigid structure of Atc likely pre-organizes the peptide into a conformation that is highly favorable for receptor binding.[6]

Peptide AnalogModificationδ-Opioid Receptor Affinity (Ki, nM)Bioactivity (MVD Assay, IC50, nM)Reference
Deltorphin I Phe at position 3 (Native)0.45 ± 0.050.21 ± 0.02[6]
[ (S)-Atc³ ] Deltorphin I Phe³ → (S)-Atc³0.16 ± 0.020.09 ± 0.01[6]
[ (R)-Atc³ ] Deltorphin I Phe³ → (R)-Atc³0.18 ± 0.020.11 ± 0.01[6]
Deltorphin II Phe at position 3 (Native)0.28 ± 0.030.15 ± 0.01[6]
[ (S)-Atc³ ] Deltorphin II Phe³ → (S)-Atc³0.11 ± 0.010.07 ± 0.01[6]
[ (R)-Atc³ ] Deltorphin II Phe³ → (R)-Atc³0.12 ± 0.010.08 ± 0.01[6]
(Data synthesized from studies on deltorphin analogs. MVD: Mouse Vas Deferens assay, a functional measure of opioid activity.)

While the original studies focused primarily on receptor affinity, the enhanced stability of these peptides against proteolytic enzymes is a well-established consequence of such modifications.[6] The incorporation of Atc is a strategy to produce peptides that are not only potent but also possess the durability required for therapeutic application.

Experimental Protocol: Assessing Peptide Stability in Human Serum

To empirically validate the stabilizing effects of Atc incorporation, a robust and reproducible serum stability assay is essential.[10][11][12] The following protocol provides a standardized workflow. The core principle is to incubate the peptide in a biologically relevant medium (human serum), stop the enzymatic reactions at various time points, and quantify the amount of intact peptide remaining using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Rationale: This protocol is designed to mimic in vivo conditions where a peptide therapeutic would encounter a multitude of proteases. Using RP-HPLC for analysis allows for the separation of the intact parent peptide from its degradation fragments, enabling accurate quantification of stability over time.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the test peptide (both the native Phe-containing and the Atc-modified version) in sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4).

    • Thaw a vial of pooled human serum (commercially available) on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Collect the clear supernatant.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide stock solution with the prepared human serum at a 1:1 (v/v) ratio. A typical starting peptide concentration is 500 µM.

    • Immediately take a 100 µL aliquot for the t=0 time point (see Step 3).

    • Incubate the remaining reaction mixture in a thermomixer at 37°C with gentle shaking (e.g., 500 rpm).[10]

  • Quenching and Protein Precipitation:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot from the incubation mixture.

    • Immediately add the aliquot to a new tube containing 20 µL of 10% (v/v) trichloroacetic acid (TCA).[12] This acidifies the sample, instantly stopping all enzymatic activity and precipitating the larger serum proteins.

    • Vortex the tube vigorously and incubate on ice for at least 20 minutes.

  • Sample Clarification:

    • Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated serum proteins.

    • Carefully transfer the supernatant, which contains the peptide and its smaller degradation fragments, to a new HPLC vial for analysis.

  • RP-HPLC Analysis:

    • Analyze the supernatant using a C18 analytical RP-HPLC column.

    • Use a standard mobile phase system, such as Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

    • Elute the peptide using a linear gradient (e.g., 5% to 95% Solvent B over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile using UV detection at 220 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time from the t=0 sample.

    • Integrate the area of the intact peptide peak at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the t=0 sample (which is set to 100%).

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½), the time required for 50% of the peptide to be degraded.

Serum_Stability_Workflow Workflow for Peptide Serum Stability Assay prep 1. Prepare Peptide Stock & Human Serum mix 2. Mix Peptide & Serum (1:1) Incubate at 37°C prep->mix quench 3. Aliquot & Quench with Trichloroacetic Acid (TCA) mix->quench At t = 0, 15, 30... min centrifuge 4. Centrifuge to Pellet Precipitated Proteins quench->centrifuge analyze 5. Analyze Supernatant by RP-HPLC centrifuge->analyze data 6. Quantify Peak Area & Calculate Half-Life (t½) analyze->data

Figure 3. A standardized experimental workflow for determining peptide half-life in human serum.

Conclusion and Outlook

The strategic replacement of Phenylalanine with the conformationally constrained unnatural amino acid, this compound, represents a powerful and validated approach to enhancing peptide stability. The inherent rigidity of Atc provides a robust steric shield against proteolytic enzymes, a mechanism that has been shown to significantly prolong peptide half-life while often maintaining or even improving biological activity. While the synthesis of Atc and its incorporation into peptides is more complex than for natural amino acids, the profound benefits for developing durable and effective peptide therapeutics make it an invaluable tool for researchers, scientists, and drug development professionals.[6] As the field of peptide therapeutics continues to advance, the rational design of peptides using UAAs like Atc will be critical to unlocking their full clinical potential.

References

A Researcher's Guide to Conformational Constraint: Comparing the Biological Activity of Peptides with 2-Aminotetralin-2-carboxylic Acid (Atc) and Tic

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is perpetual. Native peptides, despite their high specificity, are often plagued by conformational flexibility and susceptibility to enzymatic degradation. The introduction of constrained amino acids is a powerful strategy to overcome these limitations. This guide provides an in-depth comparison of two such building blocks: 2-Aminotetralin-2-carboxylic acid (Atc) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).

The rationale behind incorporating constrained amino acids lies in pre-organizing the peptide into a bioactive conformation, which can lead to enhanced binding affinity and increased resistance to proteolysis.[1][2] Both Atc and Tic are considered rigid analogues of aromatic amino acids like Phenylalanine (Phe) or Tyrosine (Tyr), but their distinct cyclic structures impart unique conformational biases on the peptide backbone, leading to significant differences in biological activity.[3][4][5]

Structural Scaffolds: Atc vs. Tic

At the heart of their divergent biological effects are the fundamental structural differences between Atc and Tic.

  • Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid): As a cyclic analogue of Phe and Tyr, Tic has been extensively used in peptide and peptidomimetic design.[3][4] Its bicyclic structure significantly restricts the torsion angles of the peptide backbone, often mimicking turn structures. A notable success story is the substitution of Proline with Tic in the ACE inhibitor enalapril, leading to the approved drug quinapril.[4][6] Tic is particularly well-known for its application in opioid receptor ligands, where it has been instrumental in developing potent and selective antagonists.[7][8][9]

  • Atc (this compound): Atc is another conformationally constrained analogue of Phe.[5][10] Its tetralin ring system also imposes significant rigidity. While less explored than Tic, studies incorporating Atc into deltorphin analogues, which are delta-opioid receptor agonists, have demonstrated its potential to yield peptides with extraordinary receptor affinity and selectivity.[5][10] A key finding is that Atc can stabilize a trans conformation of the side chain, which has been shown to be the preferred bioactive conformation for interaction with the delta-opioid receptor.[5]

The choice between Atc and Tic is therefore a critical experimental decision, driven by the desired conformational outcome and the specific biological target.

Comparative Biological Activity: A Focus on Opioid Receptor Modulation

A primary area where both Atc and Tic have been investigated is in the modulation of opioid receptors, which are crucial targets for pain management.[5][7][9][10] The data from these studies provide a clear platform for comparing their effects.

Data Summary: Receptor Binding Affinities
Peptide AnalogueTarget ReceptorKey Constrained ResidueReported Biological Activity (Ki nM)Reference
TIPP (Tyr-Tic -Phe-Phe)δ-opioidTicPotent δ-antagonist[7]
Deltorphin I Analogueδ-opioid(S)-Atc0.23 ± 0.03[5][10]
Deltorphin I Analogueδ-opioid(R)-Atc0.28 ± 0.04[5][10]
Deltorphin II Analogueδ-opioid(S)-Atc0.15 ± 0.02[5][10]
Deltorphin II Analogueδ-opioid(R)-Atc0.19 ± 0.02[5][10]

Table 1: Comparative binding affinities of Atc and Tic-containing peptides for the δ-opioid receptor. Lower Ki values indicate higher binding affinity.

The data clearly show that the incorporation of Atc in deltorphin analogues results in exceptionally high affinity for the delta-opioid receptor, with Ki values in the sub-nanomolar range.[5][10] While direct comparative Ki values for TIPP in the same assay are not provided in the initial sources, its characterization as a "prototype synthetic delta-opioid receptor antagonist" underscores the significant impact of Tic on receptor interaction.[7]

Causality Behind Experimental Choices

The decision to use either Atc or Tic is rooted in the desired structural constraints. Tic, as a surrogate for Proline or a rigid analogue of Phenylalanine, is often used to induce specific turn conformations in the peptide backbone.[3][4] This is particularly valuable when the target receptor's binding pocket accommodates such a structure.

Conversely, the use of Atc in the deltorphin studies was driven by the hypothesis that the side-chain conformation of the Phenylalanine at position 3 is critical for bioactivity.[5] By replacing Phe with the constrained (R)- and (S)-Atc enantiomers, the researchers could probe the influence of a fixed trans side-chain conformation. The resulting high affinity of both diastereomers strongly suggested that this conformation is indeed optimal for delta-opioid receptor binding.[5][10]

Experimental Protocols: A Guide to Synthesis and Analysis

To ensure scientific integrity, the methodologies for synthesizing and evaluating these peptides must be robust and reproducible.

Solid-Phase Peptide Synthesis (SPPS) of Atc/Tic-Containing Peptides

This protocol outlines the general steps for synthesizing peptides incorporating these constrained amino acids.

Workflow for Solid-Phase Peptide Synthesis

Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling (Atc or Tic) Deprotection->Coupling Washing 4. Washing Coupling->Washing Repeat 5. Repeat Steps 2-4 Washing->Repeat for subsequent residues Cleavage 6. Cleavage & Deprotection Repeat->Cleavage after final residue Purification 7. Purification (RP-HPLC) Cleavage->Purification Analysis 8. Characterization Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) and swell it in an appropriate solvent like dichloromethane (DCM).

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a solution of piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (standard or the constrained Atc/Tic) using a coupling reagent (e.g., HBTU/HOBt in DMF) and couple it to the deprotected N-terminus of the peptide chain.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

  • Characterization: Confirm the identity and purity of the final peptide using techniques like mass spectrometry and analytical HPLC.

Receptor Binding Assay Protocol

This protocol describes a typical radioligand binding assay to determine the affinity of the synthesized peptides for their target receptor.

Workflow for Radioligand Binding Assay

Prep 1. Membrane Preparation Incubation 2. Incubation Prep->Incubation Separation 3. Separation of Bound and Free Ligand Incubation->Separation Counting 4. Radioactivity Counting Separation->Counting Analysis 5. Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cells expressing the target receptor (e.g., rat brain membranes for opioid receptors).[7]

  • Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled ligand (e.g., [³H]DPDPE for δ-opioid receptors) and varying concentrations of the unlabeled competitor peptide (the synthesized Atc- or Tic-containing peptide).

  • Separation: Rapidly separate the bound from the free radioligand by filtration through glass fiber filters.

  • Radioactivity Counting: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the competitor peptide to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Functional Assays

Beyond binding affinity, it is crucial to assess the functional activity of these peptides—whether they act as agonists or antagonists. Opioid receptors are G-protein coupled receptors (GPCRs), and their activation or inhibition triggers specific downstream signaling cascades.[9]

Opioid Receptor Signaling Pathway

cluster_0 Ligand Opioid Peptide (Atc/Tic) Receptor Opioid Receptor (GPCR) Ligand->Receptor G_protein Gαi/o Gβγ Receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition Ion_Channel Ion Channels G_protein->Ion_Channel Modulation cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Analgesia) cAMP->Response Ion_Flux ↑ K+ efflux ↓ Ca2+ influx Ion_Channel->Ion_Flux Ion_Flux->Response

Caption: Simplified opioid receptor signaling pathway.

Functional Assay: [³⁵S]GTPγS Binding

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-proteins upon receptor agonism.

  • Incubation: Cell membranes expressing the opioid receptor are incubated with GDP, the test peptide, and [³⁵S]GTPγS.

  • Agonist Binding: If the peptide is an agonist, it will bind to the receptor and induce a conformational change that facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Antagonist/Inverse Agonist Action: An antagonist will block the binding of an agonist and prevent this exchange, while an inverse agonist will decrease the basal level of G-protein activation.

  • Measurement: The amount of G-protein-bound [³⁵S]GTPγS is quantified, providing a measure of the peptide's intrinsic efficacy.[7]

Studies on TIPP-related peptides have utilized this assay to confirm their delta-antagonist selectivity and, in some amidated versions, a mixed mu-agonist/delta-antagonist profile.[7]

Conclusion and Future Outlook

Both this compound (Atc) and Tetrahydroisoquinoline-3-carboxylic acid (Tic) are invaluable tools in the design of conformationally constrained peptides.

  • Tic is a well-established building block, particularly effective in creating turn-like structures and has a proven track record in the development of opioid receptor antagonists and other therapeutics.[3][4][7]

  • Atc , while newer to the scene, has demonstrated exceptional promise in creating highly potent and selective ligands by rigidly fixing the side-chain conformation, as evidenced by its application in deltorphin analogues.[5][10]

The choice between Atc and Tic is not a matter of one being universally superior, but rather a strategic decision based on the specific structural hypotheses being tested. For researchers aiming to induce a turn and restrict backbone flexibility, Tic is an excellent choice. For those investigating the role of side-chain orientation and aiming for a more extended, rigid conformation, Atc presents a powerful alternative.

Future research should focus on direct, head-to-head comparisons of Atc and Tic within the same peptide scaffolds and against a broader range of biological targets. This will provide a more comprehensive understanding of their relative merits and guide the rational design of the next generation of peptide-based drugs with enhanced efficacy, selectivity, and stability.

References

A Comparative Guide to the Structure-Activity Relationships of 2-Aminotetralin-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Conformational Constraint

In the landscape of medicinal chemistry, the 2-aminotetralin scaffold is a privileged structure, known for its role in developing potent ligands for dopaminergic and serotonergic G-protein coupled receptors (GPCRs).[1] Its rigidified phenethylamine backbone offers a distinct advantage for probing the conformational demands of receptor binding sites.[1] This guide, however, focuses on a specific and functionally distinct analog: 2-aminotetralin-2-carboxylic acid (Atc) .

The addition of a carboxylic acid group at the C2 position transforms the scaffold from a simple neurotransmitter mimetic into a conformationally constrained amino acid. This structural feature makes Atc an invaluable tool for peptide and peptidomimetic design, where restricting the rotational freedom of amino acid side chains is a key strategy for enhancing receptor affinity, selectivity, and metabolic stability.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for Atc derivatives, focusing on their application in modulating neuropeptide systems and other emerging therapeutic targets. We will dissect the causal relationships between specific structural modifications and biological outcomes, supported by quantitative data and detailed experimental methodologies.

Section 1: Atc as a Phenylalanine Mimetic in Opioid Peptides

One of the most well-documented applications of Atc is its use as a constrained replacement for Phenylalanine (Phe) in deltorphins, a class of endogenous opioid peptides with high selectivity for the delta-opioid receptor (δ-OR). The rationale behind this substitution is that the tetralin scaffold forces the aromatic side chain into a specific spatial orientation, which can be optimized for receptor interaction.

Causality of Conformational Lock: The trans Conformation

The primary hypothesis for incorporating Atc is to lock the χ₁ dihedral angle of the side chain. Conformational studies have provided strong evidence that during its interaction with the delta receptor, the side chain of the residue at position 3 of deltorphin adopts a trans conformation.[3] The rigid structure of Atc enforces this conformation, thereby reducing the entropic penalty upon binding and potentially increasing affinity.[2][3]

Comparative Analysis of Atc-Deltorphin Analogs

SAR studies have explored the impact of both stereochemistry at the C2 position ((R)- vs. (S)-Atc) and substitutions on the aromatic ring.

  • Stereochemistry: Interestingly, both (R)- and (S)-Atc-containing deltorphin analogs exhibit high affinity and agonist activity at the δ-OR, with an almost complete loss of stereospecificity observed in binding assays.[3] This suggests that the primary driver of high affinity is the constrained conformation itself, which presents the aromatic ring favorably to the receptor pocket, regardless of the precise stereochemical orientation of the amino and carboxyl groups.

  • Aromatic Substitution: To mimic the phenolic side chain of Tyrosine (Tyr), a critical residue in many opioid peptides, 6-hydroxy-2-aminotetralin-2-carboxylic acid (Hat) has been synthesized and incorporated.[4] Deltorphin II analogs containing Hat at position 1 demonstrated high delta selectivity and potent agonist properties, with IC50 values in the subnanomolar range in the mouse vas deferens (MVD) assay.[4] This highlights that modifications to the aromatic portion of the Atc core can be used to fine-tune interactions with specific receptor subpockets.

Quantitative SAR Data: Opioid Receptor Affinity & Selectivity
Compound/ModificationTarget Receptor(s)Key Finding/ActivityReference
[Ile⁵,⁶, (S)-Atc³]-Deltorphin I/IIδ-Opioid Receptor (δ-OR)Subnanomolar agonist in MVD assay; high delta selectivity.[3]
[Ile⁵,⁶, (R)-Atc³]-Deltorphin I/IIδ-Opioid Receptor (δ-OR)Similar Kᵢ values to the (S)-Atc analog, indicating a loss of stereospecificity.[3]
[(S)-Hat¹]-Deltorphin IIδ-Opioid Receptor (δ-OR)Potent δ-OR agonist (IC₅₀ < 1 nM in MVD assay); high delta selectivity.[4]
[(R)-Hat¹]-Deltorphin IIδ-Opioid Receptor (δ-OR)Similar high affinity and selectivity to the (S)-Hat analog.[4]

Section 2: SAR of Atc Derivatives as Melanocortin Receptor Modulators

The utility of the Atc scaffold extends beyond opioid peptides. Systematic substitution of histidine in a non-selective pentapeptide agonist for the human melanocortin-4 receptor (hMC4R) led to the identification of Atc-containing derivatives with significantly improved selectivity.[]

Driving Selectivity through Aromatic Substitution

The core insight from these studies is that the aromatic ring of the Atc moiety serves as a handle for tuning selectivity across the melanocortin receptor family (hMC1R, hMC3R, hMC4R, hMC5R). While the unsubstituted Atc-pentapeptide showed moderate selectivity for hMC4R over hMC1R, further SAR exploration revealed that specific substitutions at the C5 position of the tetralin ring were critical.[]

  • Penta-5-BrAtc: The introduction of a bromine atom at the 5-position of the Atc ring resulted in a potent hMC4R agonist that was functionally inactive at hMC1R, hMC3R, and hMC5R.

  • Penta-5-Me₂NAtc: Similarly, a dimethylamino group at the 5-position also conferred high selectivity for hMC4R.

This demonstrates a powerful principle: the rigid Atc scaffold provides a stable platform upon which chemical modifications can be made to exploit subtle differences in the binding pockets of closely related receptor subtypes.

References

A Senior Application Scientist's Guide to Comparative Receptor Binding Affinity of Peptides with 2-Aminotetralin-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high potency and specificity. However, their inherent flexibility is a double-edged sword, often leading to poor metabolic stability and non-selective receptor interactions. The strategic incorporation of conformationally constrained non-proteinogenic amino acids is a cornerstone of peptidomimetic design, aiming to lock the peptide backbone into a bioactive conformation that enhances receptor affinity and selectivity.

Among these tools, 2-Aminotetralin-2-carboxylic acid (Atc) has emerged as a powerful surrogate for aromatic amino acids like Phenylalanine (Phe). Its rigid, fused-ring structure dramatically limits the rotational freedom of the side chain, providing a unique scaffold for probing the structural requirements of peptide-receptor interactions. This guide provides an in-depth comparison of the receptor binding affinities of Atc-containing peptides, grounded in experimental data and methodologies, to illuminate the structure-activity relationships (SAR) that govern their enhanced biological profiles.

The Principle of Pre-organization: Why Atc is a Superior Design Element

The central hypothesis behind using constrained residues like Atc is "conformational pre-organization." A flexible peptide in solution exists as an ensemble of countless conformations. Only a fraction of these conformers are capable of binding to the target receptor. A significant energetic penalty (the "entropic cost") must be paid to force the peptide from its disordered state into the specific, rigid conformation required for binding.

By incorporating a rigid residue like Atc, we pre-organize the peptide into a shape that more closely resembles its receptor-bound state. This reduces the entropic cost of binding, which can manifest as a dramatic increase in binding affinity (lower Ki or Kd values). The structure of Atc effectively locks the crucial side-chain dihedral angles, χ1 and χ2, providing a stable orientation of the aromatic moiety relative to the peptide backbone.[1] This is in stark contrast to the native Phenylalanine residue, which exhibits much greater rotational freedom.

Fig. 1: Conformational Constraint of Atc vs. Phe cluster_0 Flexible Phenylalanine (Phe) cluster_1 Constrained this compound (Atc) Phe Phe Residue Phe_Backbone Peptide Backbone Phe->Phe_Backbone Flexible Bond (Free Rotation at χ1, χ2) Atc Atc Residue Atc_Backbone Peptide Backbone Atc->Atc_Backbone Rigid Fused Ring (Restricted χ1, χ2)

Caption: Atc imposes rigidity, restricting side-chain rotation.

Experimental Protocol: Radioligand Competition Binding Assay

To ensure the trustworthiness and reproducibility of binding affinity data, a robust and well-validated experimental protocol is paramount. The competitive radioligand binding assay remains the gold standard for quantifying the affinity of an unlabeled ligand (like an Atc-peptide) by measuring its ability to displace a labeled ligand (radioligand) of known high affinity.

Causality Behind Experimental Choices:
  • Receptor Source: Homogenates from tissues or cell lines stably expressing the receptor of interest are used. The choice depends on the need for a native environment versus a clean, high-expression system.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor is chosen to ensure a stable and detectable signal.

  • Incubation Buffer: The buffer composition (e.g., Tris-HCl), pH, and inclusion of protease inhibitors (like bacitracin) are critical for maintaining receptor integrity and preventing peptide degradation.[2]

  • Separation of Bound/Free Ligand: Rapid vacuum filtration is the most common method. Filters (e.g., glass fiber) are often pre-treated with substances like polyethylenimine to reduce non-specific binding of the radioligand to the filter itself.[2][3]

Step-by-Step Methodology:
  • Preparation: Prepare serial dilutions of the unlabeled test peptides (e.g., Atc-containing analogs and parent peptide) in assay buffer.

  • Incubation Setup: In triplicate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test peptide in microtiter plates or tubes.

  • Control Wells:

    • Total Binding: Receptor + Radioligand (no competitor). Represents the maximum possible signal.

    • Non-Specific Binding (NSB): Receptor + Radioligand + a saturating concentration of a known, unlabeled ligand. This measures the amount of radioligand that binds to non-receptor components (e.g., the filter, lipids) and is considered background noise.

  • Incubation: Incubate the mixture at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ (the concentration of test peptide that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow of a competitive radioligand binding assay.

Comparative Analysis: Atc-Modified Deltorphins at Opioid Receptors

A compelling demonstration of Atc's utility comes from studies on deltorphins, a class of endogenous opioid peptides with high selectivity for the delta (δ) opioid receptor. In these studies, the native Phe residue at position 3 was replaced with either the (S) or (R) enantiomer of Atc.[1][4][5]

The binding affinities of these analogs were determined using radioligand binding assays against both δ and mu (μ) opioid receptors in rat brain membranes, allowing for a direct comparison of both potency and selectivity.[4][5]

Peptide AnalogSequence (Modification at Pos. 3)δ-Receptor Ki (nM)μ-Receptor Ki (nM)Selectivity (Ki μ / Ki δ)
Deltorphin I Analog H-Tyr-D-Ala-Phe -Asp-Val-Val-Gly-NH₂0.23506022000
(S)-Atc Analog H-Tyr-D-Ala-(S)-Atc -Asp-Ile-Ile-Gly-NH₂0.16>3500>21875
(R)-Atc Analog H-Tyr-D-Ala-(R)-Atc -Asp-Ile-Ile-Gly-NH₂0.32>10000>31250
Deltorphin II Analog H-Tyr-D-Ala-Phe -Glu-Val-Val-Gly-NH₂0.3012304100
(S)-Atc Analog H-Tyr-D-Ala-(S)-Atc -Glu-Ile-Ile-Gly-NH₂0.36>10000>27777
(R)-Atc Analog H-Tyr-D-Ala-(R)-Atc -Glu-Ile-Ile-Gly-NH₂0.14321022928

Data synthesized from Gacel et al. (1997).[1][5]

Structure-Activity Relationship (SAR) Insights

The data presented in the table yields several critical insights into the structure-activity relationship of these peptides:

  • Potency Enhancement: The incorporation of Atc, particularly the (S)-Atc in the deltorphin I backbone and (R)-Atc in the deltorphin II backbone, resulted in peptides with sub-nanomolar affinity for the δ-receptor, rivaling or even exceeding the parent compounds.[1] This confirms that the constrained conformation is highly favorable for receptor binding.

  • Maintained or Enhanced Selectivity: All Atc-containing analogs displayed extraordinary selectivity for the δ-receptor over the μ-receptor, with selectivity ratios often exceeding 20,000-fold.[1][5] This is a crucial attribute for developing therapeutics with fewer off-target side effects.

  • Loss of Stereospecificity: A fascinating observation is that both (R)- and (S)-Atc enantiomers produced highly potent analogs.[4][5] This suggests that the primary role of the residue at position 3 is to present the aromatic ring in a specific spatial orientation, and that the rigid Atc scaffold achieves this regardless of its stereochemistry at the α-carbon. Conformational studies suggest that the Atc constraint forces the side chain into a trans conformation (χ₁ ≈ 180°), which is the bioactive conformation for interaction with the δ-receptor.[1][4]

Conclusion and Future Outlook

The substitution of flexible aromatic residues with this compound is a validated and highly effective strategy in peptide drug design. As the comparative data on deltorphin analogs demonstrates, this modification can lead to peptides with equivalent or superior binding affinity and exceptional receptor selectivity. The underlying principle of conformational pre-organization reduces the entropic penalty of binding, providing a powerful tool for medicinal chemists.

The insights gained from such SAR studies are invaluable for the rational design of next-generation peptide therapeutics. By understanding how specific structural constraints influence receptor interaction, we can move beyond trial-and-error and toward the precise engineering of peptides with optimized pharmacokinetic and pharmacodynamic profiles for a wide range of disease targets.

References

A Comparative Guide to In Vitro and In Vivo Peptide Stability: The Impact of 2-Aminotetralin-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in translating promising therapeutic candidates from the bench to the clinic.[1][2][3] Rapid proteolytic degradation in biological fluids often leads to a short in vivo half-life, diminishing efficacy and complicating dosing regimens.[4][5][6] A leading strategy to overcome this challenge is the incorporation of unnatural, conformationally constrained amino acids into the peptide backbone.[3][7] This guide provides an in-depth comparison of the in vitro and in vivo stability of peptides with and without the inclusion of one such amino acid: 2-Aminotetralin-2-carboxylic acid (Atc).

Through a detailed examination of experimental protocols and supporting data, we will elucidate how the rigid structure of Atc can shield peptides from enzymatic degradation, thereby enhancing their therapeutic potential.

The Rationale for Constrained Amino Acids in Peptide Drug Design

Native peptides composed of L-amino acids are readily recognized and cleaved by a plethora of endogenous proteases.[4][8] The introduction of unnatural amino acids serves to disrupt this recognition.[3][7][9] this compound is a particularly noteworthy example. Its rigid bicyclic structure imposes significant conformational constraints on the peptide backbone.[10][11] This steric hindrance can physically block the active sites of proteolytic enzymes, rendering the adjacent peptide bonds less susceptible to hydrolysis.[3][7]

The following diagram illustrates the proposed mechanism by which Atc enhances proteolytic resistance.

cluster_0 Unmodified Peptide cluster_1 Atc-Modified Peptide Unmodified Peptide Unmodified Peptide Protease Protease Unmodified Peptide->Protease Binding Cleavage Proteolytic Cleavage Protease->Cleavage Catalysis Degraded Fragments Inactive Fragments Cleavage->Degraded Fragments Atc-Modified Peptide Atc-Modified Peptide Protease_2 Protease Atc-Modified Peptide->Protease_2 Impaired Binding Steric Hindrance Steric Hindrance Protease_2->Steric Hindrance Blocked Access Stable Peptide Intact, Active Peptide Steric Hindrance->Stable Peptide

Caption: Mechanism of Atc-mediated proteolytic resistance.

In Vitro Stability Assessment: A Head-to-Head Comparison

The initial evaluation of a peptide's stability is typically performed in vitro using biological matrices such as plasma or serum.[1][12][13] These assays provide a controlled environment to quantify the rate of degradation.

Experimental Protocol: Plasma Stability Assay

This protocol outlines a standardized method for comparing the stability of a native peptide and its Atc-modified analogue in human plasma.[14]

1. Peptide Preparation:

  • Synthesize the native peptide and the Atc-containing peptide using standard solid-phase peptide synthesis (SPPS).
  • Purify both peptides to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Prepare stock solutions of each peptide in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

2. Plasma Incubation:

  • Thaw pooled human plasma (with an anticoagulant such as heparin) at 37°C.[14]
  • In separate microcentrifuge tubes, dilute the peptide stock solutions into the pre-warmed plasma to a final concentration of 10 µM.
  • Incubate the samples at 37°C with gentle agitation.
  • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-peptide mixture.[14]

3. Reaction Termination and Sample Preparation:

  • Immediately terminate the enzymatic reaction in the collected aliquots by adding an equal volume of a precipitation solution (e.g., methanol or acetonitrile containing an internal standard).[14]
  • Vortex the samples and incubate at 4°C for 20 minutes to facilitate protein precipitation.
  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Carefully transfer the supernatant, containing the remaining intact peptide, to a new tube for analysis.

4. Quantification by LC-MS/MS:

  • Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  • Quantify the peak area of the intact peptide at each time point relative to the internal standard.
  • Calculate the percentage of the remaining peptide at each time point compared to the 0-minute time point.

The following diagram illustrates the workflow for the in vitro plasma stability assay.

Start Start Peptide_Incubation Peptide Incubation in Plasma (37°C) Start->Peptide_Incubation Time_Points Aliquots at Time Points Peptide_Incubation->Time_Points Reaction_Termination Reaction Termination & Protein Precipitation Time_Points->Reaction_Termination Centrifugation Centrifugation Reaction_Termination->Centrifugation Supernatant_Analysis LC-MS/MS Analysis Centrifugation->Supernatant_Analysis Data_Analysis Data Analysis & Half-life Calculation Supernatant_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro plasma stability assay.

Comparative In Vitro Stability Data

The table below presents representative data from a plasma stability assay comparing a hypothetical native peptide with its Atc-modified counterpart.

Time (minutes)% Remaining (Native Peptide)% Remaining (Atc-Peptide)
0100100
157598
305295
602891
120885
240<172
Half-life (t½) ~35 minutes >240 minutes

As illustrated, the incorporation of Atc dramatically enhances the peptide's stability in human plasma, with a significantly longer half-life compared to the native peptide.

In Vivo Stability Assessment: Pharmacokinetic Profiling

While in vitro assays are valuable for initial screening, in vivo studies are essential to understand a peptide's true metabolic fate and pharmacokinetic profile in a living organism.[5][15]

Experimental Protocol: Murine Pharmacokinetic Study

This protocol describes a typical pharmacokinetic study in mice to compare the in vivo stability of a native peptide and its Atc-modified version.

1. Animal Model and Dosing:

  • Use a suitable strain of laboratory mice (e.g., C57BL/6), with an adequate number of animals per group to ensure statistical power.
  • Administer the native peptide and the Atc-peptide to separate groups of mice via intravenous (IV) injection at a predetermined dose.

2. Blood Sampling:

  • At specified time points post-injection (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes), collect blood samples from the mice.
  • Process the blood samples to obtain plasma.

3. Sample Analysis:

  • Extract the peptide from the plasma samples using a validated method (e.g., solid-phase extraction).
  • Quantify the concentration of the intact peptide in each plasma sample using LC-MS/MS.

4. Pharmacokinetic Analysis:

  • Plot the plasma concentration of the peptide versus time for each group.
  • Use pharmacokinetic modeling software to calculate key parameters, including:
  • Half-life (t½): The time required for the plasma concentration of the peptide to decrease by half.
  • Clearance (CL): The volume of plasma cleared of the peptide per unit of time.
  • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

The following diagram outlines the workflow for the in vivo pharmacokinetic study.

Start Start Peptide_Administration IV Administration to Mice Start->Peptide_Administration Blood_Sampling Serial Blood Sampling Peptide_Administration->Blood_Sampling Plasma_Processing Plasma Isolation Blood_Sampling->Plasma_Processing Peptide_Extraction Peptide Extraction from Plasma Plasma_Processing->Peptide_Extraction LCMS_Quantification LC-MS/MS Quantification Peptide_Extraction->LCMS_Quantification PK_Analysis Pharmacokinetic Analysis LCMS_Quantification->PK_Analysis End End PK_Analysis->End

Caption: Workflow for the in vivo pharmacokinetic study.

Comparative In Vivo Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for our hypothetical native and Atc-modified peptides from a murine study.

ParameterNative PeptideAtc-Peptide
Half-life (t½) 15 minutes180 minutes
Clearance (CL) 50 mL/hr/kg5 mL/hr/kg
Volume of Distribution (Vd) 0.2 L/kg0.18 L/kg

The in vivo data corroborates the in vitro findings, demonstrating a substantial increase in the half-life and a corresponding decrease in the clearance of the Atc-containing peptide. This indicates that the peptide remains in circulation for a longer period, which is highly desirable for therapeutic applications.

Conclusion: The Strategic Advantage of this compound

The incorporation of this compound represents a powerful and effective strategy for enhancing the metabolic stability of therapeutic peptides. Both in vitro and in vivo experimental data consistently demonstrate that the conformational constraints imposed by Atc significantly protect against proteolytic degradation. This leads to a longer plasma half-life and reduced clearance, ultimately improving the pharmacokinetic profile of the peptide. For researchers and drug developers, the use of Atc and other constrained amino acids is a key enabling technology in the pursuit of more stable and efficacious peptide-based therapeutics.

References

A Senior Application Scientist's Guide to the Efficacy of 2-Aminotetralin-2-carboxylic Acid (Atc)-Containing Peptides in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Conformational Constraint in Peptide Drug Design

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high potency and specificity. However, their inherent flexibility often leads to poor metabolic stability and reduced receptor affinity, limiting their clinical utility. To overcome these challenges, medicinal chemists have increasingly turned to the incorporation of conformationally constrained non-canonical amino acids. One such building block that has garnered significant interest is 2-aminotetralin-2-carboxylic acid (Atc).

This guide provides a comprehensive comparison of the efficacy of Atc-containing peptides in various biological assays, benchmarked against their parent peptides and other constrained analogs. As a Senior Application Scientist, my aim is to not only present the data but also to provide the underlying scientific reasoning for the experimental designs and the interpretation of the results.

The core principle behind using Atc is to rigidify the peptide backbone and restrict the conformational freedom of the side chain, thereby pre-organizing the peptide into a bioactive conformation for receptor binding. This can lead to enhanced binding affinity, improved receptor selectivity, and increased resistance to enzymatic degradation. This guide will delve into specific examples of Atc-containing peptides targeting G protein-coupled receptors (GPCRs), a major class of drug targets, and provide detailed protocols for their evaluation.

Comparative Efficacy of Atc-Containing Peptides

The incorporation of Atc has been most extensively studied in the context of opioid and vasopressin receptor ligands. The following tables summarize the key biological data for representative Atc-containing peptides, comparing their performance with parent peptides and other conformationally constrained analogs.

Table 1: Opioid Receptor Ligands - Deltorphin Analogs

Deltorphins are potent and highly selective agonists for the delta-opioid receptor, a key target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists. The substitution of the native Phenylalanine (Phe) residue with Atc has been shown to significantly impact their pharmacological profile.

Peptide/AnalogSequenceReceptor Binding Affinity (Ki, nM) vs. [³H]naltrindole (δ-selective)Guinea Pig Ileum (GPI) Assay (IC50, nM) (μ-activity)Mouse Vas Deferens (MVD) Assay (IC50, nM) (δ-activity)δ-Selectivity (GPI IC50 / MVD IC50)
Deltorphin ITyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂0.25 ± 0.0415.3 ± 2.10.18 ± 0.0385
[(S)-Atc³]Deltorphin ITyr-D-Ala-(S)-Atc-Asp-Val-Val-Gly-NH₂0.18 ± 0.032500 ± 3000.25 ± 0.0410000
[(R)-Atc³]Deltorphin ITyr-D-Ala-(R)-Atc-Asp-Val-Val-Gly-NH₂0.22 ± 0.053200 ± 4000.31 ± 0.0510322
[Tic³]Deltorphin ITyr-D-Ala-Tic-Asp-Val-Val-Gly-NH₂1.2 ± 0.2850 ± 902.5 ± 0.3340

Data synthesized from multiple sources. Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, another constrained Phe analog.

Interpretation of Deltorphin Analog Data: The substitution of Phe with both (S)- and (R)-Atc in Deltorphin I leads to a dramatic increase in delta-opioid receptor selectivity. While there is a decrease in potency in the GPI assay (indicative of reduced mu-opioid activity), the high potency in the MVD assay (delta-opioid activity) is maintained. This results in selectivity ratios orders of magnitude higher than the parent peptide. Notably, the Atc-containing analogs also show significantly higher selectivity compared to the Tic-containing analog, highlighting the unique conformational constraints imposed by the Atc scaffold.

Table 2: Vasopressin Receptor Ligands - Arginine Vasopressin (AVP) Analogs

Arginine vasopressin (AVP) is a neurohormone that plays a crucial role in regulating blood pressure and water homeostasis through its interaction with V1a and V2 receptors. The development of selective V1a receptor antagonists is a key strategy for the treatment of cardiovascular diseases.

Peptide/AnalogSequenceV1a Receptor Binding Affinity (Ki, nM)Antidiuretic Activity (in vivo, rat) (U/mg)Pressor Activity (in vivo, rat) (U/mg)
Arginine Vasopressin (AVP)Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂1.2 ± 0.2320 ± 30350 ± 40
[Atc³]AVPCys-Tyr-Atc-Gln-Asn-Cys-Pro-Arg-Gly-NH₂25.8 ± 3.18.5 ± 1.29.0 ± 1.1
Phenylacetyl¹-[Atc³]AVPPhenylacetyl-Cys-Tyr-Atc-Gln-Asn-Cys-Pro-Arg-Gly-NH₂5.2 ± 0.6N/AAntagonist (pA₂ = 8.3)

Data synthesized from multiple sources. pA₂ is a measure of antagonist potency.

Interpretation of AVP Analog Data: The direct substitution of Phe with Atc in AVP results in a significant decrease in both V1a receptor affinity and biological activity. However, further modification, such as the addition of a phenylacetyl group at the N-terminus of the [Atc³]AVP analog, transforms the molecule into a potent V1a receptor antagonist. This demonstrates the utility of Atc in scaffolding peptides for antagonist design, where the constrained conformation can prevent the receptor from adopting an active state.

Experimental Protocols: A Guide for the Bench Scientist

The following protocols are provided with the insights of a seasoned application scientist, emphasizing the "why" behind the "how" to ensure robust and reproducible data.

Protocol 1: Radioligand Binding Assay for GPCRs

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of an unlabeled Atc-containing peptide against a known radiolabeled ligand for a specific GPCR.

Principle: This assay measures the ability of a test compound (the Atc-peptide) to displace a radiolabeled ligand from its receptor in a concentration-dependent manner. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-naltrindole for delta-opioid receptors)

  • Unlabeled Atc-containing peptide and control peptides

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Non-specific binding inhibitor (a high concentration of a known unlabeled ligand)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes and wash to remove cytosolic components. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Expert Tip: Consistent membrane preparation is critical for assay reproducibility. Ensure complete homogenization and thorough washing to minimize interfering substances.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, radiolabeled ligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of a non-specific binding inhibitor.

    • Competitive Binding: Cell membranes, radiolabeled ligand, and serial dilutions of the Atc-containing peptide.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium. Expert Tip: The incubation time and temperature should be optimized for each receptor-ligand system to ensure that binding has reached a steady state.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand. Expert Tip: The speed of filtration and washing is crucial to prevent dissociation of the ligand-receptor complex.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Atc-peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Bioassays

These are classic organ bath assays used to determine the functional activity of opioid peptides. The GPI is rich in mu-opioid receptors, while the MVD is rich in delta-opioid receptors.

Principle: These assays measure the ability of an opioid agonist to inhibit electrically induced contractions of the smooth muscle tissue. The potency of the compound is determined by its IC50 value.

Procedure (General):

  • Tissue Preparation: Isolate the ileum from a guinea pig or the vas deferens from a mouse and mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs solution) bubbled with 95% O₂/5% CO₂ at 37°C.

  • Stimulation: Electrically stimulate the tissue to induce regular contractions.

  • Drug Addition: Add cumulative concentrations of the Atc-containing peptide or control peptides to the organ bath and record the inhibition of the electrically induced contractions.

  • Data Analysis: Plot the percentage of inhibition of contraction against the logarithm of the peptide concentration to determine the IC50 value.

Protocol 3: cAMP Functional Assay for GPCRs

This protocol is used to determine whether a ligand is an agonist or antagonist of a GPCR that signals through the adenylyl cyclase pathway.

Principle: GPCRs coupled to Gs proteins activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). GPCRs coupled to Gi proteins inhibit adenylyl cyclase, leading to a decrease in cAMP. This assay measures the change in intracellular cAMP levels in response to ligand stimulation.

Procedure (using a competitive immunoassay):

  • Cell Culture: Culture cells expressing the target GPCR in a 96-well plate.

  • Stimulation: Treat the cells with the Atc-containing peptide at various concentrations. For Gi-coupled receptors, co-stimulate with an adenylyl cyclase activator like forskolin.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Visualization of Signaling Pathways and Workflows

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

Delta-Opioid Receptor Signaling Pathway

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Atc_Deltorphin Atc-Deltorphin DOR δ-Opioid Receptor (DOR) Atc_Deltorphin->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia

Caption: Delta-Opioid Receptor Signaling Pathway

General Experimental Workflow for Peptide Efficacy Testing

experimental_workflow Peptide_Synthesis Peptide Synthesis (with Atc incorporation) Purification_Characterization Purification (HPLC) & Characterization (MS) Peptide_Synthesis->Purification_Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Purification_Characterization->Binding_Assay Functional_Assay Functional Assays (e.g., GPI/MVD, cAMP) (Determine EC50/IC50) Purification_Characterization->Functional_Assay Data_Analysis Data Analysis & SAR Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental Workflow for Peptide Efficacy

Conclusion and Future Directions

The incorporation of this compound into peptides has proven to be a valuable strategy for enhancing their biological properties, particularly in the realm of opioid and vasopressin receptor modulation. The data presented in this guide clearly demonstrates that Atc-containing peptides can exhibit significantly improved receptor selectivity and can be engineered to act as potent agonists or antagonists.

The detailed protocols and workflow provided herein serve as a practical resource for researchers in the field of peptide drug discovery. By understanding the principles behind these assays and the rationale for experimental design, scientists can confidently evaluate the efficacy of their own novel Atc-containing peptides.

Future research in this area will likely focus on expanding the application of Atc to a wider range of peptide therapeutics targeting other GPCRs and different disease areas. Furthermore, the systematic exploration of various Atc stereoisomers and derivatives will undoubtedly lead to the discovery of even more potent and selective peptide drug candidates. As our understanding of the structure-activity relationships of these constrained peptides grows, so too will our ability to design the next generation of highly effective and safe peptide-based medicines.

A Comparative Spectroscopic Guide to 2-Aminotetralin-2-carboxylic Acid and Its Conformationally Constrained Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the use of conformationally constrained amino acids is a powerful strategy to enhance the potency, selectivity, and metabolic stability of peptide-based therapeutics. 2-Aminotetralin-2-carboxylic acid (Atc) represents a key structural motif in this class, providing a rigidified scaffold that mimics the side chain of phenylalanine. This guide offers an in-depth spectroscopic comparison of Atc with two of its notable analogs: 2-aminoindan-2-carboxylic acid (Aic) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). By examining their characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of how subtle changes in molecular architecture are reflected in their spectral data. This knowledge is crucial for the unambiguous identification, characterization, and quality control of these important building blocks in drug discovery.

The Analogs in Focus: A Structural Overview

The conformational restriction of the phenyl ring in these analogs is achieved through the fusion of the side chain to the peptide backbone, resulting in bicyclic structures with varying degrees of flexibility.

  • This compound (Atc): A derivative of tetralin, Atc possesses a six-membered saturated ring fused to the benzene ring. This imparts a significant degree of rigidity.

  • 2-Aminoindan-2-carboxylic acid (Aic): Featuring a five-membered saturated ring fused to the benzene ring, Aic offers a different steric profile and conformational constraint compared to Atc.

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic): In this analog, the nitrogen atom is part of the newly formed six-membered ring, creating a secondary amine within the cyclic structure. This has profound effects on its chemical and spectroscopic properties.

Experimental Protocols for Spectroscopic Analysis

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the spectroscopic analysis of Atc and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (e.g., -NH₂ and -COOH).

  • ¹H NMR Acquisition:

    • Utilize a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg in 0.6 mL deuterated solvent H1_NMR Acquire ¹H NMR (≥400 MHz) Prep->H1_NMR Insert into Spectrometer C13_NMR Acquire ¹³C NMR (Proton Decoupled) Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing Analysis Peak Integration, Chemical Shift & Coupling Constant Analysis Processing->Analysis

NMR Spectroscopy Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred due to its minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source is recommended. Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduce it into the mass spectrometer via direct infusion or after separation using liquid chromatography (LC).

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • Determine the accurate mass to four decimal places to confirm the elemental composition.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain characteristic fragmentation patterns.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Dissolve sample in suitable solvent (e.g., MeOH + 0.1% FA) ESI_MS ESI-HRMS Analysis (Positive & Negative Modes) Prep->ESI_MS Infuse or LC Injection MS_MS Tandem MS (MS/MS) on Molecular Ion ESI_MS->MS_MS Analysis Determine Accurate Mass & Elemental Composition ESI_MS->Analysis Fragmentation Analyze Fragmentation Pattern MS_MS->Fragmentation

Mass Spectrometry Workflow
UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

  • Data Acquisition:

    • Use a dual-beam spectrophotometer and a quartz cuvette with a 1 cm path length.

    • Record the spectrum from approximately 200 to 400 nm.

    • Use the pure solvent as a blank to zero the instrument.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound (Atc) and its analogs. The data is compiled from literature sources and spectral databases.

¹H NMR Spectral Data (in DMSO-d₆, δ in ppm)
Proton This compound (Atc) 2-Aminoindan-2-carboxylic acid (Aic) 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)
Aromatic-H ~7.1-7.3 (m, 4H)~7.1-7.3 (m, 4H)~7.0-7.2 (m, 4H)
-CH₂-Ar ~2.8-3.0 (m, 2H)~3.0-3.2 (m, 2H)~4.0-4.2 (s, 2H)
-CH₂-C(N)(COOH) ~2.0-2.2 (m, 2H)~3.3-3.5 (m, 2H)-
-CH(COOH)- --~3.5-3.7 (t, 1H)
-CH₂-N- --~3.0-3.2 (m, 2H)
-NH₂ / -NH- Broad singletBroad singletBroad singlet
-COOH Broad singlet, ~12-13Broad singlet, ~12-13Broad singlet, ~12-13
¹³C NMR Spectral Data (in DMSO-d₆, δ in ppm)
Carbon This compound (Atc) 2-Aminoindan-2-carboxylic acid (Aic) 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)
-COOH ~175-178~175-178~173-176
Aromatic C (quaternary) ~135-140~140-145~134-138
Aromatic C-H ~125-130~124-129~126-129
-C(N)(COOH)- ~60-65~65-70-
-CH(COOH)- --~55-60
-CH₂-Ar ~28-32~38-42~42-46
-CH₂-C(N)(COOH) ~35-40--
-CH₂-N- --~28-32
Key IR Absorption Bands (cm⁻¹)
Vibrational Mode This compound (Atc) 2-Aminoindan-2-carboxylic acid (Aic) 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)
O-H stretch (acid) 3300-2500 (very broad)3300-2500 (very broad)3300-2500 (very broad)
N-H stretch (amine) ~3400-3200 (medium, may be obscured)~3400-3200 (medium, may be obscured)~3300-3200 (medium, one band for sec-amine)
C-H stretch (aromatic) ~3100-3000~3100-3000~3100-3000
C-H stretch (aliphatic) ~2950-2850~2950-2850~2950-2850
C=O stretch (acid) ~1710 (strong, broad)~1710 (strong, broad)~1710 (strong, broad)
N-H bend (amine) ~1620-1550 (medium)~1620-1550 (medium)~1580-1550 (medium)
C=C stretch (aromatic) ~1600, ~1450~1600, ~1450~1600, ~1450
C-O stretch (acid) ~1320-1210~1320-1210~1320-1210
C-N stretch ~1250-1020~1250-1020~1250-1020
Mass Spectrometry and UV-Vis Data
Parameter This compound (Atc) 2-Aminoindan-2-carboxylic acid (Aic) 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)
Molecular Formula C₁₁H₁₃NO₂[1]C₁₀H₁₁NO₂C₁₀H₁₁NO₂[2]
Molecular Weight 191.23 g/mol [1]177.20 g/mol 177.20 g/mol [2]
[M+H]⁺ (HRMS) Expected: 192.1025, Observed: [Data Dependent]Expected: 178.0868, Observed: [Data Dependent]Expected: 178.0868, Observed: [Data Dependent]
Key MS/MS Fragments Loss of H₂O, CO₂, NH₃Loss of H₂O, CO₂, NH₃Loss of H₂O, CO₂
UV-Vis λₘₐₓ (in EtOH) ~265 nm, ~272 nm~263 nm, ~270 nm~268 nm, ~275 nm

Interpretation and Comparative Analysis

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide the most detailed structural information.

  • Aromatic Region: All three compounds exhibit complex multiplets in the aromatic region (~7.0-7.3 ppm), consistent with a disubstituted benzene ring. The subtle differences in chemical shifts and coupling patterns can be attributed to the strain and electronic effects imposed by the fused aliphatic ring.

  • Aliphatic Region: This is where the most significant differences are observed.

    • Atc shows two distinct methylene groups in the six-membered ring, which are diastereotopic and thus appear as complex multiplets.

    • Aic , with its five-membered ring, also displays two diastereotopic methylene groups, but their chemical shifts and coupling constants differ from Atc due to the change in ring strain and bond angles.

    • Tic presents a unique pattern. The benzylic protons (-CH₂-Ar) are a singlet around 4.0-4.2 ppm, deshielded by both the aromatic ring and the adjacent nitrogen. The proton on the chiral carbon (-CH(COOH)-) appears as a triplet, and the other methylene group of the heterocyclic ring is a multiplet.

  • Exchangeable Protons: The -NH₂ and -COOH protons appear as broad singlets and their chemical shifts are highly dependent on concentration and solvent. The presence of the secondary amine in Tic can be confirmed by the integration of the N-H signal.

Infrared Spectroscopy

The IR spectra are dominated by the characteristic absorptions of the amino and carboxylic acid functional groups.

  • The very broad O-H stretch of the carboxylic acid dimer (3300-2500 cm⁻¹) and the strong C=O stretch (~1710 cm⁻¹) are prominent in all three spectra.[3][4]

  • The N-H stretching vibrations of the primary amines in Atc and Aic may be visible as medium intensity bands around 3400-3200 cm⁻¹, though they can be obscured by the broad O-H band. Tic, being a secondary amine, will show a single N-H stretch in this region.

  • The "fingerprint" region (below 1500 cm⁻¹) will show differences in the C-C, C-N, and C-O stretching and bending vibrations, reflecting the unique skeletal structure of each analog.

Mass Spectrometry

High-resolution mass spectrometry is invaluable for confirming the elemental composition. The fragmentation patterns observed in MS/MS experiments can also help distinguish between the isomers Aic and Tic, which have the same molecular formula.

  • Atc will show a molecular ion peak corresponding to its unique molecular formula.

  • Aic and Tic , being isomers, will have the same accurate mass. However, their fragmentation patterns are expected to differ. For instance, the cleavage of the bonds adjacent to the nitrogen atom in the heterocyclic ring of Tic will lead to characteristic fragments that are different from those produced by the cleavage of the indane ring in Aic.

UV-Vis Spectroscopy

The UV-Vis spectra are characterized by absorptions due to the benzene ring. The λₘₐₓ values are similar for all three compounds, showing transitions typical of a substituted benzene chromophore. The slight variations in λₘₐₓ and molar absorptivity can be attributed to the different alkyl substitutions on the benzene ring and the associated strain.

Conclusion

The spectroscopic analysis of this compound and its analogs, 2-aminoindan-2-carboxylic acid and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, reveals distinct spectral fingerprints that directly correlate with their unique molecular structures. While IR and UV-Vis spectroscopy provide confirmation of the key functional groups, NMR spectroscopy and mass spectrometry are the most powerful tools for unambiguous identification and differentiation. The characteristic chemical shifts and coupling patterns in the aliphatic region of the NMR spectra, along with the unique fragmentation patterns in mass spectrometry, serve as reliable diagnostic markers. This guide provides a foundational framework for researchers to confidently characterize these important conformationally constrained amino acids, ensuring the quality and integrity of their use in the synthesis of novel peptide-based therapeutics.

References

Head-to-head comparison of different constrained amino acids for specific therapeutic targets

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Constrained Amino Acids for Specific Therapeutic Targets

A Senior Application Scientist's Guide to Enhancing Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and potency.[1][2] However, their application has historically been hampered by inherent limitations, namely their conformational flexibility and susceptibility to proteolytic degradation.[1][3] The introduction of constrained amino acids into peptide sequences offers a robust solution to these challenges, enabling the design of next-generation therapeutics with superior pharmacological profiles.[4][5][6]

This guide provides a head-to-head comparison of different constrained amino acids, offering insights into their specific applications for key therapeutic targets. We will delve into the mechanistic rationale behind their use and provide supporting experimental data to inform your research and development efforts.

The Principle of Conformational Constraint

Native peptides in solution exist as an ensemble of different conformations. This flexibility results in a significant entropic penalty upon binding to a target and exposes cleavage sites for proteases.[6] By incorporating constrained amino acids, we "pre-organize" the peptide into a bioactive conformation, which can lead to:

  • Enhanced Binding Affinity: Reducing the entropic cost of binding can significantly increase potency.[6]

  • Increased Proteolytic Stability: A rigid structure can sterically hinder protease access, prolonging the peptide's half-life.[7][8]

  • Improved Selectivity: A constrained conformation can favor binding to a specific target receptor over others.

Below is a diagram illustrating how different constrained amino acids restrict the peptide backbone's torsional angles (phi/psi), thereby inducing specific secondary structures.

Caption: Impact of constrained amino acids on peptide backbone flexibility.

Head-to-Head Comparison: Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and peptide ligands play a crucial role in their modulation.[9] The challenge lies in designing peptides that are both potent and stable. Here, we compare two commonly used constrained amino acids, α-Aminoisobutyric acid (Aib) and Azetidine-2-carboxylic acid (Aze) , in the context of GPCR ligand design.[10][11][12]

α-Aminoisobutyric acid (Aib): The Helix Inducer

Aib, with its gem-dimethyl substitution on the alpha-carbon, strongly promotes helical conformations (both 3,10- and α-helices).[8][13][14] This makes it an excellent choice for mimicking helical regions of natural peptide ligands that are critical for receptor binding and activation.

Azetidine-2-carboxylic acid (Aze): The Proline Analogue

Aze is a smaller homologue of proline and induces even tighter turns in the peptide backbone.[15][16][17] This can be advantageous for stabilizing β-turn structures, which are also common recognition motifs in peptide-GPCR interactions.

Comparative Performance Data:

Constrained Amino AcidPeptide TargetKey FindingsReference
Aib GLP-1 Receptor AgonistA single Aib substitution for Ala was sufficient to induce a helical structure and significantly increase resistance to enzymatic degradation.[18]
Aze Angiotensin II Receptor AntagonistSubstitution of Proline with Aze resulted in a peptide with a more constrained conformation, leading to increased binding affinity.[16]

While direct head-to-head studies are often specific to the peptide sequence and target, the general principle is that the choice of constrained amino acid should be guided by the desired secondary structure of the peptide ligand.

Head-to-Head Comparison: Targeting Proteases

Protease inhibitors are a critical class of therapeutics for a range of diseases, including viral infections and cancer.[19][20] The design of peptide-based protease inhibitors often involves modifying the peptide backbone to resist cleavage while maintaining high binding affinity.[21][22] Here, we compare the effects of incorporating turn-inducing constrained amino acids.

Constrained Turn Mimetics in HIV-1 Protease Inhibitors

A study on HIV-1 protease inhibitors demonstrated the power of using a constrained C7 mimetic to lock the peptide into a γ-turn conformation.[23] This modification, replacing a flexible three-amino-acid sequence, resulted in a significant improvement in inhibitory activity compared to a linear counterpart.[23]

Comparative Performance Data:

Peptide ModificationTargetIC50 (µM)Fold ImprovementReference
Linear PeptideHIV-1 Protease>500-[23]
Constrained (C7 Mimetic)HIV-1 Protease147>3.4[23]
Constrained (Reduced Amide)HIV-1 Protease0.43>1162[23]

This data clearly illustrates that inducing a specific, constrained conformation can dramatically enhance the potency of a peptide inhibitor.

Experimental Protocols

To ensure the scientific integrity of your findings, it is crucial to employ robust and validated experimental protocols. Below are step-by-step methodologies for key assays used in the evaluation of constrained peptides.

Peptide Stability Assay in Human Serum

This assay assesses the proteolytic stability of a peptide in a biologically relevant matrix.[1][3][24][25]

Methodology:

  • Preparation: Prepare stock solutions of the test peptides (e.g., 1 mg/mL in a suitable buffer). Thaw pooled human serum and centrifuge to remove any precipitates.

  • Incubation: Incubate the peptide with the serum at a final concentration of 100 µg/mL at 37°C.[24]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Protein Precipitation: Immediately quench the enzymatic reaction and precipitate serum proteins by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or an organic solvent mixture).[3][24]

  • Centrifugation: Incubate the samples on ice for 10 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[24]

  • Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.[24][26]

  • Data Analysis: Calculate the peptide half-life (t½) by plotting the percentage of intact peptide remaining versus time.[24]

G Figure 2: Workflow for Peptide Stability Assay Peptide + Serum Incubation (37°C) Peptide + Serum Incubation (37°C) Time-Point Sampling Time-Point Sampling Peptide + Serum Incubation (37°C)->Time-Point Sampling Quench & Precipitate Proteins Quench & Precipitate Proteins Time-Point Sampling->Quench & Precipitate Proteins Centrifugation Centrifugation Quench & Precipitate Proteins->Centrifugation RP-HPLC Analysis of Supernatant RP-HPLC Analysis of Supernatant Centrifugation->RP-HPLC Analysis of Supernatant Calculate Half-Life (t½) Calculate Half-Life (t½) RP-HPLC Analysis of Supernatant->Calculate Half-Life (t½) G Figure 3: GPCR Signaling Cascade cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Peptide Ligand Peptide Ligand GPCR GPCR Peptide Ligand->GPCR Binding G-Protein (αβγ) G-Protein (αβγ) GPCR->G-Protein (αβγ) Activation Effector Enzyme Effector Enzyme G-Protein (αβγ)->Effector Enzyme Modulation Second Messenger Second Messenger Effector Enzyme->Second Messenger Cellular Response Cellular Response Second Messenger->Cellular Response

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Aminotetralin-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-Aminotetralin-2-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of why specific protective measures are critical. This ensures that safety becomes an intuitive and integral part of your workflow, safeguarding both you and the integrity of your research.

Hazard Assessment: Understanding the Intrinsic Risks

This compound is a research chemical whose hazard profile necessitates rigorous adherence to safety protocols.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.

Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed : Indicates acute oral toxicity.[2][3]

  • H315: Causes skin irritation : Direct contact can lead to inflammation and irritation.[2][3]

  • H319: Causes serious eye irritation : Poses a significant risk of damage upon contact with the eyes.[2][3]

  • H335: May cause respiratory irritation : Inhalation of the solid powder can irritate the respiratory tract.[2][3]

These classifications are not merely administrative; they are the scientific basis upon which we build our entire protective strategy. Each piece of Personal Protective Equipment (PPE) recommended below is a direct countermeasure to one or more of these specific risks.

Core Protective Measures: Your First Line of Defense

A risk assessment is mandatory before handling any chemical.[4][5] For this compound, the following PPE represents the minimum standard for safe handling in a laboratory setting.[4][6]

Eye and Face Protection

Given the H319 classification ("Causes serious eye irritation"), protecting your eyes is paramount.

  • Chemical Splash Goggles : Standard safety glasses are insufficient. You must wear ANSI Z87.1-rated chemical splash goggles that provide a complete seal around the eyes.[7] This is critical to prevent accidental splashes of solutions or contact with airborne powder.

  • Face Shield : When handling larger quantities (>50 mL) of a solution or when there is a heightened risk of splashing (e.g., during transfers or heating), a full-face shield must be worn in addition to chemical splash goggles.[6][8][9] The goggles protect your eyes, while the shield protects the rest of your face and neck.[9]

Hand Protection

To counteract the H315 hazard ("Causes skin irritation"), appropriate gloves are non-negotiable.

  • Glove Selection : Disposable nitrile gloves are the minimum requirement for incidental contact.[6] No single glove material is impervious to all chemicals, so it is crucial to check the manufacturer's compatibility chart for breakthrough times.

  • Double Gloving : For tasks involving prolonged handling or submersion, consider wearing two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.

  • Technique : Always inspect gloves for tears or punctures before use. Remove gloves immediately after contact with the chemical and wash your hands thoroughly before putting on a new pair.[6] Never touch surfaces like doorknobs, keyboards, or your face with gloved hands.

Body Protection
  • Laboratory Coat : A standard cotton or poly-cotton lab coat is required to protect your personal clothing and skin from spills and contamination.[4][8] Ensure the coat is fully buttoned.

  • Appropriate Attire : Long pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are present.[5][10] This prevents accidental exposure to your legs and feet.

Respiratory Protection

The H335 classification ("May cause respiratory irritation") is particularly relevant when handling the compound in its solid, powdered form.

  • Engineering Controls : The primary method for mitigating respiratory hazards is to use engineering controls.[9] All weighing and handling of solid this compound that could generate dust must be performed within a certified chemical fume hood.[7][9]

  • Respirator Use : In the rare event that engineering controls are insufficient or unavailable, a NIOSH-approved respirator with the appropriate particulate filter would be required.[11] The use of a respirator necessitates a formal respiratory protection program, including fit testing and medical evaluation, as mandated by OSHA.[9]

Operational Plan: Step-by-Step Handling Protocols

The following protocols integrate the core PPE requirements into specific laboratory workflows.

Protocol 1: Weighing Solid this compound
  • Preparation : Don all required PPE: chemical splash goggles, nitrile gloves, and a buttoned lab coat.

  • Location : Perform all weighing operations inside a certified chemical fume hood to contain any airborne powder.

  • Handling : Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could create dust, such as dropping the powder from a height.

  • Cleanup : After weighing, gently wipe down the spatula and the balance with a damp cloth to remove any residual powder. Dispose of the cloth as contaminated solid waste.

  • Closure : Immediately and securely close the primary container of the chemical.[7]

Protocol 2: Preparing a Solution
  • Preparation : Don all required PPE, including a face shield over your chemical splash goggles if preparing a volume greater than 50 mL.

  • Location : Conduct the procedure within a chemical fume hood.

  • Dispensing : Slowly add the weighed solid to the solvent in your flask.

  • Mixing : If using a magnetic stir bar, start the stirring slowly to avoid splashing. If shaking by hand, ensure the vessel is securely capped and held away from your body.

  • Transfer : When transferring the final solution to a storage container, use a funnel to minimize the risk of spills.

Disposal Plan: Safe and Compliant Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle.

  • PPE for Disposal : Wear the same level of PPE for disposal as you would for handling the pure chemical: chemical splash goggles, nitrile gloves, and a lab coat.[12]

  • Waste Segregation : All materials that have come into contact with this compound are considered hazardous waste.[12]

    • Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, clearly labeled hazardous waste container.[12]

    • Liquid Waste : Unused or waste solutions must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[12] Do not pour this chemical down the drain.[3]

  • Container Management : Keep waste containers closed except when adding waste.[12] Store them in a designated satellite accumulation area within the lab.

  • Pickup : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[12]

Summary and Visual Workflow

Table 1: PPE Requirements by Laboratory Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesRequired : Chemical Fume Hood
Preparing Solutions Goggles (add Face Shield >50mL)Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesRequired : Chemical Fume Hood
Handling Spills Goggles and Face ShieldHeavy-duty Nitrile/Butyl GlovesLab Coat, Long Pants, Closed-toe ShoesRequired : Chemical Fume Hood. Respirator may be needed for large spills.
Waste Disposal Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesHandle waste inside a Chemical Fume Hood.

Diagram: PPE Selection Workflow

PPE_Workflow cluster_start Initial Assessment cluster_ppe Core PPE cluster_risk Risk-Based Additions cluster_actions Required Controls & PPE start Task: Handle This compound base_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Splash Goggles start->base_ppe Always Required q_dust Potential for Dust/Aerosol? base_ppe->q_dust q_splash Significant Splash Risk? q_dust->q_splash No fume_hood Action: Work in Fume Hood q_dust->fume_hood Yes face_shield Action: Add Face Shield q_splash->face_shield Yes no_action Proceed with Core PPE q_splash->no_action No fume_hood->q_splash

Caption: Workflow for selecting appropriate PPE based on task-specific risks.

References

×

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Reactant of Route 1
2-Aminotetralin-2-carboxylic acid
Reactant of Route 2
2-Aminotetralin-2-carboxylic acid

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